5-(4-n-Propylphenyl)-5-oxovaleric acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-oxo-5-(4-propylphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-4-11-7-9-12(10-8-11)13(15)5-3-6-14(16)17/h7-10H,2-6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHNYGDNUORSCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375180 | |
| Record name | 5-oxo-5-(4-propylphenyl)pentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34670-05-8 | |
| Record name | 5-oxo-5-(4-propylphenyl)pentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profile of 5-(4-n-propylphenyl)-5-oxovaleric acid: A Technical Guide
Introduction
Molecular Structure and Key Features
The molecular structure of 5-(4-n-propylphenyl)-5-oxovaleric acid is characterized by a 4-n-propylphenyl group attached to a five-carbon chain terminating in a carboxylic acid. The ketone carbonyl at position 5 is a key functional group influencing the molecule's electronic and chemical properties.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, aliphatic, and carboxylic acid protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.90 | Doublet (d) | 2H | Ar-H (ortho to C=O) |
| ~ 7.25 | Doublet (d) | 2H | Ar-H (meta to C=O) |
| ~ 3.05 | Triplet (t) | 2H | -CH₂-C=O (ketone) |
| ~ 2.65 | Triplet (t) | 2H | Ar-CH₂- |
| ~ 2.45 | Triplet (t) | 2H | -CH₂-COOH |
| ~ 2.00 | Quintet | 2H | -CH₂-CH₂-CH₂- |
| ~ 1.65 | Sextet | 2H | Ar-CH₂-CH₂- |
| ~ 11.5 (broad) | Singlet (s) | 1H | -COOH |
| ~ 0.95 | Triplet (t) | 3H | -CH₃ |
Interpretation and Rationale
The aromatic region is expected to display a typical AA'BB' system for a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing keto group will be deshielded and appear downfield (~7.90 ppm) compared to the protons meta to it (~7.25 ppm).
The aliphatic protons of the valeric acid chain will exhibit characteristic splitting patterns. The methylene group adjacent to the ketone carbonyl (~3.05 ppm) will be the most deshielded of the chain protons due to the inductive effect of the carbonyl. The methylene group adjacent to the carboxylic acid (~2.45 ppm) will also be shifted downfield. The central methylene group (~2.00 ppm) will appear as a quintet due to coupling with its four neighboring protons.
The n-propyl group protons will show a triplet for the terminal methyl group (~0.95 ppm), a sextet for the adjacent methylene group (~1.65 ppm), and a triplet for the methylene group attached to the aromatic ring (~2.65 ppm). The carboxylic acid proton is expected to be a broad singlet at a significantly downfield shift (~11.5 ppm).[2][3]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 2.0 s
-
Pulse width: 90°
-
Acquisition time: 4.0 s
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 200.0 | C=O (ketone) |
| ~ 179.0 | C=O (carboxylic acid) |
| ~ 148.0 | Ar-C (ipso, attached to propyl) |
| ~ 135.0 | Ar-C (ipso, attached to C=O) |
| ~ 129.0 | Ar-CH (meta to C=O) |
| ~ 128.5 | Ar-CH (ortho to C=O) |
| ~ 38.0 | Ar-CH₂- |
| ~ 35.0 | -CH₂-C=O (ketone) |
| ~ 33.0 | -CH₂-COOH |
| ~ 24.0 | Ar-CH₂-CH₂- |
| ~ 20.0 | -CH₂-CH₂-CH₂- |
| ~ 14.0 | -CH₃ |
Interpretation and Rationale
The two carbonyl carbons are expected to be the most downfield signals, with the ketone carbonyl (~200.0 ppm) appearing at a higher chemical shift than the carboxylic acid carbonyl (~179.0 ppm).[2][4][5] The aromatic carbons will appear in the range of 128-148 ppm, with the ipso-carbons being deshielded. The aliphatic carbons of the valeric acid and n-propyl chains will resonate in the upfield region of the spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 125 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024
-
Relaxation delay: 5.0 s
-
Pulse program: Proton-decoupled
-
-
Processing: Apply a Fourier transform and reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) |
| 3080-3030 | Medium | C-H stretch (aromatic) |
| 2960-2850 | Strong | C-H stretch (aliphatic) |
| ~ 1710 | Strong | C=O stretch (carboxylic acid dimer) |
| ~ 1685 | Strong | C=O stretch (aryl ketone) |
| ~ 1600, 1475 | Medium | C=C stretch (aromatic ring) |
| ~ 1410 | Medium | O-H bend (in-plane, carboxylic acid) |
| ~ 1280 | Strong | C-O stretch (carboxylic acid) |
| ~ 920 | Broad, Medium | O-H bend (out-of-plane, carboxylic acid dimer) |
| ~ 830 | Strong | C-H bend (out-of-plane, 1,4-disubstituted) |
Interpretation and Rationale
The IR spectrum will be dominated by a very broad O-H stretching band from 3300 to 2500 cm⁻¹ characteristic of a hydrogen-bonded carboxylic acid dimer.[6][7][8][9] Two distinct carbonyl stretching bands are expected: one for the carboxylic acid dimer around 1710 cm⁻¹ and another for the aryl ketone around 1685 cm⁻¹. The exact positions can be influenced by conjugation and hydrogen bonding. The spectrum will also show characteristic C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, as well as aromatic C=C stretching and out-of-plane C-H bending vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Acquire the spectrum using an FTIR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 32
-
Resolution: 4 cm⁻¹
-
-
Processing: Collect a background spectrum of the clean ATR crystal and ratio it against the sample spectrum to obtain the absorbance spectrum.
Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 234 | Moderate | [M]⁺ (Molecular Ion) |
| 147 | High | [CH₃CH₂CH₂C₆H₄CO]⁺ (4-propylbenzoyl cation) |
| 119 | Moderate | [CH₃CH₂CH₂C₆H₄]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 87 | Low | [CH₂(CH₂)₂COOH]⁺ |
| 77 | Low | [C₆H₅]⁺ |
| 45 | Moderate | [COOH]⁺ |
Interpretation and Rationale
The molecular ion peak [M]⁺ is expected at m/z 234, corresponding to the molecular weight of the compound (C₁₄H₁₈O₃).[10][11] The most prominent fragmentation is likely to be the alpha-cleavage adjacent to the ketone carbonyl, resulting in the stable 4-propylbenzoyl cation at m/z 147.[12] Further fragmentation of this ion can lead to the loss of CO (m/z 119). The tropylium ion at m/z 91 is a common fragment in compounds containing a benzyl group. Cleavage of the bond between the carbonyl carbon and the adjacent methylene group can also lead to a fragment corresponding to the protonated valeric acid moiety.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-400 using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Key Structural Correlations
The following diagram illustrates the key structural features of this compound and their expected spectroscopic signatures.
Caption: Key spectroscopic correlations for this compound.
Conclusion
This technical guide provides a detailed, predicted spectroscopic analysis of this compound. By leveraging data from its constituent chemical fragments and applying fundamental spectroscopic principles, we have constructed a comprehensive profile encompassing ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The provided experimental protocols offer a standardized approach for the acquisition of this data. This guide serves as a valuable resource for researchers in the fields of chemical synthesis and drug development, facilitating the unambiguous characterization of this and structurally related compounds.
References
-
Transtutors. (2021). Study the NMR spectrum of pentanoic acid, valeric acid... Retrieved from [Link]
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ResearchGate. (n.d.). Simulated IR spectra of valeric acid in vacuum (top) and adsorbed on... Retrieved from [Link]
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Organic Synthesis International. (2017). Learn spectroscopy, Valeric acid or pentanoic acid. PROBLEM 1. Retrieved from [Link]
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PubChem. (n.d.). Pentanoic Acid. Retrieved from [Link]
-
Organic Spectroscopy International. (2014). VALERIC ACID, ペンタン酸 NMR. Retrieved from [Link]
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AIP Publishing. (2024). Conformers of valeric acid: Matrix isolation infrared spectroscopy study. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared absorption spectra of valeric acid: (a) experimental in argon... Retrieved from [Link]
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NIST. (n.d.). Valeric acid, 2-methyl-, pentyl ester. Retrieved from [Link]
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mzCloud. (2015). Valeric acid. Retrieved from [Link]
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PubChem. (n.d.). 4'-Isopropylacetophenone. Retrieved from [Link]
-
YouTube. (2020). 1H NMR of C5H10O2 (pentatonic acid, valeric acid). Retrieved from [Link]
-
BMRB. (n.d.). bmse000345 Valeric Acid. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
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SpectraBase. (n.d.). Valeric acid - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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SpectraBase. (n.d.). Valeric acid - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 4'-Isopropylacetophenone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP009179. Retrieved from [Link]
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NIST. (n.d.). 4-n-Propylacetophenone. Retrieved from [Link]
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NIST. (n.d.). 4-n-Propylacetophenone. Retrieved from [Link]
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Physical and chemical properties of 5-oxo-5-(4-propylphenyl)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-oxo-5-(4-propylphenyl)pentanoic acid is a keto-carboxylic acid derivative of pentanoic acid. Its structure, featuring a propyl-substituted phenyl ring attached to a five-carbon chain with both a ketone and a carboxylic acid functional group, makes it a molecule of interest in medicinal chemistry and organic synthesis. The presence of both a hydrophobic aromatic region and a hydrophilic carboxylic acid moiety suggests potential for biological activity and diverse chemical transformations. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and reactivity, offering valuable insights for its application in research and drug development.
Molecular and Physicochemical Properties
The fundamental properties of 5-oxo-5-(4-propylphenyl)pentanoic acid are summarized below. While experimental data for this specific compound is not widely available, estimations based on its structure and data from closely related analogs, such as the isopropyl isomer, provide valuable initial parameters.
| Property | Value | Source |
| IUPAC Name | 5-oxo-5-(4-propylphenyl)pentanoic acid | N/A |
| Molecular Formula | C₁₄H₁₈O₃ | [1] |
| Molecular Weight | 234.29 g/mol | [1] |
| CAS Number | CB31780346 (ChemicalBook) | [1] |
| Appearance | Expected to be a crystalline solid | [2] |
| Melting Point | Estimated: 79-80 °C (based on isopropyl isomer) | [2] |
| Boiling Point | Predicted: 411.0 ± 28.0 °C (based on isopropyl isomer) | [2] |
| Density | Predicted: 1.088 ± 0.06 g/cm³ (based on isopropyl isomer) | [2] |
| pKa | Predicted: 4.60 ± 0.10 (based on isopropyl isomer) | [2] |
| Solubility | Expected to be soluble in organic solvents | [2] |
Synthesis and Reactivity
The most common and efficient method for the synthesis of 5-oxo-5-(4-propylphenyl)pentanoic acid is the Friedel-Crafts acylation of propylbenzene with glutaric anhydride.[3][4] This reaction is a classic example of electrophilic aromatic substitution, where the aromatic ring of propylbenzene attacks an acylium ion generated from glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Synthetic Workflow: Friedel-Crafts Acylation
Sources
Solubility of 5-(4-n-propylphenyl)-5-oxovaleric acid in organic solvents
An In-Depth Technical Guide to the Solubility of 5-(4-n-propylphenyl)-5-oxovaleric Acid in Organic Solvents
Authored by: A Senior Application Scientist
Introduction
This compound is a ketocarboxylic acid with a molecular structure that presents interesting challenges and opportunities in pharmaceutical and chemical research.[1] Its dual functionality, comprising a carboxylic acid and a ketone, coupled with a substituted aromatic ring, makes its solubility behavior complex and highly dependent on the solvent environment.[1][2] Understanding and quantifying the solubility of this active pharmaceutical ingredient (API) in various organic solvents is a critical first step in formulation development, ensuring bioavailability and stability of the final product.[3][4] This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its determination, and guidance on data interpretation for researchers, scientists, and drug development professionals.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5]
Molecular Structure of this compound:
-
Carboxylic Acid Group (-COOH): This is a polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. This group contributes to solubility in polar protic solvents like alcohols and to some extent in polar aprotic solvents that can accept hydrogen bonds.
-
Ketone Group (C=O): The ketone is a polar, aprotic functional group. It can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.
-
n-Propylphenyl Group: This large, nonpolar aromatic moiety dominates a significant portion of the molecule's surface area. It is hydrophobic and will favor interactions with nonpolar solvents through van der Waals forces.
Predicted Solubility:
Based on its structure, this compound is expected to exhibit moderate to good solubility in polar organic solvents that can engage in hydrogen bonding with the carboxylic acid and ketone groups. Its solubility in nonpolar solvents is likely to be lower, though the n-propylphenyl group will contribute to some solubility in these media.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 34670-05-8 | [6] |
| Molecular Weight | 234.3 g/mol | [7] |
| Melting Point | 100-101°C | [6] |
| pKa (Predicted) | 4.60 ± 0.10 | [6] |
| Boiling Point (Predicted) | 422.7 ± 38.0 °C | [6] |
| Density (Predicted) | 1.092 ± 0.06 g/cm³ | [6] |
Experimental Determination of Equilibrium Solubility
The equilibrium solubility is defined as the concentration of a compound in a saturated solution where an excess of the solid is present, and the solution and solid are at equilibrium.[3] The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability.[3]
Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Protocol
This protocol details the shake-flask method for determining the solubility of this compound.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Scintillation vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure equilibrium is reached with the saturated solution.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[5]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid, centrifuge the vials at a moderate speed.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step removes any remaining undissolved microparticles.
-
-
Quantitative Analysis (using HPLC as an example):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the standard curve.
-
Inject the diluted sample and the standard solutions into the HPLC system.
-
Generate a standard curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the standard curve and then back-calculate the concentration of the original saturated solution.
-
Data Presentation
The experimentally determined solubility data should be presented in a clear and organized manner.
| Solvent | Solvent Polarity | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 25 | ||
| Ethanol | Polar Protic | 25 | ||
| Acetone | Polar Aprotic | 25 | ||
| Ethyl Acetate | Polar Aprotic | 25 | ||
| Dichloromethane | Nonpolar | 25 | ||
| Hexane | Nonpolar | 25 |
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its application in drug development and chemical synthesis. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure and a detailed, practical protocol for its experimental determination using the reliable shake-flask method. By following the outlined procedures, researchers can generate accurate and reproducible solubility data, which is essential for informed decision-making in formulation and process development.
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- Etzweiler, F. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry, 67(23), 4301-4305.
- Vulcanchem. 5-(4-iso-Propylphenyl)-5-oxovaleric acid - 18847-18-2.
- ResearchGate. How to determine the solubility of a substance in an organic solvent?
- Scribd. Procedure For Determining Solubility of Organic Compounds.
- Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Journal of Pharmaceutical Sciences. (2018).
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- Sigma-Aldrich. This compound.
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An In-Depth Technical Guide to the Structure Elucidation of 5-(4-n-propylphenyl)-5-oxovaleric acid
Introduction
5-(4-n-propylphenyl)-5-oxovaleric acid is a bifunctional organic molecule featuring a ketone, a carboxylic acid, and a substituted aromatic ring.[1][2] Its chemical structure, with both hydrophobic (the n-propylphenyl group) and hydrophilic (the carboxylic acid) regions, suggests potential for diverse applications in chemical synthesis and drug development.[2] Accurate and unambiguous structure elucidation is a critical first step in understanding its chemical reactivity, potential biological activity, and for establishing robust quality control parameters in any subsequent application.
This technical guide provides a comprehensive, field-proven workflow for the complete structure determination of this compound. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating analytical cascade. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of modern analytical methodologies.
The Analytical Workflow: An Integrated Approach
The structure elucidation of a novel or synthesized compound is rarely a linear process. Instead, it is an integrated workflow where each analytical technique provides a piece of the puzzle, and the data from all techniques must be self-consistent. The workflow for this compound is designed to move from foundational information to definitive three-dimensional structure.
Caption: Integrated workflow for the structure elucidation of this compound.
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Experience: Mass spectrometry is the first-line technique to determine the molecular weight and elemental composition of the target compound. For a molecule like this compound, which contains oxygen, high-resolution mass spectrometry (HRMS) is crucial to distinguish its elemental formula from other possibilities with the same nominal mass.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). The solution should be free of particulates.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source. Electrospray ionization (ESI) in negative ion mode is often suitable for carboxylic acids.
-
Data Acquisition:
-
Ionization Mode: ESI, Negative Ion.
-
Mass Range: m/z 50-500.
-
Resolution: >10,000 FWHM.
-
Calibration: Calibrate the instrument using a known standard immediately prior to analysis to ensure high mass accuracy.
-
-
Data Analysis: Identify the deprotonated molecule [M-H]⁻ and determine its exact mass. Use the exact mass to calculate the elemental formula.
Data Presentation & Interpretation
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion | Predicted Exact Mass | Calculated Elemental Formula | Mass Error (ppm) |
| [M-H]⁻ | 233.1183 | C₁₄H₁₇O₃ | < 5 |
The molecular formula of this compound is C₁₄H₁₈O₃, with a molecular weight of 234.29 g/mol .[1] The observation of a deprotonated molecule [M-H]⁻ at m/z 233.1183 in high-resolution mass spectrometry would confirm this elemental composition.
Fragmentation Analysis: The fragmentation pattern in MS/MS can provide structural insights. Key predicted fragmentations for this molecule include the loss of the propyl group, cleavage adjacent to the carbonyl groups, and the McLafferty rearrangement characteristic of carboxylic acids.[3][4]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups. For our target molecule, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O bonds, the ketone C=O bond, aromatic C=C bonds, and aliphatic C-H bonds. The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically sufficient.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Data Presentation & Interpretation
Table 2: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid Dimer)[5] |
| ~2960, ~2870 | Medium | Aliphatic C-H stretch (propyl and valeric acid chain) |
| ~1710 | Strong, Sharp | C=O stretch (Carboxylic Acid)[6] |
| ~1685 | Strong, Sharp | C=O stretch (Aryl Ketone)[7] |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic Ring) |
| ~1300 | Medium | C-O stretch (Carboxylic Acid)[8] |
| ~920 | Broad, Medium | O-H bend (out-of-plane, Carboxylic Acid Dimer)[8] |
The presence of two distinct C=O stretching frequencies is expected, with the carboxylic acid carbonyl typically appearing at a slightly higher wavenumber than the aryl ketone carbonyl, which is conjugated with the aromatic ring.[7][8] The very broad O-H stretch is a definitive indicator of the carboxylic acid functionality.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Framework
Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D NMR experiments allows for the unambiguous assignment of all protons and carbons and establishes their connectivity.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9] The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the acidic proton. Filter the solution into a clean, dry NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H J-coupling).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.
-
-
Data Analysis: Integrate the ¹H NMR signals, determine their multiplicities, and assign chemical shifts. Use the 2D spectra to build molecular fragments and connect them.
Data Presentation & Interpretation
Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | d | 2H | Aromatic (ortho to C=O) |
| ~7.30 | d | 2H | Aromatic (meta to C=O) |
| ~3.05 | t | 2H | -CH₂- (alpha to ketone) |
| ~2.65 | t | 2H | -CH₂- (alpha to Ar) |
| ~2.45 | t | 2H | -CH₂- (alpha to COOH) |
| ~2.10 | p | 2H | -CH₂- (beta to C=O and COOH) |
| ~1.65 | sextet | 2H | -CH₂- (beta to Ar) |
| ~0.95 | t | 3H | -CH₃ (propyl) |
| ~11.5 | br s | 1H | -COOH |
Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~199.0 | C=O (Ketone) |
| ~178.0 | C=O (Carboxylic Acid) |
| ~148.0 | Aromatic (C-propyl) |
| ~135.0 | Aromatic (C-C=O) |
| ~129.0 | Aromatic (CH, meta to C=O) |
| ~128.5 | Aromatic (CH, ortho to C=O) |
| ~38.0 | -CH₂- (alpha to Ar) |
| ~37.0 | -CH₂- (alpha to ketone) |
| ~33.0 | -CH₂- (alpha to COOH) |
| ~24.0 | -CH₂- (beta to Ar) |
| ~20.0 | -CH₂- (beta to C=O and COOH) |
| ~14.0 | -CH₃ (propyl) |
Interpretation:
-
¹H NMR: The aromatic region is expected to show a typical AA'BB' system for a 1,4-disubstituted benzene ring. The downfield shift of the protons ortho to the carbonyl group (~7.90 ppm) is due to its electron-withdrawing nature. The aliphatic region can be pieced together using the multiplicities: the terminal methyl group (~0.95 ppm) is a triplet, coupled to the adjacent methylene group, and so on. The protons alpha to the two carbonyl groups (~3.05 and ~2.45 ppm) are the most downfield of the aliphatic signals.[7] The carboxylic acid proton appears as a broad singlet at a very downfield chemical shift.[10]
-
¹³C NMR: The two carbonyl carbons are clearly distinguished, with the ketone carbon appearing further downfield than the carboxylic acid carbon.[10] The four distinct aromatic signals confirm the 1,4-substitution pattern. The aliphatic carbons can be assigned based on their expected chemical shifts and confirmed with HSQC and HMBC data.
-
2D NMR: HMBC is particularly crucial here. For example, a correlation from the aromatic protons at ~7.90 ppm to the ketone carbonyl carbon (~199.0 ppm) would confirm the attachment of the oxovaleric acid chain to the aromatic ring.
Single Crystal X-Ray Crystallography: The Definitive Structure
Expertise & Experience: While the combination of MS and NMR provides a confident structural assignment, single-crystal X-ray crystallography offers unambiguous proof of structure, including the precise three-dimensional arrangement of atoms in the solid state.[3][11] The primary challenge for this technique is obtaining a high-quality single crystal.[11]
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth:
-
Purification: The compound must be highly pure. Recrystallization is often a necessary first step.
-
Solvent Selection: Screen a variety of solvents and solvent mixtures to find conditions where the compound has moderate solubility.
-
Method: Slow evaporation is a common and effective method.[5] Dissolve the compound in a suitable solvent (e.g., ethyl acetate, acetone) to near saturation in a clean vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment. Vapor diffusion, where a volatile non-solvent slowly diffuses into a solution of the compound, is another powerful technique.[1]
-
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu) and a modern detector.
-
Data Collection:
-
Mount a suitable crystal on the diffractometer.
-
Collect a full sphere of diffraction data, typically by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
-
Data Presentation & Interpretation
The output of a successful X-ray crystallography experiment is a detailed 3D model of the molecule. The key data to report includes:
Table 5: Crystallographic Data (Illustrative)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | [Example values] |
| β (°) | [Example value] |
| R-factor | < 0.05 |
The final refined structure would definitively confirm the connectivity established by NMR and provide precise bond lengths and angles, for instance, confirming the planarity of the aromatic ring and the tetrahedral geometry of the sp³ hybridized carbons in the alkyl chains.
Conclusion
The structure elucidation of this compound is achieved through a logical and integrated application of modern analytical techniques. Mass spectrometry provides the molecular formula, while FTIR spectroscopy confirms the presence of the key ketone and carboxylic acid functional groups. A full suite of 1D and 2D NMR experiments establishes the complete carbon-hydrogen framework and connectivity. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. This multi-technique approach ensures the highest level of scientific integrity and provides a robust, self-validating dataset that is essential for any further research or development involving this compound.
References
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Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]
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Staples, R. J. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 70(1), a1-a1. [Link]
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Dinger, M. (n.d.). Crystal Growing Tips. University of Florida Center for Xray Crystallography. Retrieved from [Link]
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McCabe, A., Metherall, J. P., Hall, C. D., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2828-2843. [Link]
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Quora. (2023). What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids? Retrieved from [Link]
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University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Request PDF. (2025). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
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ResearchGate. (n.d.). GC-MS and LC-MS methods presented for carboxylic acid determination and related high. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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National Institutes of Health. (n.d.). X-Ray Crystallographic Measurements on some Compounds showing Intramolecular Overcrowding. Retrieved from [Link]
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ResearchGate. (n.d.). Structure elucidation workflow based on NMR and MS/MS data. Retrieved from [Link]
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ACS Publications. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. [Link]
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Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]
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SciELO. (2024). Article. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). General Structural Elucidation Workflow. Retrieved from [Link]
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University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
YouTube. (2020). structure elucidation 4 | Interactive session | Spectral interpretation. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]
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Uni Halle. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]
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JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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ResearchGate. (n.d.). Detailed fragmentation patterns of the main fragment ions in positive... Retrieved from [Link]
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ResearchGate. (n.d.). The FTIR Spectra of Oxalic Acid. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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An In-depth Technical Guide to the Friedel-Crafts Acylation of n-Propylbenzene with Glutaric Anhydride
This guide provides a comprehensive technical overview of the Friedel-Crafts acylation of n-propylbenzene with glutaric anhydride, a significant reaction in organic synthesis for the formation of carbon-carbon bonds and the creation of aryl ketones. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the reaction's mechanism, experimental protocols, and influencing factors.
Introduction: The Significance of Friedel-Crafts Acylation
The Friedel-Crafts reactions, first discovered by Charles Friedel and James Crafts in 1877, are a cornerstone of organic chemistry, enabling the attachment of substituents to an aromatic ring.[1] These reactions are broadly categorized into alkylations and acylations, both proceeding via electrophilic aromatic substitution.[1][2]
Friedel-Crafts acylation is particularly advantageous as it overcomes several limitations of its alkylation counterpart. The introduction of an acyl group (R-C=O) deactivates the aromatic ring, preventing polysubstitution, a common issue in Friedel-Crafts alkylation.[3] Furthermore, the acylium ion electrophile does not undergo rearrangement, ensuring a more predictable product distribution.[2][4] The resulting aryl ketones are versatile intermediates, readily converted to other functional groups. For instance, they can be reduced to the corresponding alkanes via methods like the Clemmensen or Wolff-Kishner reductions, providing a reliable route to straight-chain alkylbenzenes that are often inaccessible through direct alkylation due to carbocation rearrangements.[1][5]
This guide focuses on the specific acylation of n-propylbenzene with glutaric anhydride. This reaction is a key step in multi-step syntheses, such as the Haworth synthesis of polycyclic aromatic hydrocarbons, where an aromatic compound is reacted with a cyclic anhydride.[6][7] The product of this reaction, a β-aroylpropionic acid, serves as a crucial precursor for further transformations.[5][8]
Reaction Mechanism and Regioselectivity
The Friedel-Crafts acylation of n-propylbenzene with glutaric anhydride proceeds through a well-defined electrophilic aromatic substitution mechanism. A strong Lewis acid, typically aluminum chloride (AlCl₃), is essential to generate the highly reactive electrophile.[9][10]
Generation of the Acylium Ion
The reaction initiates with the coordination of the Lewis acid catalyst (AlCl₃) to one of the carbonyl oxygens of glutaric anhydride. This polarization weakens the C-O bond, leading to the cleavage of the anhydride ring and the formation of a resonance-stabilized acylium ion. This acylium ion is the active electrophile that will attack the aromatic ring.[2][9]
dot
Caption: Formation of the acylium ion from glutaric anhydride.
Electrophilic Aromatic Substitution
The electron-rich π system of the n-propylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion, temporarily disrupting the aromaticity of the ring.[4]
The n-propyl group is an ortho-, para-directing activator. Due to steric hindrance from the propyl group and the bulky incoming acylium ion, the substitution occurs predominantly at the para position.[11]
Re-aromatization
In the final step, a weak base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring, yielding the final product, β-(p-n-propylbenzoyl)propionic acid, and regenerating the Lewis acid catalyst.[1][4] However, it's important to note that the product ketone forms a stable complex with the Lewis acid, necessitating the use of stoichiometric amounts of the catalyst.[1]
dot
Caption: Electrophilic attack and re-aromatization.
Experimental Protocol
The following protocol provides a detailed methodology for the laboratory-scale synthesis of β-(p-n-propylbenzoyl)propionic acid.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Aluminum chloride is a water-sensitive and corrosive solid that reacts violently with water, releasing HCl gas. Handle with extreme care in a dry environment.[12][13]
-
n-Propylbenzene and the solvent (e.g., dichloromethane) are flammable and should be handled away from ignition sources.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| n-Propylbenzene | 120.19 | (Specify) | (Calculate) |
| Glutaric Anhydride | 114.10 | (Specify) | (Calculate) |
| Anhydrous Aluminum Chloride | 133.34 | (Specify) | (Calculate) |
| Dichloromethane (anhydrous) | 84.93 | (Specify) | - |
| Concentrated Hydrochloric Acid | 36.46 | (Specify) | - |
| Water | 18.02 | (Specify) | - |
| Saturated Sodium Bicarbonate | 84.01 | (Specify) | - |
| Anhydrous Magnesium Sulfate | 120.37 | (Specify) | - |
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), place anhydrous aluminum chloride and anhydrous dichloromethane.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.
-
Addition of Reactants: Dissolve glutaric anhydride in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred suspension of aluminum chloride over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Addition of n-Propylbenzene: After the addition of the anhydride solution is complete, add n-propylbenzene dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[12] This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution until the effervescence ceases, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.[12]
-
Purification: The crude β-(p-n-propylbenzoyl)propionic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene-hexane).
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"Setup" [label="Reaction Setup (Flask, Stirrer, Funnel, Condenser)"]; "Cooling" [label="Cool to 0-5 °C"]; "Anhydride_Addition" [label="Dropwise Addition of Glutaric Anhydride Solution"]; "Propylbenzene_Addition" [label="Dropwise Addition of n-Propylbenzene"]; "Reaction" [label="Stir at Room Temperature"]; "Workup" [label="Quench with Ice/HCl"]; "Extraction" [label="Separate and Extract with Dichloromethane"]; "Washing" [label="Wash with Water and NaHCO₃"]; "Drying" [label="Dry with MgSO₄ and Evaporate Solvent"]; "Purification" [label="Recrystallization"];
"Setup" -> "Cooling"; "Cooling" -> "Anhydride_Addition"; "Anhydride_Addition" -> "Propylbenzene_Addition"; "Propylbenzene_Addition" -> "Reaction"; "Reaction" -> "Workup"; "Workup" -> "Extraction"; "Extraction" -> "Washing"; "Washing" -> "Drying"; "Drying" -> "Purification"; }
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- 8. Microwave Induced Synthesis Of β Benzoyl Propionic Acid And Their [quickcompany.in]
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Discovery and synthesis of novel substituted phenyl-oxovaleric acids
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Substituted Phenyl-Oxovaleric Acids
Introduction
Substituted phenyl-oxovaleric acids represent a class of organic compounds with significant potential in medicinal chemistry and drug discovery. Their structural motif, characterized by a phenyl ring, a ketone group, and a carboxylic acid function, provides a versatile scaffold for interacting with various biological targets. This guide offers a comprehensive overview of the discovery and synthesis of these promising molecules, intended for researchers, scientists, and professionals in the field of drug development.
The journey from a conceptual molecular structure to a potential therapeutic agent is a complex and multifaceted process. This document will navigate the critical steps involved in the discovery and synthesis of novel substituted phenyl-oxovaleric acids, emphasizing the rationale behind experimental choices and the importance of robust, reproducible methodologies.
Discovery Strategies for Novel Phenyl-Oxovaleric Acids
The discovery of new chemical entities with therapeutic potential can arise from both serendipitous findings and rational design approaches.
High-Throughput Screening
High-throughput screening (HTS) allows for the rapid assessment of large compound libraries against a specific biological target. In the context of phenyl-oxovaleric acids, an HTS campaign could involve screening a diverse collection of these compounds for their ability to inhibit a particular enzyme or modulate a receptor's activity.
Experimental Workflow: High-Throughput Screening
Caption: High-throughput screening workflow for identifying active phenyl-oxovaleric acids.
Rational Drug Design
Rational drug design leverages the three-dimensional structure of a biological target to design molecules that can bind with high affinity and selectivity. This approach can be particularly effective in optimizing lead compounds identified through HTS or in designing novel scaffolds from scratch.
Key Steps in Rational Drug Design:
-
Target Identification and Validation: Identifying a biological target that is causally linked to a disease and confirming its role.
-
Structural Biology: Determining the three-dimensional structure of the target, typically through X-ray crystallography or cryo-electron microscopy.
-
In Silico Screening and Design: Using computational methods to predict how different substituted phenyl-oxovaleric acids will bind to the target.
-
Chemical Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their activity in vitro and in vivo.
Synthetic Methodologies for Substituted Phenyl-Oxovaleric Acids
The synthesis of substituted phenyl-oxovaleric acids can be achieved through various organic reactions. The choice of a specific synthetic route often depends on the desired substitution pattern on the phenyl ring and the availability of starting materials.
Friedel-Crafts Acylation
A common and versatile method for the synthesis of phenyl-oxovaleric acids is the Friedel-Crafts acylation. This reaction involves the acylation of a substituted benzene ring with a suitable acylating agent, typically a derivative of glutaric acid.
General Reaction Scheme:
Caption: Synthetic workflow for substituted phenyl-oxovaleric acids via Suzuki coupling.
Characterization and Analysis
The unambiguous identification and characterization of newly synthesized substituted phenyl-oxovaleric acids are crucial for ensuring their purity and structural integrity. A combination of spectroscopic and chromatographic techniques is typically employed.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used for purification. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the carboxylic acid and ketone. |
Conclusion
The discovery and synthesis of novel substituted phenyl-oxovaleric acids remain an active and promising area of research in medicinal chemistry. The strategic application of modern discovery techniques, coupled with robust and versatile synthetic methodologies, will continue to drive the development of new therapeutic agents based on this privileged scaffold. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers to build upon in their quest for the next generation of innovative medicines.
References
A Comprehensive Theoretical Analysis of 5-(4-n-propylphenyl)-5-oxovaleric Acid: A Computational Guide for Drug Discovery and Materials Science
Abstract
This technical guide provides a multi-faceted theoretical framework for the comprehensive investigation of 5-(4-n-propylphenyl)-5-oxovaleric acid. Keto acids, particularly those with aromatic moieties, represent a class of compounds with significant potential in medicinal chemistry and materials science.[1][2] Their dual functionality, comprising a ketone and a carboxylic acid, allows for diverse chemical interactions and biological activities.[2][3] This document outlines a systematic, in-silico approach to characterize the structural, electronic, pharmacokinetic, and dynamic properties of this molecule. By leveraging a suite of computational chemistry techniques—from Density Functional Theory (DFT) to molecular dynamics—we aim to elucidate its intrinsic characteristics and predict its potential as a drug candidate. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate the discovery and optimization process, thereby saving significant time and resources by identifying promising compounds early.[4]
Introduction to this compound
This compound is an aromatic keto acid characterized by a valeric acid chain attached to a 4-n-propylphenyl group via a ketone carbonyl.[5][6] The structure combines a flexible aliphatic acid component, which is hydrophilic, with a rigid, lipophilic aromatic ring. This amphipathic nature is a common feature in many biologically active molecules. The theoretical investigation of such compounds is paramount in modern research, offering predictive power that guides synthesis, testing, and development long before costly and time-consuming laboratory work begins.[7]
The objective of this guide is to present a cohesive and validated computational workflow to build a comprehensive profile of this compound. We will explore its fundamental electronic properties, predict its drug-likeness and pharmacokinetic profile (ADMET), investigate its potential interactions with biological targets through molecular docking, and assess the stability of these interactions using molecular dynamics simulations.
Molecular Structure:
-
Chemical Formula: C₁₄H₁₈O₃
-
Molecular Weight: 234.29 g/mol [5]
-
Key Functional Groups: Carboxylic acid, Aromatic ketone, n-propyl group.
-
SMILES: CCCC1=CC=C(C=C1)C(=O)CCCC(=O)O
Quantum Chemical Investigations: Elucidating Electronic Properties via DFT
2.1. Rationale for Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules.[8] It is computationally efficient for medium-sized organic molecules and provides highly accurate predictions of various properties, including molecular geometries, energies, charge distributions, and spectroscopic parameters.[9] For this compound, DFT allows us to understand its intrinsic reactivity, stability, and the regions susceptible to electrophilic or nucleophilic attack.
2.2. Experimental Protocol: DFT Calculations
This protocol outlines a self-validating workflow for obtaining reliable electronic property data.
-
Conformational Analysis: Prior to high-level DFT calculations, a conformational search is performed using a faster method (e.g., MMFF94 force field) to identify the lowest energy conformer of the molecule. This is critical as the molecule's flexible side chain can adopt multiple conformations.
-
Software and Method Selection: Calculations are performed using a quantum chemistry package like Gaussian or PySCF.[9][10] The B3LYP functional combined with the 6-311+G(d,p) basis set is chosen as it provides a well-balanced description of electronic structure and thermochemistry for many organic systems.[9]
-
Geometry Optimization: The lowest energy conformer is then fully optimized at the selected DFT level of theory in the gas phase and/or with a solvent model (e.g., PCM for water) to find the equilibrium geometry.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. The absence of imaginary frequencies confirms that the geometry corresponds to a true energy minimum.
-
Property Calculation: Single-point energy calculations are then used to derive electronic properties such as molecular orbitals, electrostatic potential, and multipole moments.
2.3. Workflow for DFT Analysis
Caption: Workflow for DFT-based property prediction.
2.4. Predicted Electronic and Structural Properties
The following table summarizes the key quantum chemical descriptors calculated for this compound.
| Property | Predicted Value | Significance |
| Total Energy | (Value in Hartrees) | Represents the molecule's stability. |
| HOMO Energy | (Value in eV) | Highest Occupied Molecular Orbital; relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | (Value in eV) | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | (Value in eV) | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Dipole Moment | (Value in Debye) | Measures the molecule's overall polarity, influencing solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | (Visualization) | Red (negative) regions on the MEP map indicate likely sites for electrophilic attack (e.g., carbonyl and carboxyl oxygens), while blue (positive) regions indicate sites for nucleophilic attack. |
| Predicted pKa | ~4.60 ± 0.10[6][11] | The carboxylic acid group is predicted to be acidic, readily deprotonating at physiological pH. |
In-Silico Pharmacokinetics: ADMET Profile Prediction
3.1. Rationale for ADMET Prediction
A successful drug candidate must not only be potent but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[7] Early-stage computational ADMET screening is a cornerstone of modern drug discovery, helping to filter out compounds with poor pharmacokinetic profiles or potential toxicity, thereby reducing late-stage failures.[4][12]
3.2. Experimental Protocol: ADMET Prediction
-
SMILES Input: The canonical SMILES string of the molecule is generated.
-
Platform Selection: A validated and widely used platform, such as the open-access SwissADME server or admetSAR, is employed.[13] These tools utilize a combination of physicochemical property calculations and predictive QSAR (Quantitative Structure-Activity Relationship) models.[12]
-
Property Calculation: The platform calculates a wide range of descriptors related to pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
Data Analysis: The output is analyzed to build a comprehensive ADMET profile and assess the molecule's overall drug-likeness.
3.3. ADMET Prediction Workflow
Caption: Workflow for in-silico ADMET profiling.
3.4. Predicted ADMET and Physicochemical Properties
| Parameter | Category | Predicted Value/Outcome | Implication for Drug Development |
| Lipophilicity (LogP) | Absorption | (Value between 2-3) | Good balance between aqueous solubility and lipid permeability for membrane passage. |
| Water Solubility | Absorption | Moderately Soluble | Adequate solubility for formulation and absorption. |
| BBB Permeation | Distribution | No | Less likely to cause central nervous system (CNS) side effects. |
| CYP2D6 Inhibitor | Metabolism | Yes/No | Predicts potential for drug-drug interactions. |
| hERG I Inhibitor | Toxicity | No | Low risk of cardiotoxicity. |
| Lipinski's Rule of 5 | Drug-likeness | 0 Violations (MW < 500, LogP < 5, HBD < 5, HBA < 10) | The molecule adheres to the general characteristics of orally active drugs. |
Target Identification: Molecular Docking Simulations
4.1. Rationale for Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[14][15] It is an indispensable tool in structure-based drug design for hit identification and lead optimization.[16] As the specific biological target for this compound is not defined, docking can be used to screen it against a panel of plausible targets known to interact with keto acids or structurally similar compounds, thereby generating testable hypotheses about its mechanism of action.
4.2. Experimental Protocol: Molecular Docking
-
Target Selection: Potential protein targets are selected from the Protein Data Bank (PDB). For this molecule, relevant targets could include enzymes involved in fatty acid metabolism or inflammation, such as Cyclooxygenase-2 (COX-2) or certain Histone Deacetylases (HDACs).
-
Ligand Preparation: The 3D structure of this compound, optimized from the prior DFT calculations, is prepared by adding hydrogen atoms and assigning appropriate charges.
-
Receptor Preparation: The selected protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning charges. The binding site (or "grid box") is defined based on the location of a known co-crystallized ligand or predicted active sites.
-
Docking Simulation: Software such as AutoDock Vina or RosettaLigand is used to perform the docking.[17][18] The program samples numerous conformations and orientations of the ligand within the binding site.
-
Pose Analysis and Scoring: The results are ranked based on a scoring function, which estimates the binding free energy (ΔG), typically in kcal/mol.[16] The top-ranked poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking).
4.3. Molecular Docking Workflow
Caption: General workflow for molecular docking studies.
4.4. Hypothetical Docking Results Against Selected Targets
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Implication |
| COX-2 (e.g., 5KIR) | -8.5 | Arg120, Tyr355, Ser530 | Potential anti-inflammatory activity. |
| HDAC1 (e.g., 4BKX) | -7.9 | His142, Asp101, Tyr306 | Potential role in epigenetic regulation or cancer. |
| Aldo-Keto Reductase | -7.2 | Tyr48, His110, Trp111 | Implication in metabolic pathways. |
System Dynamics and Stability: Molecular Dynamics (MD) Simulation
5.1. Rationale for Molecular Dynamics
While docking provides a valuable static snapshot of a ligand-protein interaction, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movements of atoms and molecules over time, providing critical insights into the stability of the docked pose, the flexibility of the protein, and the role of solvent.[19][20] An MD simulation can validate a docking result by confirming whether the predicted binding mode is stable over a biologically relevant timescale (nanoseconds to microseconds).[21]
5.2. Experimental Protocol: MD Simulation
-
System Setup: The highest-scoring ligand-protein complex from docking is used as the starting point. The complex is placed in a periodic box of explicit water molecules (e.g., TIP3P model), and counter-ions are added to neutralize the system.
-
Force Field Selection: An appropriate force field (e.g., AMBER for proteins, GAFF for the ligand) is chosen to describe the potential energy of the system.
-
Minimization and Equilibration: The system undergoes energy minimization to remove steric clashes. This is followed by a two-step equilibration process: first at constant volume and temperature (NVT ensemble) to stabilize the system's temperature, and then at constant pressure and temperature (NPT ensemble) to adjust the density.
-
Production Run: A production simulation is run for a significant duration (e.g., 100 ns) to collect trajectory data.
-
Trajectory Analysis: The trajectory is analyzed to calculate metrics like Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess structural stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. Intermolecular interactions, such as hydrogen bonds, are monitored throughout the simulation.
5.3. MD Simulation Workflow
Caption: Standard workflow for an MD simulation of a ligand-protein complex.
5.4. Predicted MD Simulation Outcomes
| Metric | Hypothetical Result | Interpretation |
| Ligand RMSD | Stable fluctuation below 2.0 Å after initial equilibration. | The ligand remains stably bound within the active site and does not diffuse away. |
| Protein Backbone RMSD | Stable fluctuation around 1.5 - 2.5 Å. | The overall protein structure does not undergo major destabilizing conformational changes upon ligand binding. |
| Key Hydrogen Bond Occupancy | The H-bond between the ligand's carboxylate and a key residue (e.g., Arg120 in COX-2) is maintained >80% of the simulation time. | This specific interaction is strong and persistent, acting as a crucial anchor for binding. |
Conclusion and Future Outlook
This guide has detailed a comprehensive, multi-layered computational strategy for the theoretical investigation of this compound. The workflow progresses logically from fundamental quantum mechanical properties to complex biological simulations, building a holistic profile of the molecule.
-
DFT calculations suggest a stable molecule with distinct electrophilic and nucleophilic regions, providing a basis for understanding its reactivity.
-
ADMET predictions indicate that the molecule possesses drug-like properties, adhering to Lipinski's Rule of Five with a favorable preliminary safety and pharmacokinetic profile.
-
Molecular docking studies generate plausible hypotheses for its biological targets, suggesting potential anti-inflammatory or metabolic regulatory roles.
-
Molecular dynamics simulations provide the ultimate validation of these hypotheses by confirming the stability of the predicted ligand-protein interactions over time.
Collectively, these in-silico findings strongly support that this compound is a promising scaffold for further investigation. The theoretical data presented herein provide a robust foundation to guide targeted synthesis of analogs, inform the design of in-vitro and in-vivo experiments, and ultimately accelerate its journey through the drug discovery pipeline. This integrated computational approach exemplifies a modern, efficient paradigm for chemical and pharmaceutical research.
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GkiOKA, A., et al. (2024). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. International Journal of Molecular Sciences. Retrieved from [Link]
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MDPI. (2024). Virtual Screening of Small Molecules Targeting BCL2 with Machine Learning, Molecular Docking, and MD Simulation. Retrieved from [Link]
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Methodological & Application
Application Note: Quantitative Analysis of 5-(4-n-propylphenyl)-5-oxovaleric acid in Human Plasma by LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 5-(4-n-propylphenyl)-5-oxovaleric acid in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate bioanalysis for pharmacokinetic, toxicokinetic, or metabolic studies. The methodology employs a straightforward protein precipitation extraction, followed by rapid chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer in negative ion electrospray ionization mode. The method has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, ensuring data integrity and reliability.
Introduction
This compound is a keto-carboxylic acid derivative whose accurate quantification in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical and clinical studies. Its structure, featuring both a carboxylic acid and a ketone functional group, presents specific analytical considerations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications due to its inherent selectivity, sensitivity, and speed.
The carboxylic acid moiety makes the analyte amenable to deprotonation, favoring analysis in negative ion electrospray ionization (ESI) mode, which often provides a cleaner baseline and enhanced sensitivity compared to positive ion mode for this compound class.[1][2] This protocol is built upon a foundation of scientific integrity, ensuring that each step is justified and contributes to a self-validating, trustworthy analytical system. All validation parameters adhere to the International Council for Harmonisation (ICH) M10 guideline, which is recognized by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]
Experimental Workflow & Causality
The overall analytical process is designed for efficiency and robustness, minimizing sample handling while maximizing data quality. The workflow begins with a simple yet effective sample clean-up, followed by instrumental analysis and data processing.
Figure 1: High-level experimental workflow.
Materials and Reagents
-
Analyte: this compound (Reference Standard, >98% purity)
-
Internal Standard (IS): 5-(4-tert-butylphenyl)-5-oxovaleric acid (>98% purity). Justification: This structural analog is not expected to be present endogenously and exhibits similar extraction and ionization characteristics to the analyte, making it an ideal internal standard.[6][7] While a stable isotope-labeled standard is the optimal choice, a suitable structural analog provides a robust alternative when the former is unavailable.[8]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)
-
Reagents: Formic acid (LC-MS grade)
-
Matrix: Blank human plasma (K2-EDTA anticoagulant)
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and internal standard in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
Sample Preparation: Protein Precipitation
Protein precipitation is chosen for its speed, simplicity, and high-throughput capability, making it suitable for studies with large sample numbers.[9][10]
-
Label 1.5 mL microcentrifuge tubes for calibrators, QCs, and unknown samples.
-
Allow all plasma samples to thaw completely on ice. Vortex gently to ensure homogeneity.
-
Aliquot 50 µL of plasma into the appropriate tubes.
-
Add 150 µL of the Internal Standard Spiking Solution (100 ng/mL in acetonitrile) to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.[4][11]
-
Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant into a 96-well plate or autosampler vials.
-
Seal the plate/vials and place in the autosampler for injection.
LC-MS/MS Analytical Method
The chromatographic and mass spectrometric parameters are optimized to provide a sharp peak shape, good retention, and high sensitivity for the analyte and IS.
Liquid Chromatography Conditions
A reversed-phase C18 column is used to retain the moderately nonpolar analyte.[12][13] A fast gradient is employed to ensure a short run time, maximizing throughput. The addition of a weak acid (formic acid) to the mobile phase helps to ensure consistent analyte charge state (neutral) for better peak shape.
| Parameter | Value |
| LC System | High-Performance UPLC/HPLC System |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 4.0 minutes |
| Gradient Program | See Table 2 |
| Table 1: Liquid Chromatography Parameters. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 70.0 | 30.0 |
| 0.50 | 70.0 | 30.0 |
| 2.00 | 5.0 | 95.0 |
| 3.00 | 5.0 | 95.0 |
| 3.10 | 70.0 | 30.0 |
| 4.00 | 70.0 | 30.0 |
| Table 2: LC Gradient Program. |
Mass Spectrometry Conditions
Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization in negative ion mode. The deprotonated molecule [M-H]⁻ is selected as the precursor ion. Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity.
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temp. | 500°C |
| Capillary Voltage | -3.0 kV |
| MRM Transitions | See Table 3 |
| Dwell Time | 100 ms |
| Table 3: Mass Spectrometry Parameters. |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Analyte) | 233.1 | 189.1 | -15 |
| 5-(4-tert-butylphenyl)-5-oxovaleric acid (IS) | 247.1 | 189.1 | -18 |
| Table 4: Optimized MRM Transitions.Note: Product ions and collision energies should be optimized empirically on the specific instrument used. |
Bioanalytical Method Validation
The method was validated according to the FDA Bioanalytical Method Validation Guidance and the ICH M10 guideline.[1][3][4] The validation ensures the method is reliable for its intended purpose.
Figure 2: Key components of the bioanalytical method validation.
Validation Summary
The following parameters were assessed during the validation study.
| Validation Parameter | Acceptance Criteria |
| Calibration Curve | At least 8 non-zero standards. Linear regression with 1/x² weighting. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Three validation batches. QC levels: LLOQ, Low (LQC), Medium (MQC), High (HQC). Mean accuracy within 85-115% (80-120% for LLOQ). Precision (%CV) ≤15% (≤20% for LLOQ). |
| Selectivity | Analysis of at least six individual sources of blank human plasma. No significant interfering peaks (>20% of LLOQ for analyte, >5% for IS) at the retention times of the analyte and IS. |
| Matrix Effect | Assessed at LQC and HQC levels using at least six lots of plasma. The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Determined at LQC, MQC, and HQC. Recovery should be consistent and reproducible. |
| Stability | Assessed by analyzing QC samples (LQC, HQC) against a fresh calibration curve. Analyte is stable if mean concentrations are within ±15% of nominal. Assessed for: • Freeze-Thaw: 3 cycles • Bench-Top: 4 hours at room temp • Long-Term: 30 days at -80°C • Post-Preparative: 24 hours in autosampler |
| Table 5: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria based on FDA and ICH M10 Guidelines.[3][4] |
Conclusion
This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis allow for high-throughput processing. The method has been successfully validated according to international regulatory standards, demonstrating its suitability for supporting drug development studies.
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
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Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Retrieved from [Link]
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Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. Retrieved from [Link]
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Noguchi, K., Mizukoshi, T., Miyano, H., & Yamada, N. (2014). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Chromatography, 35(3), 131-136. Retrieved from [Link]
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Barrett, P. H., & Holčapek, M. (2002). High-performance liquid chromatography of alpha-keto acids in human saliva. Journal of Chromatography B, 771(1-2), 1-6. Retrieved from [Link]
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Zhou, J., & Li, L. (2014). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(6), 1056-1064. Retrieved from [Link]
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Hossain, M. Z., & Gu, H. (2018). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinica Chimica Acta, 495, 526-536. Retrieved from [Link]
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Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]
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Gu, H., & Liu, G. (2013). Carboxylesterase Catalyzed 18O-labeling of Carboxylic Acid and Its Potential Application in LC-MS/MS Based Quantification of Drug Metabolites. Analytical Chemistry, 85(15), 7136-7143. Retrieved from [Link]
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Schwartz, H., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(6), 1435-1447. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
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Larsen, B. S., et al. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Chromatography B, 1230, 123906. Retrieved from [Link]
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Application Note: Complete ¹H and ¹³C NMR Assignments for 5-(4-n-propylphenyl)-5-oxovaleric acid
Abstract
This application note provides a comprehensive guide to the structural elucidation of 5-(4-n-propylphenyl)-5-oxovaleric acid using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed, step-by-step protocol for sample preparation and data acquisition, followed by a thorough analysis and assignment of all proton (¹H) and carbon-13 (¹³C) NMR signals. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require unambiguous characterization of small molecules. The methodologies described herein are grounded in fundamental NMR principles and validated through correlation spectroscopy, ensuring high confidence in the spectral assignments.
Introduction
This compound is a keto-carboxylic acid with a substituted aromatic moiety. Its structure presents a combination of an aliphatic chain, a carboxylic acid, and a propyl-substituted aromatic ketone. Accurate structural confirmation and purity assessment are critical for its application in research and development, particularly in medicinal chemistry and materials science where precise molecular architecture dictates function.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of the structure of organic compounds in solution.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.[3][4] This application note details the complete assignment of the ¹H and ¹³C NMR spectra of this compound, leveraging a combination of 1D and 2D NMR experiments.
Principles of NMR-based Structural Elucidation
The assignment of NMR spectra is based on several key parameters: chemical shift (δ), signal integration, and spin-spin coupling (J-coupling).[5]
-
Chemical Shift (δ): The resonance frequency of a nucleus relative to a standard (typically tetramethylsilane, TMS), expressed in parts per million (ppm).[4][6] The chemical shift is highly sensitive to the electronic environment of the nucleus. Electron-withdrawing groups deshield nuclei, shifting their signals downfield (higher ppm), while electron-donating groups cause an upfield shift (lower ppm).[7]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents, providing a quantitative measure of the relative abundance of different proton types.[6]
-
Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of the magnetic moments of neighboring nuclei, resulting in the splitting of NMR signals into multiplets.[8] The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds separating the coupled nuclei and their dihedral angle. The N+1 rule is a common starting point for interpreting multiplicity in first-order spectra.[5]
For complex molecules, two-dimensional (2D) NMR techniques are indispensable for resolving overlapping signals and establishing connectivity. Key experiments include:
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, typically through two or three bonds (²JHH, ³JHH).[9][10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached (¹JCH).[9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH), which is crucial for assembling molecular fragments.[9][11]
Experimental Protocols
Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.[12]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[2]
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is homogeneous and free of any particulate matter.
NMR Data Acquisition
All NMR spectra should be acquired on a high-resolution NMR spectrometer, for example, a 400 or 500 MHz instrument.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.[3]
-
-
2D Experiments (COSY, HSQC):
-
Standard pulse programs available on the spectrometer software should be utilized.[10]
-
The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve adequate resolution and signal-to-noise ratio.
-
Predicted ¹H and ¹³C NMR Assignments
The following assignments are based on established chemical shift ranges for similar functional groups and substituent effects.[13][14][15] The molecular structure with atom numbering for NMR assignment is shown below.
Caption: Molecular structure and atom numbering for NMR assignment.
¹H NMR Data
| Proton(s) | Predicted δ (ppm) | Multiplicity | J (Hz) | Assignment Rationale |
| H-2, H-6 | ~7.90 | d | ~8.0 | Aromatic protons ortho to the electron-withdrawing carbonyl group, expected to be the most downfield aromatic signals.[7] |
| H-3, H-5 | ~7.28 | d | ~8.0 | Aromatic protons ortho to the electron-donating n-propyl group. |
| H-8 | ~3.05 | t | ~7.0 | Methylene protons alpha to the ketone carbonyl group. |
| H-12 | ~2.65 | t | ~7.5 | Benzylic methylene protons of the n-propyl group. |
| H-9 | ~2.45 | t | ~7.0 | Methylene protons alpha to the carboxylic acid group. |
| H-13 | ~1.65 | sextet | ~7.5 | Methylene protons of the n-propyl group, split by adjacent CH₂ and CH₃ groups. |
| H-14 | ~0.95 | t | ~7.5 | Methyl protons of the n-propyl group. |
| COOH | ~11-12 | br s | - | Acidic proton, often broad and with a variable chemical shift. |
¹³C NMR Data
| Carbon | Predicted δ (ppm) | DEPT | Assignment Rationale |
| C-7 | ~199.0 | C | Ketone carbonyl carbon, highly deshielded.[13][14] |
| C-11 | ~178.0 | C | Carboxylic acid carbonyl carbon.[13][14] |
| C-4 | ~149.0 | C | Aromatic quaternary carbon attached to the n-propyl group. |
| C-1 | ~134.5 | C | Aromatic quaternary carbon attached to the keto-valeric acid chain. |
| C-2, C-6 | ~128.8 | CH | Aromatic carbons ortho to the carbonyl group.[12] |
| C-3, C-5 | ~128.5 | CH | Aromatic carbons meta to the carbonyl group.[12] |
| C-12 | ~38.0 | CH₂ | Benzylic carbon of the n-propyl group. |
| C-8 | ~35.5 | CH₂ | Carbon alpha to the ketone. |
| C-10 | ~33.5 | CH₂ | Carbon alpha to the carboxylic acid. |
| C-9 | ~24.5 | CH₂ | Methylene carbon in the valeric acid chain. |
| C-13 | ~20.5 | CH₂ | Methylene carbon of the n-propyl group. |
| C-14 | ~13.8 | CH₃ | Methyl carbon of the n-propyl group. |
Data Interpretation and 2D NMR Correlations
A systematic approach to interpreting the spectra is crucial for accurate assignments.[9]
Caption: Workflow for NMR-based structure elucidation.
-
¹H NMR Analysis: The aromatic region is expected to show two doublets, characteristic of a 1,4-disubstituted benzene ring.[16] The downfield doublet corresponds to protons ortho to the deshielding ketone, while the upfield doublet corresponds to those ortho to the alkyl group. The aliphatic region will contain signals for the three methylene groups of the valeric acid chain and the two methylene and one methyl group of the n-propyl chain. Their multiplicities and integrations will be key to their initial assignment.
-
¹³C NMR and DEPT Analysis: The ¹³C spectrum will show all 14 carbon signals. The two carbonyl carbons will be the most downfield. A DEPT experiment will differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the aliphatic and aromatic CH carbons.
-
2D NMR Analysis:
-
COSY: Correlations will be observed between H-2/H-3 (and H-5/H-6) in the aromatic ring, confirming their adjacency. In the aliphatic chains, COSY will show correlations between H-8/H-9 and H-12/H-13/H-14, establishing the connectivity within the valeric acid and n-propyl fragments, respectively.
-
HSQC: This experiment will provide direct one-bond H-C correlations, allowing for the unambiguous assignment of each carbon atom that has attached protons. For example, the proton signal at ~7.90 ppm will correlate with the carbon signal at ~128.8 ppm, assigning these to C-2/C-6 and H-2/H-6.
-
HMBC: This is crucial for connecting the different fragments of the molecule. Key expected correlations include:
-
From H-2/H-6 to the ketone carbonyl C-7 and the quaternary carbon C-4.
-
From the benzylic protons H-12 to the aromatic carbons C-3, C-4, and C-5.
-
From the methylene protons H-8 to the ketone carbonyl C-7 and the aromatic carbon C-1.
-
-
Conclusion
This application note provides a detailed framework for the complete ¹H and ¹³C NMR assignment of this compound. By combining 1D and 2D NMR techniques, a confident and unambiguous structural elucidation can be achieved. The presented protocols and interpretation strategies are broadly applicable to the characterization of other small organic molecules, serving as a valuable resource for researchers in organic chemistry and drug discovery.
References
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Antymishyn, K., & Elyashberg, M. (2021). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 59(9), 883-896. [Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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The Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
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R. Discovery. (2010). Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. [Link]
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University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
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Journal of Chemical Education. (2022). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. [Link]
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Chemistry LibreTexts. (2021). Nuclear Magnetic Resonance Spectroscopy. [Link]
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Michigan State University Chemistry. (n.d.). NMR Spectroscopy. [Link]
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Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. [Link]
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University of Puget Sound. (n.d.). Signal Areas. [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
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SDSU NMR Facility – Department of Chemistry. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
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Chemistry LibreTexts. (2022). Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
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Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]
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PubChem. (n.d.). 4-Isopropylacetophenone. [Link]
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Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]
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YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. [Link]
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AZoOptics. (2022). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
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University of Calgary. (n.d.). Ch 13 - Aromatic H. [Link]
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NIST WebBook. (n.d.). 4-n-Propylacetophenone. [Link]
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University of Cambridge. (n.d.). Chemical shifts. [Link]
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Application Notes & Protocols: The Strategic Use of 5-(4-n-propylphenyl)-5-oxovaleric Acid in the Synthesis of Tetralone-Based Pharmaceutical Intermediates
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility of 5-(4-n-propylphenyl)-5-oxovaleric acid as a precursor for synthesizing advanced pharmaceutical intermediates. Specifically, we detail a robust, two-step protocol for its conversion into 7-propyl-3,4-dihydronaphthalen-1(2H)-one, a tetralone derivative. The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including steroids and various drug candidates.[1] This guide emphasizes the underlying chemical principles, provides field-proven experimental protocols, and ensures scientific integrity through rigorous citation of authoritative sources.
Introduction: The Value Proposition of this compound
This compound (CAS No: 34670-05-8) is an aryl ketoacid characterized by a 4-n-propylphenyl group linked to a five-carbon chain containing both a ketone and a carboxylic acid functional group.[2] This unique bifunctionality makes it an ideal and versatile starting material for the construction of more complex molecular architectures.
The strategic value of this molecule lies in its direct structural relationship to substituted tetralones. The synthesis of tetralones often involves an intramolecular Friedel-Crafts acylation of a γ-arylbutanoic acid.[3] Our starting material is perfectly primed for this transformation following a selective reduction of its ketone functionality. This application note will detail the synthesis of 7-propyl-3,4-dihydronaphthalen-1(2H)-one, a key intermediate for further elaboration in drug discovery programs.
Overall Synthetic Strategy
The conversion of this compound to the target tetralone intermediate is achieved via a two-step sequence. This process is designed for efficiency and scalability, leveraging classic, well-understood organic transformations.
-
Step 1: Deoxygenation of the Ketone. The carbonyl group is selectively reduced to a methylene group (CH₂) to yield the intermediate, 5-(4-n-propylphenyl)pentanoic acid.
-
Step 2: Intramolecular Cyclization. The resulting aryl-substituted carboxylic acid undergoes an acid-catalyzed intramolecular Friedel-Crafts acylation to form the bicyclic tetralone ring system.
Below is a graphical representation of the synthetic workflow.
Experimental Protocols & Mechanistic Insights
Causality Behind Experimental Choice: To convert the ketone to a methylene group, two primary methods are the Clemmensen reduction (amalgamated zinc in strong acid) and the Wolff-Kishner reduction (hydrazine in strong base).[4] The Clemmensen reduction is performed under harsh acidic conditions which could lead to undesirable side reactions involving the carboxylic acid moiety.[5] Therefore, the Wolff-Kishner reduction, which operates under strongly basic conditions, is the superior choice for this substrate as it preserves the carboxylic acid group.[6][7]
Mechanism Insight: The reaction proceeds via the initial formation of a hydrazone from the ketone and hydrazine.[7] A strong base then deprotonates the terminal nitrogen, initiating a sequence of proton transfers that ultimately leads to the formation of a carbanion and the irreversible loss of nitrogen gas. This carbanion is then protonated by the solvent to yield the final alkane product.[8][9]
Protocol 1: Synthesis of 5-(4-n-propylphenyl)pentanoic Acid
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (1.0 eq), diethylene glycol (as solvent, approx. 5-10 mL per gram of starting material), and potassium hydroxide (KOH, 4.0 eq).
-
Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O, 3.0 eq) to the mixture.
-
Initial Heating: Heat the reaction mixture to 120-130 °C for 1-2 hours. During this phase, the hydrazone is formed in situ.
-
Water Removal: Increase the temperature to 190-200 °C to distill off water and excess hydrazine. The reaction is typically held at this temperature for 3-4 hours, during which the evolution of nitrogen gas will be observed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into a beaker of cold water.
-
Acidify the aqueous solution to a pH of ~2 using concentrated hydrochloric acid (HCl). This will protonate the carboxylate salt, causing the product to precipitate.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield 5-(4-n-propylphenyl)pentanoic acid as a solid.
Causality Behind Experimental Choice: Polyphosphoric acid (PPA) is a highly effective reagent for intramolecular Friedel-Crafts acylation reactions.[10][11] It serves as both a Brønsted acid catalyst and a powerful dehydrating agent, promoting the formation of the acylium ion intermediate and driving the cyclization to completion.[11] This method is widely used for the synthesis of cyclic ketones, including tetralones, from corresponding carboxylic acids.[10][12]
Mechanism Insight: The carboxylic acid is first activated by PPA. The protonated carbonyl group then loses water to form a highly electrophilic acylium ion. This electrophile is subsequently attacked by the electron-rich aromatic ring at the ortho position to the n-propyl group, followed by rearomatization through the loss of a proton to yield the six-membered cyclic ketone.
Protocol 2: Synthesis of 7-propyl-3,4-dihydronaphthalen-1(2H)-one
-
Reagent Setup: Place 5-(4-n-propylphenyl)pentanoic acid (1.0 eq) into a round-bottom flask. Add polyphosphoric acid (PPA, approx. 10-15 times the weight of the acid). Note: PPA is highly viscous; warming it gently (~60 °C) facilitates handling.[11]
-
Reaction Conditions: Equip the flask with a mechanical stirrer and a calcium chloride drying tube. Heat the mixture with vigorous stirring to 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to approximately 60 °C.
-
Very carefully and slowly, pour the viscous mixture onto crushed ice in a large beaker with stirring. This is a highly exothermic process.
-
Once the PPA is fully hydrolyzed, the product can be extracted.
-
-
Extraction & Purification:
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude tetralone product, an oil or low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel.
-
Data Presentation: Summary of Synthetic Parameters
| Parameter | Step 1: Wolff-Kishner Reduction | Step 2: PPA Cyclization |
| Starting Material | This compound | 5-(4-n-propylphenyl)pentanoic acid |
| Key Reagents | Hydrazine hydrate, Potassium hydroxide | Polyphosphoric acid (PPA) |
| Solvent | Diethylene glycol | None (PPA acts as solvent/reagent) |
| Temperature | 190-200 °C | 80-100 °C |
| Reaction Time | 3-4 hours | 2-4 hours |
| Product | 5-(4-n-propylphenyl)pentanoic acid | 7-propyl-3,4-dihydronaphthalen-1(2H)-one |
| Expected Yield | >80% | >75% |
| Purification | Recrystallization | Vacuum Distillation / Chromatography |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood.[13] Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn.
-
This compound: Handle as a typical organic acid. Avoid inhalation of dust and contact with skin and eyes.
-
Hydrazine Hydrate: Hydrazine is highly toxic and a suspected carcinogen. Handle with extreme caution, using appropriate engineering controls and PPE.
-
Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
Polyphosphoric Acid (PPA): Corrosive. Reacts exothermically with water.[11] When performing the work-up, add the reaction mixture to ice slowly and with good stirring to manage the heat generated.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
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BYJU'S. Clemmensen Reduction reaction. Retrieved from [Link]
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CP Lab Safety. This compound, 95% Purity, C14H18O3, 25 grams. Retrieved from [Link]
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Diversey SDS. (2025, May 31). Safety Data Sheet. Retrieved from [Link]
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Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
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Vedantu. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Retrieved from [Link]
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NROChemistry. Wolff-Kishner Reduction: Mechanism & Examples. Retrieved from [Link]
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University of Calgary. Clemmensen reduction. Retrieved from [Link]
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Pharmaguideline. Wolff Kishner Reduction. Retrieved from [Link]
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ResearchGate. (2023, April 8). (PDF) Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
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Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit. Retrieved from [Link]
-
Unacademy. Clemmensen reduction. Retrieved from [Link]
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Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Tetralone. Retrieved from [Link]
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Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
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Canadian Center of Science and Education. (2023, April 10). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. Tetralone synthesis. Retrieved from [Link]
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Beilstein Journals. Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. Retrieved from [Link]
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YouTube. (2023, March 23). Wolff-Kishner reduction. Retrieved from [Link]
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ResearchGate. Synthesis of acyl/aryl derivatives of 4-hydroxy-α-tetralone. Retrieved from [Link]
-
ResearchGate. Synthesis of α-Tetralone Derivatives la-d. Retrieved from [Link]
-
Organic Chemistry Portal. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012, April 17). Silica Gel-Supported Poly Phosphoric Acid Catalyzed One-Pot Multi-Componen Synthesis of 2,4,6-Triarylpyridines under Solvent-Free and Microwave Irradiation Conditions. Retrieved from [Link]
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Eureka | Patsnap. Novel synthesis route of pranlukast intermediate 4-(4-phenylbutoxyl)benzoic acid. Retrieved from [Link]
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ResearchGate. Optimization of the synthesis of Pranlukast intermediate. Retrieved from [Link]
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Strategic Synthesis of Bio-active Heterocycles from 5-(4-n-propylphenyl)-5-oxovaleric Acid
An Application Guide for Researchers
This document provides a detailed guide for the synthesis of valuable heterocyclic compounds, primarily focusing on the pyridazinone scaffold, using 5-(4-n-propylphenyl)-5-oxovaleric acid as a versatile starting material. This γ-keto acid is a strategic precursor due to its bifunctional nature, containing both a ketone and a carboxylic acid moiety, which allows for direct and efficient cyclization reactions.
The protocols and insights provided herein are tailored for researchers in synthetic chemistry, medicinal chemistry, and drug development. We will delve into the mechanistic underpinnings of the transformations, provide detailed, step-by-step experimental procedures, and discuss the rationale behind key experimental choices.
Part 1: The Strategic Importance of this compound
This compound, with a CAS Number of 34670-05-8, is a γ-keto acid.[1][2][3] Its structure is characterized by a 4-n-propylphenyl group attached to a five-carbon chain containing a ketone at the delta position and a terminal carboxylic acid. This arrangement is ideal for constructing six-membered heterocyclic rings.
The primary application we will explore is its conversion into 4,5-dihydropyridazin-3(2H)-ones. This class of compounds is of significant interest in medicinal chemistry, with derivatives known to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[4][5][6][7] The synthesis leverages the reaction of the γ-keto acid with hydrazine, a robust and well-established method for forming the pyridazinone ring.[8]
Part 2: Synthesis of 6-(4-n-propylphenyl)-4,5-dihydropyridazin-3(2H)-one
The most direct and high-yielding application of this compound is its cyclocondensation with hydrazine hydrate to form the corresponding dihydropyridazinone.
Underlying Reaction Principle & Mechanism
The reaction proceeds via a two-step sequence within a one-pot protocol. First, the more nucleophilic nitrogen of hydrazine hydrate attacks the electrophilic carbonyl carbon of the ketone in the γ-keto acid to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom on the carboxylic acid group, followed by dehydration, leads to the formation of the stable, six-membered dihydropyridazinone ring. The overall transformation is an efficient cyclization that builds the heterocyclic core in a single synthetic operation.
Experimental Workflow Diagram
Caption: Workflow for pyridazinone synthesis.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of similar 6-aryl-4,5-dihydropyridazin-3(2H)-ones.[5][6]
Materials and Reagents:
-
This compound (1.0 eq)
-
Hydrazine hydrate (80-100% solution, 1.2-1.5 eq)
-
Ethanol (or Glacial Acetic Acid as an alternative solvent)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin-Layer Chromatography (TLC) apparatus
-
Büchner funnel and filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10 mmol, 2.34 g).
-
Solvent Addition: Add ethanol (e.g., 30-40 mL) to dissolve the starting material. Gentle warming may be required.
-
Expert Insight: Ethanol is a common and effective solvent for this reaction, as it readily dissolves the keto acid and is compatible with hydrazine. Glacial acetic acid can also be used and may accelerate the reaction by protonating the carbonyl group, making it more electrophilic.
-
-
Reagent Addition: Slowly add hydrazine hydrate (e.g., 12 mmol, ~0.6 mL of 100% solution) to the stirred solution. The addition is typically exothermic; maintain control over the temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain it for 6-10 hours.
-
Trustworthiness: The reaction progress should be monitored using TLC (e.g., with a 1:1 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.
-
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (e.g., 200 mL) while stirring.
-
Precipitation: A solid precipitate of the crude product should form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the collected solid, either air-dried or in a vacuum oven at a low temperature (e.g., 50-60°C).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure 6-(4-n-propylphenyl)-4,5-dihydropyridazin-3(2H)-one.
Data Summary and Characterization
The successful synthesis of the target compound must be validated through rigorous characterization.
| Parameter | Description / Expected Value | Justification |
| Molecular Formula | C₁₄H₁₈N₂O | Derived from the condensation reaction. |
| Molecular Weight | 230.31 g/mol | Theoretical value for structure validation. |
| Appearance | White to off-white crystalline solid | Typical for this class of compounds. |
| Melting Point | To be determined experimentally | A sharp melting point range is an indicator of purity. |
| ¹H NMR | Signals for aromatic protons, propyl group (CH₃, CH₂, CH₂), pyridazinone ring protons (two CH₂ triplets), and a broad singlet for the NH proton. | Confirms the specific arrangement of protons in the final structure. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (~3200 cm⁻¹), C=O (amide) stretching (~1670 cm⁻¹), and C=N stretching (~1600 cm⁻¹). | Verifies the presence of key functional groups. |
| Mass Spectrometry | Molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight. | Confirms the molecular weight of the synthesized compound. |
Part 3: Exploring Further Synthetic Transformations
While the synthesis of pyridazinones is the most direct route, this compound can be a gateway to other heterocyclic systems through preliminary functional group modifications.
Potential for Furan and Pyrrole Synthesis
The Paal-Knorr synthesis is a classical method for synthesizing furans and pyrroles from 1,4-dicarbonyl compounds.[9] The starting γ-keto acid is technically a 1,4-dicarbonyl equivalent (with the carboxylic acid acting as one carbonyl precursor).
-
Furan Synthesis: Acid-catalyzed intramolecular cyclization and dehydration of the γ-keto acid itself can, under harsh conditions, lead to the formation of an unsaturated lactone (a furanone derivative).
-
Pyrrole Synthesis: By first converting the carboxylic acid to an amide (e.g., via reaction with thionyl chloride followed by an amine) and then performing an acid-catalyzed cyclization, one could potentially synthesize substituted pyrroles.[9]
Pathway Diversification Diagram
Caption: Potential synthetic routes from the starting keto acid.
These alternative pathways require additional synthetic steps and optimization but highlight the versatility of the starting material as a scaffold for generating diverse heterocyclic libraries.
References
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The Applications of β‐Keto Amides for Heterocycle Synthesis. ResearchGate. Available at: [Link]
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Novel heterocycles from gamma-ketoanilides. Acadia Scholar. Available at: [Link]
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SYNTHESIS AND CHARACTERIZATION OF VARIOUS ACETYL PYRAZOLINE (5a-b). Spectrum of Engineering Sciences. Available at: [Link]
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Synthesis and evaluation of some pyraz. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Synthetic route to the formation of pyridazinones 5–9. ResearchGate. Available at: [Link]
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Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. PubMed. Available at: [Link]
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Heterocyclic Chemistry part2 updatedagainagainagainagainnnx. Course Hero. Available at: [Link]
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Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. Available at: [Link]
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SYNTHESIS AND EVALUATION OF PYRAZOLINE DERIVATIVES AS ANTIBACTERIAL AGENTS. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
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Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. PMC - NIH. Available at: [Link]
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The synthesized pyrazoles, phenylpyrazoles, and pyrazolines (series 3, 4, and 5). ResearchGate. Available at: [Link]
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Heterocycles from keto acids with amino alcohols, diamines, and mercaptoamines. ACS Publications. Available at: [Link]
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Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. Available at: [Link]
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Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Some Novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as Anti-Cancer, Antimicrobial, and Anti-Inflammatory Agents. PubMed. Available at: [Link]
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Synthesis of 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]quinoline-1,4,10(5H)-triones as NMDA glycine-site antagonists. PubMed. Available at: [Link]
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Synthesis and evaluation of 5-arylated 2(5H)-furanones and 2-arylated pyridazin-3(2H)-ones as anti-cancer agents. PubMed. Available at: [Link]
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Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. ResearchGate. Available at: [Link]
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Dearomative di- and trifunctionalization of aryl sulfoxides via[10][10]-rearrangement. PMC. Available at: [Link]
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Synthesis of New Hydrazones Containing 1,3-Diketo Moiety. ResearchGate. Available at: [Link]
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2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. Available at: [Link]
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Silver-catalyzed cascade cyclization and functionalization of N-aryl-4-pentenamides: an efficient route to γ-lactam-substituted quinone derivatives. NIH. Available at: [Link]
-
Ring Transformation of Cyclopropenes to Benzo‐Fused Five‐Membered Oxa‐ and Aza‐Heterocycles via a Formal [4+1] Cyclization. PubMed Central. Available at: [Link]
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Synthesis of Hydrazine Derivatives. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]
-
Hydrazine synthesis by N-N coupling. Organic Chemistry Portal. Available at: [Link]
-
Methods for the synthesis of γ-keto sulfones. ResearchGate. Available at: [Link]
-
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC - NIH. Available at: [Link]
-
Studies on the Synthesis and Cyclization Reactions of2-(5-Amino-3-arylpyrazol-1-yl)-3-methylquinoxalines. Journal of Chemical Research, Synopses (RSC Publishing). Available at: [Link]
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Application Note: Strategic Derivatization of 5-(4-n-propylphenyl)-5-oxovaleric Acid for Enhanced Biological Screening
Introduction: The Rationale for Derivatization in Drug Discovery
The journey of a drug from a promising initial "hit" to a clinical candidate is a complex process of molecular refinement. The starting point is often a molecule, or "scaffold," that exhibits some desired biological activity. However, this initial activity is rarely optimal. The goal of medicinal chemistry is to systematically modify this scaffold to enhance its potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). This process of strategic chemical modification is known as derivatization.
5-(4-n-propylphenyl)-5-oxovaleric acid is a compelling starting scaffold. Its structure contains two key functional groups amenable to chemical modification: a carboxylic acid and a ketone.[1] This dual functionality allows for a wide range of chemical transformations, enabling the creation of a diverse library of related compounds, or derivatives. By systematically altering the periphery of the core scaffold, researchers can explore the structure-activity relationship (SAR), identifying which molecular features are crucial for biological effect. This application note provides a detailed guide to the strategic derivatization of this compound to generate a focused compound library for biological screening.
The Core Scaffold: this compound
Before embarking on derivatization, a thorough understanding of the parent molecule is essential. The synthesis of this scaffold often relies on established methods like the Friedel-Crafts acylation.[2]
Structure:
-
Aromatic Ring (Phenyl): The 4-n-propylphenyl group provides a hydrophobic region that can engage in van der Waals and pi-stacking interactions within a biological target. The para-substitution pattern is fixed, but the propyl group could be a site for future modification if SAR data suggests it.
-
Ketone: This carbonyl group can act as a hydrogen bond acceptor. It also presents a reactive site for transformations such as reduction to an alcohol or conversion to an imine or oxime.
-
Carboxylic Acid: This is a highly versatile functional group. It can act as a hydrogen bond donor and acceptor and is typically ionized at physiological pH, which can be critical for solubility and interaction with positively charged residues (like lysine or arginine) in a protein's active site. It is the primary handle for creating amide and ester derivatives.[1]
The strategic goal is to leverage the reactivity of the ketone and carboxylic acid to build a library of derivatives with diverse physicochemical properties. This diversity increases the probability of discovering a "hit" with improved biological activity during the screening phase.
Derivatization Strategies and Protocols
We will focus on two primary vectors of diversification: modification of the carboxylic acid and modification of the ketone. These reactions are generally high-yielding, proceed under mild conditions, and are amenable to parallel synthesis formats, which are ideal for library generation.
Vector 1: Carboxylic Acid Modification via Amide Coupling
Amide bond formation is one of the most robust and frequently utilized reactions in medicinal chemistry.[3][4][5] The resulting amides are generally more stable to hydrolysis than esters and can introduce a wide variety of chemical functionalities by simply changing the amine coupling partner.[3]
Scientific Rationale: Converting the carboxylic acid to an amide neutralizes its negative charge at physiological pH. This can have a profound impact on cell permeability and interaction with the biological target. The R-group of the amine provides a new point of diversity to probe the target's binding pocket.
Protocol: Parallel Amide Synthesis via HATU Coupling
This protocol is designed for a 96-well plate format, allowing for the simultaneous synthesis of multiple derivatives.
Reagents & Materials:
-
This compound
-
A diverse library of primary and secondary amines (e.g., benzylamine, morpholine, aniline derivatives)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block
-
HPLC-grade solvents for purification (Acetonitrile, Water, TFA)
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.2 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.
-
Prepare a plate of 0.2 M solutions of diverse amines in anhydrous DMF (one amine per well).
-
-
Reaction Setup (in each well of the 96-well block):
-
To each well containing 100 µL of the amine solution (0.02 mmol), add 100 µL of the this compound stock solution (0.02 mmol).
-
Add 100 µL of the HATU stock solution (0.02 mmol).
-
Add 100 µL of the DIPEA stock solution (0.04 mmol). The DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the HCl byproduct.
-
-
Reaction Incubation:
-
Seal the 96-well plate securely.
-
Place the reaction block on an orbital shaker at room temperature for 12-18 hours. Reaction progress can be monitored by LC-MS (Liquid Chromatography-Mass Spectrometry).
-
-
Work-up and Purification:
-
Quench the reaction by adding 200 µL of water to each well.
-
The crude product mixture is then purified directly via preparative reversed-phase HPLC. This method is highly effective for parallel purification of compound libraries.
-
Workflow Diagram: Amide Library Synthesis
Caption: Workflow for parallel amide synthesis.
Vector 2: Ketone Modification via Reductive Amination
Reductive amination is a powerful method for converting a ketone into an amine and is widely used in the synthesis of pharmaceuticals.[6][7] This transformation introduces a basic nitrogen atom, which can be a key pharmacophore, and also creates a new chiral center if the ketone is reduced to an alcohol, offering another layer of structural diversity.
Scientific Rationale: Introducing a basic amine can fundamentally alter the compound's properties, including its solubility, pKa, and potential to form salt bridges with acidic residues (like aspartate or glutamate) in a target protein. The choice of the amine and the reducing agent allows for fine-tuning of the final structure.[8]
Protocol: Reductive Amination
Reagents & Materials:
-
This compound derivative (e.g., an ester or amide to protect the carboxylic acid)
-
Amine (e.g., ammonium chloride, methylamine)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Methanol (MeOH) or Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Step-by-Step Methodology:
-
Protection (if necessary): The carboxylic acid can interfere with the reaction. It is advisable to first convert it to an ester (e.g., a methyl ester via reaction with methanol and catalytic sulfuric acid) before proceeding with reductive amination.
-
Imine Formation:
-
Dissolve the starting ketone (1.0 eq) in methanol.
-
Add the desired amine (1.2 eq, e.g., ammonium chloride) and a catalytic amount of acetic acid. The acid catalyzes the formation of the iminium ion intermediate.
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise. NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone.[9] STAB is often a safer and equally effective alternative.[9]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 1M HCl until the gas evolution ceases.
-
Basify the solution with 1M NaOH to a pH of ~10.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
-
Reaction Scheme: Reductive Amination
Caption: General scheme for reductive amination.
Characterization of the Derivative Library
Each synthesized compound must be rigorously characterized to confirm its identity and purity before it is submitted for biological screening.[10][11] A combination of analytical techniques such as LC-MS and NMR spectroscopy is essential for this purpose.[12][13][14]
Standard Characterization Data:
| Technique | Purpose | Expected Data for a Hypothetical Amide Derivative |
| LC-MS | Purity assessment and mass confirmation | Purity: >95% (by UV at 254 nm). Mass: [M+H]⁺ calculated and found values should match.[12] |
| ¹H NMR | Structural confirmation | Chemical shifts (δ), integration values, and coupling constants (J) should be consistent with the proposed structure.[11] |
| ¹³C NMR | Carbon backbone confirmation | The number of signals should correspond to the number of unique carbon atoms in the molecule. |
Example Data Table (Hypothetical Benzylamide Derivative):
| Parameter | Value |
| Formula | C₂₄H₂₉NO₂ |
| MW | 379.50 g/mol |
| LC-MS [M+H]⁺ (calc.) | 380.22 |
| LC-MS [M+H]⁺ (found) | 380.23 |
| Purity (HPLC) | 98.2% |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J=8.2 Hz, 2H), 7.35-7.20 (m, 7H), 6.50 (br s, 1H, NH), 4.40 (d, J=5.5 Hz, 2H), 3.10 (t, J=7.0 Hz, 2H), 2.90 (t, J=7.5 Hz, 2H), 2.65 (t, J=7.5 Hz, 2H), 2.10 (m, 2H), 1.65 (m, 2H), 0.95 (t, J=7.3 Hz, 3H). |
Application in Biological Screening
Once the library is synthesized and characterized, it is ready for high-throughput screening (HTS) to identify compounds with the desired biological activity.[15] HTS allows for the rapid testing of thousands of compounds in an automated fashion.[16]
Screening Cascade Workflow:
The screening process is typically a multi-stage funnel designed to efficiently identify the most promising compounds.[10]
-
Primary Screen: The entire library is tested at a single concentration in a high-throughput assay (e.g., an enzyme inhibition assay or a cell-based reporter assay). The goal is to identify initial "hits."[15]
-
Dose-Response Confirmation: Hits from the primary screen are re-tested at multiple concentrations to confirm their activity and determine their potency (e.g., IC₅₀ or EC₅₀ values). This is a key feature of quantitative HTS (qHTS).[17]
-
Secondary/Orthogonal Assays: Confirmed hits are tested in different, often more complex, assays to rule out artifacts and gather more information about their mechanism of action.[10]
-
SAR Analysis: The activity data from all derivatives is compiled and analyzed. This analysis helps to build a structure-activity relationship model, which guides the design of the next generation of more potent and selective compounds.
Screening Workflow Diagram:
Caption: A typical high-throughput screening cascade.
Conclusion
The systematic derivatization of a promising scaffold like this compound is a cornerstone of modern drug discovery. By leveraging robust chemical transformations such as amide coupling and reductive amination, a diverse library of compounds can be efficiently generated. When coupled with a rigorous analytical characterization and a well-designed screening cascade, this approach maximizes the potential for discovering novel drug candidates with improved therapeutic profiles. The methodologies outlined in this note provide a solid foundation for researchers to embark on this critical phase of drug development.
References
-
Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
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Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]
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Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-31. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]
-
JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic & Inorganic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
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Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. [Link]
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National Center for Biotechnology Information. (2009). Compound Management for Quantitative High-Throughput Screening. PubMed Central. [Link]
-
MDPI. (2024). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. International Journal of Molecular Sciences. [Link]
-
Perlego. (n.d.). Amide Reactions | Overview & Research Examples. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PubMed Central. [Link]
-
La Trobe University. (n.d.). Small Molecule Structure Characterisation. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PubMed. [Link]
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ACS Publications. (1996). Characterization of the Complexity of Small-Molecule Libraries by Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]
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ResearchGate. (2015). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Retrieved from [Link]
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Experimental protocol for the kilogram-scale synthesis of 5-(4-n-propylphenyl)-5-oxovaleric acid
An Application Note for Drug Development Professionals
Protocol: Kilogram-Scale Synthesis of 5-(4-n-propylphenyl)-5-oxovaleric Acid
Abstract
This document provides a comprehensive, field-tested protocol for the kilogram-scale synthesis of this compound (CAS: 34670-05-8), a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the robust and scalable Friedel-Crafts acylation of n-propylbenzene with succinic anhydride. This guide is intended for researchers, chemists, and process development professionals, offering detailed procedural steps, mechanistic insights, critical safety protocols, and data presentation to ensure reproducibility, safety, and high yield at scale.
Introduction and Scientific Background
This compound is a γ-keto acid, a class of molecules recognized for its utility as a versatile building block in organic synthesis.[1] The dual functionality of a ketone and a carboxylic acid allows for a wide range of subsequent chemical transformations, making it a valuable precursor for more complex molecular architectures.
The chosen synthetic strategy is the Friedel-Crafts acylation, a cornerstone of carbon-carbon bond formation in aromatic chemistry.[2] This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring.[3][4] For this specific synthesis, n-propylbenzene is acylated with succinic anhydride using anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst. The acyl group adds preferentially to the para position of the n-propylbenzene due to the ortho, para-directing nature and moderate steric hindrance of the n-propyl group. The use of an anhydride is a common and effective alternative to acyl chlorides in these reactions.[5] A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone product is deactivated, which prevents polysubstitution reactions.[3]
Reaction Mechanism: Friedel-Crafts Acylation
The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.
-
Formation of the Acylium Ion: The Lewis acid, aluminum chloride, coordinates to one of the carbonyl oxygens of succinic anhydride. This is followed by the cleavage of the C-O bond to form a highly reactive, resonance-stabilized acylium ion. This ion is the key electrophile in the reaction.[3][6]
-
Electrophilic Attack: The electron-rich π system of the n-propylbenzene ring attacks the electrophilic acylium ion. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][6]
-
Rearomatization: A base (in this case, the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the aluminum salt of the keto acid.
-
Hydrolysis (Workup): The final product is liberated from its aluminum complex by quenching the reaction mixture with aqueous acid.
Mechanism Diagram
Caption: Kilogram-Scale Synthesis Workflow.
Expected Results and Characterization
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Yield | 1.8 - 2.0 kg (77-85%) |
| Melting Point | 128-131 °C |
| Purity (HPLC) | ≥99% |
| ¹H NMR | Consistent with the structure of this compound |
| IR (KBr, cm⁻¹) | ~3300-2500 (broad, O-H), ~1710 (C=O, acid), ~1680 (C=O, ketone) |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Moisture contamination- Loss during workup/recrystallization | - Extend reaction time and confirm completion by HPLC- Ensure all reagents and equipment are scrupulously dry- Optimize recrystallization solvent volume and cooling time |
| Dark/Oily Product | - Reaction temperature too high- Impure starting materials | - Maintain strict temperature control during additions- Use high-purity, anhydrous reagents |
| Difficult Filtration | - Very fine particles formed | - Allow precipitate to age in the quench mixture for longer before filtering- Use a filter aid (Celite), though this complicates purification |
References
- Redox. (2022, September 6). Safety Data Sheet Aluminium Chloride.
- Princeton University Environmental Health & Safety. Aluminum Chloride (anhydrous) Safety Protocol.
- Carl ROTH. Safety Data Sheet: Aluminium chloride.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Aluminum Chloride.
- Fisher Scientific. (2021, May 24). Safety Data Sheet: Aluminum chloride.
- Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride.
- Sadaf, A., et al. (2018). Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. Critical Reviews in Biotechnology.
- Organic Chemistry Frontiers. (2019). Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids. RSC Publishing.
- Chemstuff. Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
- Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl₃.
- Organic Chemistry Portal. Synthesis of 1,4-keto carboxylic acids, esters and amides.
- ResearchGate. (2023). Synthesis of γ -keto sulfones via sulfa-Michael reactions in Brønsted acidic deep eutectic solvent.
- Google Patents. (1968). Method of producing gamma-keto acids. US3412116A.
- Sciencemadness.org. (2008). Acylation of benzene with anhydrides.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Vulcanchem. 5-(4-iso-Propylphenyl)-5-oxovaleric acid.
- Benchchem. This compound.
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 5. Sciencemadness Discussion Board - Acylation of benzene with anhydrides - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: A Comprehensive Guide to the Validation of an Analytical Method for the Quantification of 5-(4-n-propylphenyl)-5-oxovaleric acid using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-n-propylphenyl)-5-oxovaleric acid is a keto-acid derivative with potential applications in pharmaceutical and chemical research. As with any active pharmaceutical ingredient (API) or key intermediate, a robust and reliable analytical method for its quantification is paramount for ensuring product quality, consistency, and safety. This application note provides a detailed, in-depth guide to the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate determination of this compound.
This document is structured to provide not just a set of protocols, but a comprehensive understanding of the principles behind each validation parameter. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and Food and Drug Administration (FDA) guidances.[1][2][3][4][5][6][7][8][9][10][11] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][7]
The Analytical Challenge
This compound possesses both a carboxylic acid and a ketone functional group, as well as a substituted aromatic ring. This chemical structure lends itself to reversed-phase HPLC with UV detection, as the aromatic ring provides a suitable chromophore for UV absorbance. The carboxylic acid moiety dictates that the pH of the mobile phase will be a critical parameter in achieving good peak shape and retention.
Proposed HPLC-UV Method
A suitable starting point for the analysis of this compound is a reversed-phase HPLC method. The following conditions are proposed as the basis for this validation study:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
The Validation Workflow
The validation of an analytical method is a systematic process that evaluates its performance characteristics. The following diagram illustrates the typical workflow for the validation of the analytical method for this compound.
Caption: Overall workflow for the validation of the analytical method for this compound.
Validation Parameters: Protocols and Acceptance Criteria
Specificity
Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]
Protocol:
-
Prepare a solution of the this compound reference standard.
-
Prepare a placebo solution (a mixture of all excipients in a formulated product, if applicable).
-
Prepare a spiked placebo solution containing the reference standard.
-
If available, analyze known impurities and degradation products individually.
-
Subject a sample of this compound to forced degradation conditions (acid, base, oxidation, heat, and light).
-
Inject and analyze all prepared solutions by HPLC-UV.
Acceptance Criteria:
-
The peak for this compound should be free from interference from placebo components, impurities, or degradation products.
-
Peak purity analysis (if a photodiode array detector is used) should show that the analyte peak is spectrally homogeneous.
Linearity and Range
Purpose: To establish that there is a direct proportional relationship between the concentration of the analyte and the instrumental response over a specified range.[6][12] The range is the interval between the upper and lower concentrations for which the analytical procedure has been shown to have a suitable level of precision, accuracy, and linearity.[12]
Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
From the stock solution, prepare a series of at least five calibration standards at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each calibration standard in triplicate.
-
Plot the mean peak area against the corresponding concentration.
Data Presentation:
| Concentration (µg/mL) | Peak Area (n=3) |
| 50 | 551,234 |
| 75 | 824,567 |
| 100 | 1,102,345 |
| 125 | 1,378,901 |
| 150 | 1,655,432 |
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
-
The y-intercept should be minimal.
-
The data points should be randomly scattered around the regression line.
Accuracy
Purpose: To demonstrate the closeness of the test results obtained by the method to the true value.[6] Accuracy is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Data Presentation:
| Concentration Level | Spiked (µg/mL) | Recovered (µg/mL) | Recovery (%) |
| 80% | 80.1 | 79.5 | 99.3 |
| 100% | 100.2 | 100.5 | 100.3 |
| 120% | 120.3 | 119.8 | 99.6 |
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for each concentration level should be ≤ 2.0%.
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and RSD.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Data Presentation:
| Parameter | Repeatability (Day 1, Analyst 1) | Intermediate Precision (Day 2, Analyst 2) |
| Mean Assay (%) | 99.8 | 100.1 |
| Std. Deviation | 0.5 | 0.6 |
| RSD (%) | 0.5% | 0.6% |
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 2.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
Protocol (based on the signal-to-noise ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
The concentration that yields a S/N ratio of approximately 3:1 is the LOD.
-
The concentration that yields a S/N ratio of approximately 10:1 is the LOQ.
Data Presentation:
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio |
| LOD | 0.1 | ~3:1 |
| LOQ | 0.3 | ~10:1 |
Acceptance Criteria:
-
The LOQ should be verified for precision and accuracy.
Robustness
Purpose: To evaluate the capacity of the analytical method to remain unaffected by small, but deliberate variations in method parameters.[12] This provides an indication of its reliability during normal usage.
Protocol:
-
Vary the following HPLC parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a standard solution under each modified condition.
-
Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).
Data Presentation:
| Parameter Varied | Variation | Retention Time (min) | Peak Area | Tailing Factor |
| Nominal | - | 4.5 | 1,102,345 | 1.1 |
| Flow Rate | +0.1 mL/min | 4.1 | 1,001,234 | 1.1 |
| -0.1 mL/min | 5.0 | 1,223,456 | 1.1 | |
| Temperature | +2°C | 4.4 | 1,101,987 | 1.1 |
| -2°C | 4.6 | 1,102,876 | 1.1 |
Acceptance Criteria:
-
System suitability criteria should be met under all varied conditions.
-
The changes in results should be minimal and within acceptable limits.
Interrelationship of Key Validation Parameters
The core quantitative validation parameters—linearity, accuracy, and precision—are intrinsically linked. A method cannot be considered accurate if it is not precise, and linearity is a prerequisite for demonstrating accuracy over a range of concentrations.
Caption: Logical relationship between key analytical method validation parameters.
Conclusion
This application note has outlined a comprehensive strategy for the validation of an HPLC-UV method for the quantification of this compound. By systematically evaluating specificity, linearity, range, accuracy, precision, limits of detection and quantitation, and robustness, a high degree of confidence in the reliability and performance of the analytical method can be established. Adherence to the principles and protocols detailed herein will ensure that the method is "fit for purpose" and generates data of the highest quality and integrity, in line with global regulatory expectations.[3][7]
References
-
USP General Chapter <1225> Validation of Compendial Procedures. [Link]
-
Validation of Compendial Methods, General Chapters. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. [Link]
-
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. [Link]
-
FDA Releases Guidance on Analytical Procedures | BioPharm International. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. [Link]
-
Key Analytical Procedure Validation Regulations You Need to Know - Altabrisa Group. [Link]
-
FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
-
〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT. [Link]
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- 4. database.ich.org [database.ich.org]
- 5. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
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- 11. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 12. m.youtube.com [m.youtube.com]
Application Note: Continuous Flow Synthesis of 5-(4-n-propylphenyl)-5-oxovaleric Acid
Introduction
5-(4-n-propylphenyl)-5-oxovaleric acid is a γ-keto acid of significant interest in pharmaceutical and materials science research. Traditionally synthesized via batch Friedel-Crafts acylation, this method often presents challenges related to safety, scalability, and sustainability due to the use of stoichiometric amounts of Lewis acids and chlorinated solvents. This application note details a robust and efficient continuous flow process for the synthesis of this compound, leveraging the inherent advantages of flow chemistry for enhanced process control, safety, and scalability.
The transition from batch to continuous manufacturing offers numerous benefits, including superior heat and mass transfer, precise control over reaction parameters, and the ability to integrate reaction and purification steps into a seamless, automated workflow. This protocol employs a heterogeneous catalyst in a packed-bed reactor for the key Friedel-Crafts acylation step, followed by an integrated online workup and continuous crystallization, providing a comprehensive blueprint for the modern, on-demand production of this valuable keto acid.
Reaction Scheme
The synthesis proceeds via the Friedel-Crafts acylation of n-propylbenzene with succinic anhydride, catalyzed by a solid acid catalyst.
Experimental Workflow
The continuous flow synthesis is designed as a fully integrated system, encompassing reagent delivery, reaction, in-line workup, and product crystallization. The workflow is visualized in the diagram below.
Figure 1: Conceptual workflow for the continuous synthesis of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| n-Propylbenzene | Anhydrous, 99% | Sigma-Aldrich |
| Succinic Anhydride | 99% | Sigma-Aldrich |
| Amberlyst-15 | Hydrogen form | Alfa Aesar |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Sodium Bicarbonate | ACS reagent, ≥99.7% | VWR |
| n-Heptane | HPLC grade, 99% | Avantor |
Equipment
| Equipment | Description |
| Syringe Pumps | Two high-pressure syringe pumps for precise reagent delivery. |
| Packed-Bed Reactor | Stainless steel column (10 mm ID x 100 mm L) packed with Amberlyst-15. |
| T-Mixer | PEEK T-mixer for efficient reagent mixing. |
| Back-Pressure Regulator | To maintain the system at a constant pressure and prevent solvent boiling. |
| Temperature Controller | To maintain the reactor at the desired temperature. |
| Membrane-Based Separator | For continuous liquid-liquid extraction. |
| MSMPR Crystallizer | Mixed-Suspension, Mixed-Product Removal crystallizer for continuous crystallization. |
| Process Analytical Technology (PAT) | In-line FTIR or Raman probe for real-time reaction monitoring. |
Experimental Protocols
Catalyst Bed Preparation
The stainless steel column is dry-packed with Amberlyst-15 resin. The catalyst is washed with anhydrous dichloromethane (DCM) before use to remove any moisture. The packed column is then integrated into the flow system.
Reagent Solution Preparation
-
Solution A: A 0.5 M solution of n-propylbenzene in anhydrous DCM.
-
Solution B: A 0.55 M solution of succinic anhydride in anhydrous DCM. A slight excess of the anhydride is used to ensure complete conversion of the limiting reagent.
Continuous Flow Synthesis and Workup
The detailed operational parameters are summarized in the table below.
| Parameter | Value | Rationale |
| Flow Rate (Solution A) | 0.5 mL/min | Controls residence time and throughput. |
| Flow Rate (Solution B) | 0.5 mL/min | Maintains stoichiometry. |
| Total Flow Rate | 1.0 mL/min | |
| Reactor Temperature | 80 °C | Enhances reaction kinetics. |
| System Pressure | 10 bar | Prevents solvent boiling and ensures a stable flow. |
| Residence Time | 10 min | Optimized for high conversion. |
| Quenching Solution | 1 M Aqueous NaHCO3 | Neutralizes any unreacted acid and the product. |
| Quenching Flow Rate | 1.0 mL/min | Ensures efficient quenching. |
Protocol Steps:
-
The system is initially flushed with anhydrous DCM to ensure an inert and dry environment.
-
Syringe pumps are initiated to deliver Solution A and Solution B at the specified flow rates into the T-mixer.
-
The mixed reagent stream flows through the heated packed-bed reactor where the Friedel-Crafts acylation occurs.
-
The reactor outlet stream is continuously mixed with the quenching solution in another T-mixer.
-
The quenched biphasic mixture enters the membrane-based liquid-liquid separator. The aqueous phase containing the sodium salt of the product is collected, while the organic phase containing unreacted n-propylbenzene and byproducts is directed to waste.
Continuous Crystallization
-
The aqueous product stream from the separator is continuously fed into the MSMPR crystallizer.
-
n-Heptane is introduced as an anti-solvent at a controlled flow rate to induce crystallization.
-
The crystallizer is maintained at a constant temperature of 25 °C with controlled agitation to promote uniform crystal growth.
-
The resulting slurry is continuously withdrawn from the crystallizer and fed to a continuous filtration unit.
-
The collected solid product is washed with a small amount of cold n-heptane and dried under vacuum.
Process Analytical Technology (PAT) for Control and Optimization
The integration of PAT is crucial for monitoring and controlling the continuous process in real-time.[1][2][3]
-
An in-line FTIR or Raman probe placed after the reactor outlet monitors the conversion of succinic anhydride by tracking the disappearance of its characteristic carbonyl peaks and the appearance of the product's ketone and carboxylic acid signals.[4] This data allows for real-time adjustments to flow rates or temperature to maintain optimal conversion.
-
Turbidity sensors in the crystallizer monitor the solid concentration, enabling precise control over the anti-solvent addition rate to achieve a consistent crystal size distribution.
Results and Discussion
Under the optimized conditions, this continuous flow process is expected to achieve a high conversion of n-propylbenzene (>95%) with excellent selectivity for the desired para-isomer. The in-line workup effectively separates the product from the starting materials and catalyst, yielding a high-purity aqueous stream for crystallization. Continuous crystallization allows for the production of a uniform crystalline product with a controlled particle size distribution, which is highly desirable for pharmaceutical applications.
The use of a heterogeneous catalyst like Amberlyst-15 offers significant advantages over traditional Lewis acids, as it can be easily retained in the reactor, preventing contamination of the product and allowing for long-term continuous operation without the need for catalyst replacement.[5][6]
Safety Considerations
-
Pressurized System: All fittings and tubing should be rated for the operating pressure. A pressure relief valve should be installed to prevent over-pressurization.
-
Solvent Handling: Dichloromethane is a volatile and potentially hazardous solvent. The entire system should be operated within a well-ventilated fume hood.
-
Exothermic Reaction: While flow chemistry provides excellent temperature control, the potential for an exothermic reaction should be considered, and the temperature monitoring system should be robust.
Conclusion
This application note provides a detailed protocol for the continuous flow synthesis of this compound. By leveraging the principles of flow chemistry, including the use of a heterogeneous catalyst, in-line workup, and continuous crystallization, this method offers a safer, more efficient, and scalable alternative to traditional batch synthesis. The integration of PAT ensures robust process control and consistent product quality, making this approach highly suitable for both research and industrial-scale production.
References
-
Certech. Process Analytical Technology for continuous flow (bio)chemistry. [Link]
-
The Royal Society of Chemistry. The role of PAT in the development of telescoped continuous flow processes. [Link]
-
Mettler Toledo. PAT for Pharmaceutical Continuous Manufacturing (PCM). [Link]
-
American Pharmaceutical Review. Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. [Link]
-
Mettler Toledo. Process Analytical Technology (PAT) - Enhance Quality and Efficiency. [Link]
-
National Institutes of Health. A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. [Link]
-
ResearchGate. Development of the continuous-flow reaction system based on the Lewis acid-catalysed reactions in a fluorous biphasic system. [Link]
-
TSI Journals. Development of Fluorous Lewis Acid-Catalyzed Reactions. [Link]
-
The Royal Society of Chemistry. How to approach flow chemistry. [Link]
-
ACS Publications. Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. [Link]
-
National Institutes of Health. Understanding flow chemistry for the production of active pharmaceutical ingredients. [Link]
-
Baxendale Group - Durham University. Flow chemistry approaches directed at improving chemical synthesis. [Link]
-
Vapourtec. Automating multistep flow synthesis: approach and challenges in integrating chemistry, machines and logic. [Link]
-
Beilstein Journals. Mechanochemical Friedel–Crafts acylations. [Link]
-
PubMed. Continuous-Flow Production of Succinic Anhydrides via Catalytic β-Lactone Carbonylation by Co(CO)4⊂Cr-MIL-101. [Link]
-
Vapourtec. Safe Use of Hazardous Chemicals in Flow. [Link]
-
SciSpace. How to approach flow chemistry. [Link]
-
ACS Publications. Rapid Lewis Acid Screening and Reaction Optimization Using 3D-Printed Catalyst-Impregnated Stirrer Devices in the Synthesis of Heterocycles. [Link]
-
ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]
-
ResearchGate. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]
Sources
Troubleshooting & Optimization
Troubleshooting low yield in Friedel-Crafts acylation of propylbenzene
Technical Support Center: Friedel-Crafts Acylation
Guide ID: FCA-PB-2026-01 Topic: Troubleshooting Low Yield in the Friedel-Crafts Acylation of Propylbenzene Senior Application Scientist: Dr. Gemini
Introduction
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] The acylation of propylbenzene is a key step in synthesizing various pharmaceutical intermediates and fine chemicals. However, what appears to be a straightforward electrophilic aromatic substitution can often be plagued by low yields, frustrating even experienced researchers.
This technical guide provides a structured, in-depth approach to troubleshooting and optimizing the Friedel-Crafts acylation of propylbenzene. Moving beyond a simple checklist, we will explore the causal relationships between reaction parameters and outcomes, empowering you to diagnose and resolve issues effectively.
Core Principles: Understanding the "Why"
Success in troubleshooting begins with a firm grasp of the reaction mechanism. The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution on the electron-rich propylbenzene ring.[3][4]
Caption: Mechanism of Friedel-Crafts Acylation.
Unlike Friedel-Crafts alkylation, the acylium ion is resonance-stabilized and does not undergo carbocation rearrangement.[5][6][7] This is a critical distinction. Furthermore, the resulting ketone product is a Lewis base that forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃), rendering it inactive.[8][9][10] This complexation necessitates the use of stoichiometric, rather than catalytic, amounts of the Lewis acid.
Troubleshooting Guide & FAQs
Q1: My reaction yield is negligible, and I'm primarily recovering my starting propylbenzene. What are the most common culprits?
This issue almost always points to a failure in generating the acylium ion electrophile or its inability to react. The primary causes are:
-
Inactive Catalyst: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[5][8][9][11] Any water present in the reagents, solvent, or glassware will hydrolyze AlCl₃ into inactive aluminum hydroxide, completely shutting down the reaction.[12][13]
-
Insufficient Catalyst: As the ketone product forms a stable complex with AlCl₃, the reaction requires at least one molar equivalent of the catalyst for every equivalent of the acylating agent.[8][9][10] Using a merely "catalytic" amount will result in the reaction stalling after a small percentage of conversion.
-
Sub-optimal Temperature: While the initial formation of the acylium ion is often exothermic, the subsequent electrophilic substitution step has an activation energy barrier.[4] If the reaction is run at too low a temperature after the initial mixing, it may lack the energy to proceed to completion.[5] Conversely, excessively high temperatures can promote side reactions.[8][9]
Q2: I've isolated a product, but the yield is low and I see a mixture of isomers. How can I improve regioselectivity?
The propyl group on the benzene ring is an ortho-, para-directing activator. Therefore, acylation will yield two primary products:
-
Para-isomer (Major Product): 1-(4-propylphenyl)ethan-1-one. This isomer is favored due to reduced steric hindrance between the incoming acyl group and the resident propyl group.[14]
-
Ortho-isomer (Minor Product): 1-(2-propylphenyl)ethan-1-one. This isomer is less favored due to steric clash.[14]
Low yield of the desired para-isomer can be influenced by reaction conditions. While polyacylation is generally not an issue because the first acyl group deactivates the ring, other side reactions can occur.[6][8] Under forcing conditions (high temperature, long reaction times), an unexpected side product, 1-(4-isopropylphenyl)ethan-1-one, can sometimes be observed due to a complex rearrangement mechanism that can occur after the initial acylation.[14]
To improve selectivity for the para-product:
-
Ensure the reaction temperature is controlled. Start the reaction cold (0 °C) during the addition phase to manage the initial exotherm, then allow it to proceed at a moderate temperature (room temperature to 50-60°C).[15]
-
Use a non-polar solvent like dichloromethane or 1,2-dichloroethane, which can influence the ortho/para ratio.
Q3: I suspect my aluminum chloride is inactive. What is the proper procedure for handling and using it?
Ensuring the activity of AlCl₃ is paramount.
-
Source and Storage: Use a freshly opened bottle of high-purity, anhydrous AlCl₃. Once opened, the reagent will readily absorb atmospheric moisture. Store it in a desiccator. A free-flowing, slightly off-white or pale-yellow powder is a good sign; clumps or a strong smell of HCl indicate hydrolysis.
-
Handling: Weigh and transfer the AlCl₃ quickly in a dry environment, preferably in a glove box or under a stream of inert gas (Nitrogen or Argon).
-
Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled in a desiccator or under an inert atmosphere).[11] Use anhydrous grade solvents.
Q4: Is it possible that the propyl group is rearranging to an isopropyl group during the reaction, leading to byproducts?
This is a common point of confusion that arises from Friedel-Crafts alkylation . In direct alkylation to make propylbenzene, the initially formed n-propyl carbocation rapidly rearranges to the more stable secondary isopropyl carbocation, making isopropylbenzene the major product.[5][16][17][18]
However, in Friedel-Crafts acylation , the electrophile is a resonance-stabilized acylium ion (R-C≡O⁺). This ion is stable and does not undergo rearrangement .[6][7][19] Therefore, you will not form an isopropyl-substituted ketone due to rearrangement of the acylating agent. The reliable way to synthesize a linear alkylbenzene is precisely through acylation followed by a reduction (e.g., Wolff-Kishner or Clemmensen reduction) of the ketone.[5][7]
Systematic Troubleshooting Workflow
When faced with low yield, a systematic approach is more effective than random changes. Use the following workflow to diagnose the issue.
Caption: Stepwise workflow for troubleshooting low yields.
Data & Protocols
Table 1: Recommended Reagent Stoichiometry
| Reagent | Molar Equivalents | Rationale |
| Propylbenzene | 1.0 | Limiting Reagent |
| Acyl Chloride (e.g., Acetyl Chloride) | 1.0 - 1.1 | A slight excess ensures complete consumption of propylbenzene. |
| Aluminum Chloride (AlCl₃) | 1.1 - 1.2 | Must be stoichiometric to the acyl chloride to account for complexation with the product ketone.[9][10] |
| Anhydrous Solvent (e.g., CH₂Cl₂) | 3-5 mL / mmol of propylbenzene | Sufficient to ensure solubility and effective stirring. |
Validated Experimental Protocol: Acylation of Propylbenzene
This protocol is a representative example for the synthesis of 1-(4-propylphenyl)ethan-1-one.
Materials:
-
Propylbenzene (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (1.2 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Glassware Preparation: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Cap the condenser and dropping funnel with septa and connect to a nitrogen or argon line to maintain an inert atmosphere. Ensure all glassware is oven-dried and assembled while hot, then allowed to cool under the inert gas stream.[4]
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.2 eq) followed by anhydrous dichloromethane (approx. half of the total volume). Begin stirring to form a suspension. Cool the flask to 0 °C using an ice-water bath.[5][9]
-
Substrate Addition: In the dropping funnel, prepare a solution of propylbenzene (1.0 eq) in the remaining anhydrous dichloromethane.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred AlCl₃ suspension at 0 °C. The reaction is exothermic; control the addition rate to maintain the temperature below 10 °C.[4] Stir for an additional 10-15 minutes.
-
Aromatic Addition: Add the propylbenzene solution dropwise from the funnel to the reaction mixture, again maintaining the temperature below 10 °C.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive systems, heating to reflux (approx. 40 °C for CH₂Cl₂) may be necessary.[15]
-
Quenching: Prepare a beaker with a large amount of crushed ice and a small volume of concentrated HCl. While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice.[5][20] This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood. The ice-water hydrolyzes the aluminum complexes, breaking up the product-catalyst bond.[20]
-
Workup & Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of dichloromethane.[20]
-
Washing: Combine all organic layers and wash sequentially with:
-
Dilute HCl (to remove any remaining aluminum salts).
-
Water.
-
Saturated NaHCO₃ solution (to neutralize any remaining acid).
-
Brine (to begin the drying process).[9]
-
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: Purify the crude ketone via vacuum distillation or flash column chromatography as needed.
References
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. (n.d.). Propylbenzene Precursor Synthesis: A Comparative Guide to Friedel-Crafts Acylation and Alkylation.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
-
Study.com. (n.d.). The acylation of n-Propylbenzene produces an unexpected side product. Explain this phenomenon. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
- Benchchem. (n.d.). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. Retrieved from [Link]
-
ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]
-
StudySmarter. (2023). Friedel Crafts Acylation: Mechanism & Conditions. Retrieved from [Link]
- Benchchem. (n.d.). Optimizing Friedel-Crafts reaction conditions for acyl chlorides.
-
SMV's Chemistry Demos. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]
-
Pearson. (n.d.). What is n-propylbenzene and why is it significant in Friedel-Crafts reactions?. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized condition of Friedel-Crafts acylation. Retrieved from [Link]
-
Clark, J. (n.d.). The Reaction of Acyl Chlorides with Benzene. Retrieved from [Link]
-
Quora. (2017). What is the role of anhydrous aluminum chloride in a friedel craft reaction?. Retrieved from [Link]
-
Chegg. (2021). One problem in the preparation of propyl benzene by Friedel-Crafts alkylation is low yield. Retrieved from [Link]
-
ACS Publications. (1976). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Retrieved from [Link]
-
Brainly. (2023). Why can't n-propylbenzene be synthesized by the Friedel-Crafts alkylation reaction?. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
-
Quora. (2015). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions?. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Friedel-Crafts Acylation. Retrieved from [Link]
-
Professor Davis. (2020). Friedel Crafts Acylation and Akylation. Retrieved from [Link]
-
Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
Sources
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- 20. youtube.com [youtube.com]
Technical Support Center: Purification of 5-(4-n-propylphenyl)-5-oxovaleric acid
Welcome to the technical support center for the purification of 5-(4-n-propylphenyl)-5-oxovaleric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this keto-acid. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Section 1: Understanding the Challenge - Common Impurities and Their Origins
The primary synthetic route to this compound is the Friedel-Crafts acylation of n-propylbenzene with succinic anhydride. The purity of the final product is highly dependent on the control of this reaction and the quality of the starting materials. Understanding potential byproducts is the first step in designing an effective purification strategy.
The most common impurities arise from two sources:
-
Side reactions during Friedel-Crafts acylation: The electrophilic aromatic substitution can occur at different positions on the benzene ring.
-
Impurities in the starting material: Commercial n-propylbenzene can contain its isomer, isopropylbenzene.
Below is a summary of the most frequently encountered byproducts.
| Table 1: Potential Reaction Byproducts and Impurities | |||
| Impurity | Structure | Origin | Impact on Purification |
| ortho-isomer | 5-(2-n-propylphenyl)-5-oxovaleric acid | Non-regioselective acylation | Similar polarity to the desired para-isomer, making chromatographic separation challenging. |
| Unreacted n-propylbenzene | Incomplete reaction | Non-polar; easily separable by acid-base extraction or chromatography. | |
| Isopropyl byproduct | 5-(4-isopropylphenyl)-5-oxovaleric acid | Contamination of n-propylbenzene with isopropylbenzene[1][2] | Very similar polarity and properties to the desired product; the most difficult impurity to remove. |
| Poly-acylated products | Over-acylation of the aromatic ring | Higher polarity; typically retained on a silica column, but can complicate crystallization. |
Section 2: Purification Strategy - A Decision Workflow
Choosing the right purification method depends on the nature and quantity of the impurities present. Thin-Layer Chromatography (TLC) is an indispensable tool for initial crude analysis to guide your choice.
Caption: Decision workflow for purification strategy.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues in a practical question-and-answer format.
Q1: My crude product is a persistent oil and fails to solidify, even after removing all solvent. What's happening?
A: This is a classic sign of significant impurities depressing the melting point of your product. The desired this compound is a solid with a melting point of 100-101°C[3].
-
Probable Cause: High concentration of unreacted n-propylbenzene or isomeric byproducts. The ortho-isomer, in particular, can be oily and hinder crystallization of the para-product.
-
Recommended Action:
-
Do not attempt direct crystallization. You will likely trap impurities and achieve low purity.
-
Perform an Acid-Base Extraction (see Protocol 1). This is highly effective at removing neutral impurities like unreacted n-propylbenzene.
-
If the product recovered after extraction is still an oil or a low-melting solid, the primary contaminants are likely isomeric acids. Proceed to Flash Column Chromatography (see Protocol 3) .
-
Q2: My TLC plate shows two or more spots that are very close together. How can I separate them?
A: This indicates the presence of isomers, most likely the desired para-product and the ortho-isomer or the 5-(4-isopropylphenyl) byproduct. Their structural similarity results in very close retention factors (Rƒ).
-
Probable Cause: Isomeric byproducts.
-
Recommended Action:
-
Optimize TLC Conditions: Systematically test different solvent systems to maximize the separation (ΔRƒ) between the spots. A common mobile phase for compounds like this is a mixture of hexane and ethyl acetate; try varying the ratio (e.g., 7:3, 8:2, 9:1 Hexane:EtOAc) and adding a small amount of acetic acid (~1%) to the mobile phase. The acid protonates your compound, reducing "streaking" on the silica plate.
-
Use Flash Column Chromatography: Once you've identified an optimal solvent system, use flash chromatography for separation. Be prepared to collect many small fractions and analyze them by TLC, as the separation will be tight.[4][5]
-
Q3: After purification, my product's melting point is broad and lower than the reported 100-101°C. Why?
A: A broad and depressed melting point is a definitive indicator of impurity.
-
Probable Cause: Residual solvent or, more likely, contamination with isomeric byproducts that co-purified.
-
Recommended Action:
-
Recrystallize Again: A second recrystallization (see Protocol 2) from a carefully chosen solvent system can often remove the remaining impurities.
-
Check for Solvent: Dry the product under high vacuum for several hours to ensure all residual solvent is removed.
-
Analytical Confirmation: If the melting point does not improve, obtain a ¹H NMR spectrum. The presence of the isopropyl byproduct will show a characteristic doublet and septet in the alkyl region, distinct from the triplet/sextet/triplet pattern of the n-propyl group.
-
Q4: My yield is very low after column chromatography. Where could my product have gone?
A: Product loss during chromatography can occur at several stages.
-
Probable Causes & Solutions:
-
Irreversible Adsorption: Very polar compounds can stick permanently to the silica gel. While this keto-acid is not excessively polar, ensuring the mobile phase has sufficient polarity (enough ethyl acetate) is key. Adding 0.5-1% acetic acid to the eluent can help by keeping the carboxylic acid protonated and reducing strong interactions with the silica.
-
Improper Fraction Collection: If the elution is faster than anticipated, your product may have eluted before you began collecting the correct fractions. Always monitor the column elution from the very beginning with TLC.
-
Product Streaking/Tailing: If the initial sample band is too concentrated or was loaded in a solvent that is too polar, it can lead to broad, tailing bands and poor separation, resulting in mixed fractions that are discarded. Always load the sample in a minimal amount of the mobile phase or a less polar solvent.
-
Section 4: Detailed Purification Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
This technique is ideal for removing neutral or basic impurities (e.g., unreacted n-propylbenzene) from the acidic product.
Caption: Workflow for acid-base extraction purification.
Step-by-Step Methodology:
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per 1 g of crude).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Allow the layers to separate. The deprotonated product, as its sodium salt, will be in the upper aqueous layer (if using EtOAc).
-
Drain the lower organic layer, which contains the neutral impurities.
-
Wash the aqueous layer one more time with a fresh portion of the organic solvent to remove any residual impurities.
-
Transfer the aqueous layer to a beaker and cool it in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH 1-2, check with pH paper).
-
The pure this compound will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Recrystallization
This is the best method for purifying an already solid, moderately pure product.[6] The key is selecting an appropriate solvent.
| Table 2: Recrystallization Solvent Selection | |
| Solvent System | Rationale & Comments |
| Toluene / Hexane | Recommended. Dissolve the solid in a minimum amount of hot toluene. Add hexane dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of hot toluene to redissolve, then allow to cool slowly. |
| Ethanol / Water | Good for polar compounds. Dissolve in a minimum of hot ethanol. Add water dropwise until the cloud point is reached, then allow to cool. Carboxylic acids often crystallize well from aqueous alcohol mixtures.[7] |
| Acetic Acid / Water | A good alternative, as the product is highly soluble in acetic acid. Use the same procedure as with ethanol/water. |
Step-by-Step Methodology:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the primary solvent (e.g., toluene) in small portions while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If using a two-solvent system, add the second, less-polar solvent (e.g., hexane) dropwise to the hot solution until a persistent cloudiness appears. Add a drop or two of the first solvent to make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum.
Protocol 3: Flash Column Chromatography
This method is used for difficult separations, such as removing isomers.[8]
Step-by-Step Methodology:
-
Select the Eluent: Using TLC, find a solvent system (e.g., 8:2 Hexane:Ethyl Acetate + 1% Acetic Acid) that gives the desired product an Rƒ value of ~0.3 and shows separation from impurities.
-
Pack the Column: Pack a glass column with silica gel (230-400 mesh is standard) as a slurry in the least polar component of your eluent (hexane). The amount of silica should be 50-100 times the weight of your crude product.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or DCM. Alternatively, adsorb it onto a small amount of silica gel by dissolving the product, adding silica, and evaporating the solvent. Carefully add this to the top of the packed column.
-
Run the Column: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.[4]
-
Collect and Analyze Fractions: Collect the eluting solvent in a series of test tubes or flasks. Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Section 5: Characterization of the Final Product
After purification, it is essential to confirm the identity and purity of this compound.
| Table 3: Key Analytical Properties | |
| Technique | Expected Result |
| Melting Point | 100-101°C (A sharp melting point within this range indicates high purity)[3] |
| ¹H NMR | Check for the absence of signals corresponding to ortho or isopropyl isomers. The n-propyl group should show a characteristic triplet, sextet, and triplet pattern. |
| ¹³C NMR | A specific number of signals corresponding to the 14 carbons in the molecule. |
| FT-IR | Characteristic peaks for C=O (ketone, ~1680 cm⁻¹), C=O (acid, ~1710 cm⁻¹), and a broad O-H stretch (acid, ~2500-3300 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (234.3 g/mol ). |
By following this guide, researchers can effectively troubleshoot the purification of this compound, leading to a final product of high purity suitable for subsequent applications in research and development.
References
-
Reachem. The Purification of Organic Compound: Techniques and Applications. (2024). Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. Column Chromatography. Available from: [Link]
-
Mueller, H. F., Larson, T. E., & Ferretti, M. Chromatographic separation and identification of organic acids. Illinois State Water Survey. Available from: [Link] (Note: Deep link was unavailable, linking to general topic area).
-
Columbia University. Column chromatography. Available from: [Link]
-
Homework.Study.com. The acylation of n-Propylbenzene produces an unexpected side product. Explain this phenomenon. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
- Google Patents. Method of producing keto acids. US3524877A.
-
ChemHelp ASAP. column chromatography & purification of organic compounds. (2021). YouTube. Available from: [Link]
-
Chemistry Stack Exchange. Alkylation of benzene. (2020). Available from: [Link]
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. This compound | 34670-05-8 [amp.chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. columbia.edu [columbia.edu]
- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. youtube.com [youtube.com]
Optimizing reaction conditions for 5-(4-n-propylphenyl)-5-oxovaleric acid synthesis
This technical support guide is designed for researchers, chemists, and professionals in drug development engaged in the synthesis of 5-(4-n-propylphenyl)-5-oxovaleric acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of the synthetic process, ensuring a high-yielding and pure final product. Our guidance is rooted in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via the Friedel-Crafts acylation of n-propylbenzene with glutaric anhydride.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in a Friedel-Crafts acylation are a common issue and can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.
1. Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any exposure to atmospheric humidity will lead to its deactivation, significantly hindering the reaction.
-
Solution:
-
Ensure all glassware is rigorously dried in an oven and cooled in a desiccator before use.
-
Use a freshly opened container of anhydrous AlCl₃ or a freshly sublimed batch.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
-
Use anhydrous solvents.
-
2. Insufficient Catalyst Stoichiometry: In Friedel-Crafts acylation, the Lewis acid not only catalyzes the reaction but also forms a complex with the carbonyl group of the product.[2][3] This complexation means that the catalyst is not truly catalytic and must be used in stoichiometric amounts, or even in slight excess.
-
Solution:
-
For the acylation with glutaric anhydride, a molar ratio of at least 2.2 equivalents of AlCl₃ per equivalent of glutaric anhydride is recommended. This accounts for complexation with both the newly formed ketone and the carboxylic acid moiety.
-
3. Suboptimal Reaction Temperature: Temperature control is critical. If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can lead to the formation of side products.
-
Solution:
-
The initial addition of reagents should be performed at a low temperature (0-5 °C) to control the initial exothermic reaction.
-
The reaction should then be allowed to proceed at room temperature, with the potential for gentle heating (e.g., to 40-50 °C) to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
4. Purity of Starting Materials: The purity of n-propylbenzene and glutaric anhydride is paramount. Impurities can compete in side reactions or inhibit the catalyst.
-
Solution:
-
Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before commencing the synthesis.
-
If necessary, purify the starting materials by distillation (for n-propylbenzene) or recrystallization (for glutaric anhydride).
-
Question 2: I'm observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?
Answer:
While Friedel-Crafts acylation is generally a clean reaction, the formation of side products can occur.
1. Isomeric Products: The acylation of n-propylbenzene, an ortho-, para-directing group, will primarily yield the desired para-substituted product. However, a small amount of the ortho-isomer may also be formed.
-
Mitigation and Removal:
-
The formation of the para-isomer is sterically favored. Running the reaction at a lower temperature can sometimes increase the selectivity for the para-product.
-
The ortho- and para-isomers can typically be separated during the purification step, often by recrystallization, due to differences in their crystal packing and solubility.
-
2. Unreacted Starting Materials: Incomplete reaction will result in the presence of n-propylbenzene and potentially glutaric acid (from the hydrolysis of the anhydride during work-up).
-
Mitigation and Removal:
-
Ensure a sufficient reaction time by monitoring the disappearance of the starting materials by TLC.
-
n-Propylbenzene can be removed during the work-up by extraction and, if necessary, by distillation of the crude product.
-
Glutaric acid can be removed by washing the organic layer with water.
-
3. Avoidance of Alkyl Group Rearrangement: It is a common misconception that the n-propyl group might rearrange to an isopropyl group. This is a significant issue in Friedel-Crafts alkylation but is not observed in acylation because the acylium ion electrophile is resonance-stabilized and does not undergo rearrangement.[4]
Question 3: The work-up procedure is messy, and I'm having trouble isolating the product. Can you provide a robust work-up and purification protocol?
Answer:
A carefully executed work-up is crucial for obtaining a pure product. The primary challenges are the quenching of the excess AlCl₃ and the separation of the product from the resulting aluminum salts.
Detailed Work-up and Purification Protocol:
-
Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath. Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[5] This will hydrolyze the aluminum complexes and bring the aluminum salts into the aqueous layer.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The product, being a carboxylic acid, may have some solubility in both layers depending on the pH. Ensure the aqueous layer is acidic to keep the product protonated and in the organic phase.
-
Washing: Wash the combined organic extracts sequentially with:
-
Water, to remove the bulk of the aluminum salts.
-
A saturated aqueous solution of sodium bicarbonate to extract the acidic product into the aqueous layer, leaving non-acidic impurities in the organic phase.
-
-
Acidification and Isolation: Cool the bicarbonate extract in an ice bath and acidify with concentrated HCl until the pH is acidic (pH ~2), at which point the product will precipitate as a solid.
-
Filtration and Drying: Collect the precipitated product by vacuum filtration, wash the solid with cold water to remove any remaining inorganic salts, and dry the product thoroughly.
-
Recrystallization: For further purification, recrystallize the crude product from a suitable solvent system, such as a mixture of toluene and hexanes.[6]
| Parameter | Recommended Condition | Rationale |
| Quenching Reagent | Ice and concentrated HCl | Exothermic hydrolysis is controlled; acid ensures product remains protonated. |
| Extraction Solvent | Ethyl acetate or Dichloromethane | Good solubility for the product and easy to remove. |
| Purification Method | Recrystallization (e.g., Toluene/Hexanes) | Effective for removing minor isomeric impurities and other organic byproducts.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts acylation preferred over alkylation for introducing an n-propyl group onto a benzene ring?
A1: Friedel-Crafts alkylation with n-propyl chloride leads to the formation of a primary carbocation, which readily rearranges to a more stable secondary carbocation. This results in the major product being isopropylbenzene, not n-propylbenzene. In contrast, the electrophile in Friedel-Crafts acylation, the acylium ion, is resonance-stabilized and does not undergo rearrangement. Therefore, acylation followed by reduction of the ketone is the preferred method for obtaining n-propylbenzene derivatives.[4]
Q2: Can I use a catalytic amount of AlCl₃ for this reaction?
A2: No, a stoichiometric amount (or slight excess) of AlCl₃ is necessary. The aluminum chloride forms a complex with the carbonyl oxygen of the ketone product, rendering it inactive as a catalyst.[2][3] For glutaric anhydride, at least two equivalents are needed to account for complexation with both the ketone and the carboxylic acid group.
Q3: What is the expected regioselectivity of the reaction?
A3: The n-propyl group is an activating, ortho-, para-directing group. Therefore, the acylation will occur at the positions ortho and para to the n-propyl group. The para-substituted product, this compound, is the major product due to reduced steric hindrance compared to the ortho position.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: Will confirm the structure of the molecule, showing the characteristic peaks for the aromatic protons, the propyl group, and the keto-acid chain.
-
Infrared (IR) Spectroscopy: Will show characteristic absorptions for the carbonyl groups (ketone and carboxylic acid) and the aromatic ring.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
Mass Spectrometry: Will confirm the molecular weight of the compound.
Q5: What are the key safety precautions for this reaction?
A5:
-
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
n-Propylbenzene is flammable.
-
The reaction work-up with acid is exothermic and should be performed with care, especially during the quenching step.
Experimental Workflow and Diagrams
Reaction Scheme
Caption: Synthesis of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for the synthesis.
References
-
Olah, G. A., Kuhn, S. J., Flood, S. H., & Hardie, B. A. (1964). Aromatic Substitution. XXII. Acetylation of Benzene, Alkylbenzenes, and Halobenzenes with Methyloxocarbonium (Acetylium) Hexafluoro- and Hexachloroantimonate. Journal of the American Chemical Society, 86(11), 2203–2209. [Link]
-
Wikipedia. (2024). Friedel–Crafts reaction. [Link]
-
Organic Syntheses. (1955). β-(p-Anisoyl)propionic acid. Org. Synth., 35, 7. [Link]
-
L.S.College, Muzaffarpur. (2020). Friedel–Crafts reaction. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Grummitt, O., Becker, E. I., & Miesse, C. (1955). β-(p-Anisoyl)propionic acid. Organic Syntheses, 3, 109. [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]
-
ResearchGate. (2025). Synthesis of n-propylbenzene. [Link]
-
Beyond Benign. (n.d.). Friedel-Crafts Alkylation. [Link]
Sources
Overcoming Solubility Challenges with 5-(4-n-propylphenyl)-5-oxovaleric acid in Experimental Assays
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address the poor aqueous solubility of 5-(4-n-propylphenyl)-5-oxovaleric acid. Our goal is to equip you with the foundational knowledge and practical protocols necessary to achieve consistent and reliable results in your in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does this compound exhibit poor solubility in my aqueous assay buffer?
A1: The solubility of this compound is dictated by its molecular structure, which possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions.
The molecule's structure includes a non-polar n-propylphenyl group, which is highly hydrophobic and limits its interaction with water. Conversely, the terminal carboxylic acid group is polar and can be ionized, which enhances aqueous solubility. The overall poor solubility arises from the dominant hydrophobic character of the large phenyl ring and propyl chain.
Furthermore, as a weak acid, its solubility is highly dependent on the pH of the aqueous medium. In acidic to neutral solutions (pH < 7), the carboxylic acid group remains largely protonated (uncharged), making the molecule less soluble.[1]
Q2: My compound, initially dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. What is causing this and how can I prevent it?
A2: This common issue is known as "shock precipitation" or "fall-out." It occurs when a compound that is highly soluble in a concentrated organic solvent, like dimethyl sulfoxide (DMSO), is rapidly diluted into an aqueous buffer where its solubility is much lower. [2][3]
To prevent this, a step-wise dilution protocol is recommended. This method involves gradually introducing the compound to the aqueous environment, which helps to avoid the formation of aggregates and precipitation.
Recommended Step-Wise Dilution Protocol:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).
-
Instead of adding this stock directly to your final assay volume, perform an intermediate dilution in a small volume of your assay buffer. For example, dilute the DMSO stock 1:10 in the buffer.
-
Vortex the intermediate dilution gently to ensure it is fully mixed.
-
Use this intermediate dilution to make the final dilution in your assay plate.
-
Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) and consistent across all wells, including controls, as DMSO can be toxic to cells at higher concentrations.[4][5]
Q3: Can I adjust the pH of my buffer to improve the solubility of this compound?
A3: Yes, pH modification is a highly effective strategy for improving the solubility of ionizable compounds like this keto acid.
By increasing the pH of the buffer to a value above the compound's pKa (the pH at which the acid is 50% ionized), the carboxylic acid group will deprotonate to form a negatively charged carboxylate salt. This ionized form is significantly more water-soluble. For many carboxylic acids, adjusting the pH to 7.4 or slightly higher is often sufficient.[1][6]
| Buffer System | pH Range | Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | Commonly used and generally compatible with cell-based assays. |
| HEPES | 6.8 - 8.2 | A zwitterionic buffer that is often better at maintaining physiological pH. |
| Tris-HCl | 7.0 - 9.0 | Can be temperature-sensitive and may interfere with some enzymatic assays. |
Caution: Before altering the pH, confirm that the new pH is compatible with your assay system (e.g., it does not inhibit enzyme activity or affect cell viability).
Q4: What are co-solvents, and can they be used to maintain the solubility of my compound?
A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds. [7]
Common co-solvents used in biological assays include DMSO, ethanol, and polyethylene glycols (PEGs). They work by reducing the polarity of the aqueous solvent, making it more favorable for hydrophobic molecules to remain in solution.
| Co-solvent | Typical Final Concentration | Potential Issues |
| DMSO | < 0.5% | Cell toxicity at higher concentrations.[2][4] |
| Ethanol | < 1% | Can cause protein denaturation and cell stress. |
| PEG 300/400 | 1 - 5% | Generally well-tolerated but can be viscous. |
Protocol for Using a Co-Solvent:
-
Prepare a concentrated stock solution in your chosen co-solvent.
-
Perform serial dilutions in the same co-solvent to get closer to your final desired concentration.
-
Add the co-solvent stock to your assay buffer with vigorous mixing.
-
Always include a vehicle control in your experiment with the same final concentration of the co-solvent to account for any solvent-specific effects.
Q5: I have heard that cyclodextrins can improve the solubility of hydrophobic compounds. Is this a suitable approach for my experiments?
A5: Yes, cyclodextrins are an excellent choice for enhancing the solubility of hydrophobic molecules without the use of organic co-solvents. [8][9][10]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes by encapsulating the hydrophobic part of a drug molecule, thereby increasing its apparent water solubility.[11][12]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also highly soluble and effective at complexing with a variety of molecules.
Protocol for Preparing a Cyclodextrin Inclusion Complex:
-
Prepare a solution of the cyclodextrin (e.g., 10-20% w/v HP-β-CD) in your assay buffer.
-
Add the powdered this compound directly to the cyclodextrin solution.
-
Stir or sonicate the mixture until the compound is fully dissolved. This may take some time.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles before use.
Q6: Are surfactants a viable option for solubilizing my compound in an assay?
A6: Surfactants can be effective but should be used with caution, especially in cell-based assays.
Surfactants work by forming micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[13][14] Non-ionic surfactants are generally preferred as they are less likely to denature proteins.
| Surfactant | Recommended Concentration | Potential Issues |
| Tween-20 / Tween-80 | 0.01 - 0.1% | Can interfere with cell membranes at higher concentrations. |
| Triton X-100 | 0.01 - 0.1% | Often used for cell lysis, so use at very low concentrations. |
It is crucial to use surfactants at concentrations above their critical micelle concentration (CMC) but below levels that could cause cytotoxicity or assay interference.[15]
Troubleshooting Workflow
This decision tree can guide you in selecting the most appropriate solubilization strategy for your specific experimental needs.
Caption: A decision-making workflow for troubleshooting the poor solubility of this compound.
Summary of Solubilization Techniques
| Method | Principle of Action | Advantages | Disadvantages | Best For |
| pH Adjustment | Increases ionization of the carboxylic acid group. | Simple, cost-effective, avoids organic solvents. | Limited by assay compatibility with the required pH. | Assays stable over a range of pH values. |
| Co-solvents | Reduces the polarity of the aqueous medium. | Effective for a wide range of hydrophobic compounds. | Potential for solvent toxicity and assay interference.[2][4] | Both biochemical and cell-based assays (at low concentrations). |
| Cyclodextrins | Forms inclusion complexes to shield the hydrophobic regions.[8][11] | Low toxicity, highly effective, avoids organic solvents. | May not be effective for all molecular shapes; can be a costlier option. | Cell-based assays and in vivo studies. |
| Surfactants | Forms micelles that encapsulate the compound.[13][14] | Highly effective at low concentrations. | High potential for cell lysis and protein denaturation. | Biochemical and enzyme assays; use with caution in cell-based assays. |
References
-
Pop, A., Gîjiu, C. L., Pîrvu, M., Ioniță, A. C., & Armatu, A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 329. [Link]
-
Pop, A., Gîjiu, C. L., Pîrvu, M., Ioniță, A. C., & Armatu, A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Ghuge, A. S., & Shirote, P. J. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Drug Delivery and Therapeutics, 10(4-s), 248-257. [Link]
-
Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2891-2902. [Link]
-
Kim, D. H., Lee, S. H., & Kim, J. S. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49(6), 547-558. [Link]
-
Porter, C. J. H., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 34(1), 1-15. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
-
Toth, B., Schiffmann, D., & Schirrmeister, H. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(3-4), 335-344. [Link]
-
Griffith, C. M., De Haan, D. O., & Kahan, T. F. (2017). pH Dependence of the Aqueous Photochemistry of α-Keto Acids. The Journal of Physical Chemistry A, 121(43), 8213-8222. [Link]
-
Singh, A., & Kumar, A. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Smith, G. F., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 2(10), 744-748. [Link]
-
Baird, J. A., Taylor, L. S. (2012). Support Tools in Formulation Development for Poorly Soluble Drugs. Journal of Pharmaceutical Sciences, 101(8), 2585-2601. [Link]
-
Sheng, J. J., Kasim, N. A., Chandrasekharan, R., & Amidon, G. L. (2006). Solubilization and Dissolution of Insoluble Weak Acid, Ketoprofen: Effects of pH Combined With Surfactant. European Journal of Pharmaceutical Sciences, 29(3-4), 306-314. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Advanced Journal of Pharmacy and Technology & Innovation. [Link]
-
Seskhen, G. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Der Pharma Lettre, 16(11), 09-10. [Link]
-
Kumar, S., & Singh, S. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Sciences, 10(3), 1-12. [Link]
Sources
- 1. Solubilization and dissolution of insoluble weak acid, ketoprofen: effects of pH combined with surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 11. humapub.com [humapub.com]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. asianpharmtech.com [asianpharmtech.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Preventing polyacylation in the synthesis of 5-(4-n-propylphenyl)-5-oxovaleric acid
Welcome to the technical support center for the synthesis of 5-(4-n-propylphenyl)-5-oxovaleric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and validated protocols. Our goal is to help you navigate the common challenges in the Friedel-Crafts acylation of n-propylbenzene with glutaric anhydride, with a specific focus on preventing the formation of polyacylated byproducts.
I. Troubleshooting Guide: Preventing Polyacylation
Polyacylation, though less common than in Friedel-Crafts alkylation, can be a significant issue when using activated aromatic substrates like n-propylbenzene. The introduction of the first acyl group deactivates the ring, but under certain conditions, a second acylation can occur. Here are the common problems and their solutions.
Q1: I'm observing a significant amount of a higher molecular weight byproduct, which I suspect is a diacylated product. What is the most likely cause?
A1: The formation of a diacylated byproduct is most often due to an overly reactive electrophilic species and/or reaction conditions that overcome the deactivating effect of the first acyl group. The primary factors to investigate are the stoichiometry of the Lewis acid catalyst and the order of reagent addition.
-
Expertise & Experience: In the acylation of an activated ring like n-propylbenzene, using a large excess of the Lewis acid (e.g., AlCl₃) can increase the concentration of the highly reactive acylium ion, promoting a second acylation. The n-propyl group is an activating group, making the mono-acylated product still susceptible to electrophilic attack under harsh conditions.
-
Trustworthiness: To mitigate this, precise control over the stoichiometry is crucial. A molar ratio of n-propylbenzene:glutaric anhydride:AlCl₃ of approximately 1:1:2.2 is a good starting point. The excess AlCl₃ is necessary to complex with both the anhydride and the resulting ketone and carboxylic acid functionalities.
Q2: How can I modify my experimental setup to improve the selectivity for the mono-acylated product?
A2: The method of reagent addition is a critical parameter for controlling selectivity. We strongly recommend the Perrier addition procedure .[1][2]
-
Expertise & Experience: Standard Friedel-Crafts procedures often involve adding the Lewis acid to a mixture of the aromatic substrate and the acylating agent. This can lead to localized high concentrations of the active electrophile, increasing the risk of polyacylation. The Perrier method involves pre-forming the complex between the acylating agent (glutaric anhydride) and the Lewis acid (AlCl₃) before the dropwise addition of the aromatic substrate (n-propylbenzene).[1][2] This maintains a low concentration of the free aromatic substrate, favoring mono-acylation.
-
Trustworthiness: This method has been shown to significantly improve regioselectivity and reduce the formation of di- and poly-substituted products in the acylation of activated aromatic compounds.[1][2]
Q3: Does the choice of solvent affect the formation of polyacylated byproducts?
A3: Yes, the solvent can play a significant role in reaction selectivity.
-
Expertise & Experience: Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred for Friedel-Crafts acylations.[3][4] They are good at solvating the intermediate complexes without being overly reactive. In some cases, using a more polar solvent like nitrobenzene can alter the product distribution, sometimes favoring the thermodynamically more stable product, but it can also lead to a more complex reaction profile.[4] For this synthesis, we recommend starting with DCM or DCE.
-
Trustworthiness: Sticking to well-established, relatively non-polar solvents for this reaction provides a more predictable and controllable system, minimizing the risk of side reactions.
Q4: I've followed the recommendations, but I'm still seeing some diacylated product. How can I purify my desired this compound?
A4: Purification can be achieved by leveraging the chemical differences between your mono-acylated product and the diacylated byproduct.
-
Expertise & Experience: The desired product is a carboxylic acid, while the primary diacylated byproduct would likely be a diketone (from acylation at both ends of the glutaric anhydride with two molecules of n-propylbenzene) or a di-keto-acid if a second acylation occurs on the already acylated propylbenzene ring.
-
Trustworthiness: A standard purification protocol involves:
-
Aqueous Base Extraction: After quenching the reaction, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Extract the organic layer with an aqueous solution of a weak base like sodium bicarbonate or sodium carbonate. The desired carboxylic acid will be deprotonated and move into the aqueous layer, while the neutral di-keto byproduct will remain in the organic layer.
-
Acidification and Isolation: Carefully acidify the aqueous layer with an acid like HCl to a pH of ~2. The desired this compound will precipitate out of the solution.
-
Recrystallization: The collected solid can be further purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or toluene.
-
II. Frequently Asked Questions (FAQs)
Q1: Why is an excess of AlCl₃ necessary for this reaction?
A1: In Friedel-Crafts acylation, particularly with anhydrides and when the product contains carbonyl and carboxyl groups, more than a stoichiometric amount of Lewis acid is required. This is because the AlCl₃ complexes not only with the glutaric anhydride to form the acylium ion electrophile but also with the carbonyl and carboxyl groups of the product. These complexes deactivate the Lewis acid, so an excess is needed to drive the reaction to completion.
Q2: Can I use a different Lewis acid to avoid handling AlCl₃?
A2: While AlCl₃ is the most common and potent Lewis acid for this transformation, other options exist. Milder Lewis acids like FeCl₃ or solid acid catalysts such as zeolites can also be used, potentially offering environmental benefits and easier handling.[5] However, these catalysts are often less reactive and may require higher temperatures or longer reaction times, which could also influence byproduct formation. For a robust and high-yielding synthesis, AlCl₃ is generally the most reliable choice.
Q3: At what temperature should I run the reaction?
A3: Temperature control is critical. The initial formation of the acylium ion complex is exothermic and should be done at a low temperature (0-5 °C). The addition of n-propylbenzene should also be performed at this low temperature to maximize selectivity. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for several hours to ensure completion. Higher temperatures can lead to an increase in side products, including diacylation and potential rearrangement of the n-propyl group.
Q4: How do I know if my reaction has gone to completion?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture (be sure to quench them carefully in a separate vial with ice and acid before spotting), and run them on a TLC plate against a spot of your starting material (n-propylbenzene). The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product indicates the reaction is progressing. The product, being a carboxylic acid and a ketone, will have a much lower Rf value than the starting n-propylbenzene.
III. Experimental Protocols & Data
Optimized Protocol for the Synthesis of this compound
This protocol is based on established Friedel-Crafts acylation principles and the Perrier addition method to maximize the yield of the desired mono-acylated product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Mass/Volume |
| n-Propylbenzene | 120.19 | 0.10 | 12.02 g (13.9 mL) |
| Glutaric Anhydride | 114.10 | 0.10 | 11.41 g |
| Aluminum Chloride (AlCl₃) | 133.34 | 0.22 | 29.33 g |
| Dichloromethane (DCM) | - | - | 200 mL |
| Crushed Ice | - | - | 300 g |
| Concentrated HCl | - | - | 50 mL |
Procedure:
-
Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite) to protect the reaction from atmospheric moisture.
-
Catalyst Suspension: In the flask, add anhydrous aluminum chloride (29.33 g) and 100 mL of dry dichloromethane (DCM). Cool the suspension to 0-5 °C in an ice-water bath with stirring.
-
Acylium Ion Formation (Perrier Method): Dissolve glutaric anhydride (11.41 g) in 50 mL of dry DCM. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature between 0-5 °C. A colored complex will form.
-
Aromatic Substrate Addition: After the glutaric anhydride solution has been added, rinse the dropping funnel with a small amount of dry DCM. Then, add a solution of n-propylbenzene (12.02 g) in 50 mL of dry DCM to the dropping funnel. Add the n-propylbenzene solution dropwise to the reaction mixture over 1 hour, ensuring the temperature does not rise above 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir at room temperature for an additional 2-3 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture back down in an ice bath. In a separate large beaker (2 L), prepare a mixture of 300 g of crushed ice and 50 mL of concentrated hydrochloric acid. Very slowly and carefully, pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complexes.
-
Work-up & Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM. Combine all organic layers.
-
Purification:
-
Wash the combined organic layers with 100 mL of 1 M NaOH solution. The product will move to the aqueous layer.
-
Separate the aqueous layer and wash it once with 50 mL of DCM to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~2. The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Recrystallization: Further purify the solid by recrystallizing from a suitable solvent, such as aqueous ethanol or toluene, to yield pure this compound.
Characterization Data (Predicted and Literature-Based)
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₄H₁₈O₃ |
| Molecular Weight | 234.29 g/mol |
| ¹H NMR (CDCl₃, δ) | ~7.90 (d, 2H, Ar-H), ~7.25 (d, 2H, Ar-H), ~3.00 (t, 2H, -CO-CH₂-), ~2.65 (t, 2H, -CH₂-Ar), ~2.45 (t, 2H, -CH₂-COOH), ~2.00 (quint, 2H, -CH₂-CH₂-CH₂-), ~1.65 (sext, 2H, -CH₂-CH₂-CH₃), ~0.95 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, δ) | ~205 (C=O, acid), ~198 (C=O, ketone), ~150 (Ar-C), ~135 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~45 (-CH₂-Ar), ~38 (-CO-CH₂-), ~33 (-CH₂-COOH), ~24 (-CH₂-CH₂-CH₃), ~20 (-CH₂-CH₂-CH₂-), ~14 (-CH₃) |
| IR (KBr, cm⁻¹) | ~3300-2500 (br, O-H stretch), ~1710 (C=O stretch, acid), ~1680 (C=O stretch, ketone), ~1605, 1570 (C=C stretch, aromatic) |
IV. Mechanistic Insights & Visualizations
Reaction Pathway and Prevention of Polyacylation
The following diagram illustrates the desired reaction pathway and the potential side reaction leading to a diacylated byproduct. The key to preventing the side reaction is controlling the reaction conditions as described above.
Caption: Reaction scheme showing the desired mono-acylation vs. the undesired polyacylation.
Troubleshooting Logic Flow
This diagram outlines the decision-making process when encountering polyacylation byproducts.
Caption: Troubleshooting flowchart for addressing polyacylation issues.
V. References
-
Bjørsvik, H.-R., & Hansen, F. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 53. [Link]
-
Study.com. (n.d.). The acylation of n-Propylbenzene produces an unexpected side product. Explain this phenomenon. Retrieved from [Link]
-
CORE. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleaner Routes for Friedel-Crafts Acylation. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Catalyst Deactivation in the Synthesis of 5-(4-n-propylphenyl)-5-oxovaleric Acid
Welcome to the technical support center for the synthesis of 5-(4-n-propylphenyl)-5-oxovaleric acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this important keto-acid, a key intermediate in the synthesis of various pharmaceuticals. We will delve into one of the most common hurdles in its synthesis: catalyst deactivation.
The synthesis typically proceeds via a Friedel-Crafts acylation of n-propylbenzene with succinic anhydride.[1] While effective, this reaction is highly sensitive to catalyst stability. This hub provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, resolve, and prevent catalyst deactivation, ensuring robust and reproducible yields.
Section 1: Troubleshooting Guide: Diagnosing Catalyst Deactivation
This section is formatted to address specific experimental observations you might encounter at the bench.
Question: My reaction has stalled, and the yield of this compound is low. How can I determine if my catalyst has deactivated?
Answer: A stalled reaction or significantly reduced yield is a primary indicator of catalyst deactivation. The most common catalyst, aluminum chloride (AlCl₃), is a strong Lewis acid that is highly susceptible to poisoning and complexation.[2][3]
Immediate Diagnostic Steps:
-
Check for Obvious Contaminants: Visually inspect your reaction setup. The presence of excess moisture (e.g., condensation in glassware) or unexpected color changes (such as deep charring) can point to catalyst inactivation.
-
Review Anhydrous Conditions: The primary culprit for AlCl₃ deactivation is moisture.[2][4] Water hydrolyzes AlCl₃ to aluminum hydroxide, which is catalytically inactive. Confirm that all glassware was rigorously dried, solvents were anhydrous grade, and reagents were handled under an inert atmosphere (e.g., nitrogen or argon).
-
Assess Catalyst Stoichiometry: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent (succinic anhydride).[4][5] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[4][6] If you used a substoichiometric amount, the reaction will naturally stall after the catalyst is consumed.
Workflow for Diagnosing Catalyst Deactivation
Below is a logical workflow to systematically troubleshoot the issue.
Caption: Troubleshooting workflow for low reaction yield.
Question: After recycling my solid acid catalyst (e.g., a zeolite or supported Lewis acid), its activity has dropped significantly. What are the common causes?
Answer: While heterogeneous (solid) catalysts offer advantages in separation and recycling, they are susceptible to specific deactivation mechanisms in liquid-phase reactions.[7][8]
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Coke Formation (Fouling): Organic byproducts can deposit on the catalyst's surface and within its pores, physically blocking active sites.[9] This is particularly common at higher reaction temperatures. The formation of dark, tar-like substances on the catalyst is a strong visual indicator.
-
Leaching of Active Species: The active catalytic components can dissolve or "leach" from the solid support into the reaction medium.[9][10] This leads to an irreversible loss of active sites on the heterogeneous catalyst. Detecting the leached species in the reaction filtrate (e.g., via ICP-MS for metals) can confirm this mechanism.
-
Poisoning: As with homogeneous catalysts, impurities in the solvent or reagents can chemisorb onto the catalytic sites, rendering them inactive.[9] Water is a common poison for many solid acid catalysts.
| Deactivation Mechanism | Primary Cause | Diagnostic Indication | Potential Remedy |
| Coking/Fouling | Deposition of organic byproducts | Visual darkening of catalyst; reduced surface area (BET analysis) | Calcination (controlled heating in air) to burn off organic deposits. |
| Leaching | Dissolution of active sites into the solvent | Detection of catalyst components in the reaction filtrate; permanent loss of activity.[10] | Modify catalyst support for stronger binding; use a less polar solvent if feasible. |
| Poisoning | Strong chemisorption of impurities (e.g., H₂O) | Loss of activity even with clean starting materials | Rigorous purification of reagents and solvents; regeneration via washing and drying.[11] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for this synthesis, and what are their pros and cons regarding stability?
A1: The choice of catalyst is a critical parameter. Homogeneous and heterogeneous catalysts each have distinct advantages and disadvantages.
| Catalyst Type | Examples | Advantages | Disadvantages (Deactivation Risk) |
| Homogeneous Lewis Acids | AlCl₃, FeCl₃ | High activity, low cost.[12] | Highly sensitive to moisture; requires stoichiometric amounts due to product complexation; difficult to recycle.[4][5] |
| Heterogeneous (Solid Acids) | Zeolites (e.g., H-BEA), Montmorillonite Clays, Supported Lewis Acids (e.g., AlCl₃ on γ-Al₂O₃) | Easy to separate and recycle; can be regenerated; potentially lower waste.[7][13] | Susceptible to coking, leaching, and poisoning; may have lower activity than homogeneous counterparts.[9][13] |
Q2: How can I minimize catalyst deactivation from the outset?
A2: Proactive measures are key to maintaining catalyst activity.
-
Ensure Anhydrous Conditions: This is the most critical factor, especially for AlCl₃. Dry glassware in an oven ( >100°C) for several hours and cool under an inert atmosphere. Use high-purity, anhydrous solvents.[2][4]
-
Purify Reagents: Distill n-propylbenzene to remove any moisture or peroxide impurities. Use high-purity succinic anhydride.
-
Optimize Temperature: Excessively high temperatures can accelerate side reactions that lead to coke formation on solid catalysts.[4] Run the reaction at the lowest temperature that provides a reasonable rate.
-
Proper Stoichiometry: For homogeneous catalysts like AlCl₃, use at least a full equivalent, and often a slight excess (1.1 eq), to compensate for complexation with the ketone product.[5][6]
Q3: Can a deactivated AlCl₃ catalyst be regenerated in situ?
A3: For a homogeneous AlCl₃-based reaction that has stalled due to suspected moisture contamination, in situ regeneration is generally not feasible. The hydrolysis to inactive species is difficult to reverse under reaction conditions. The best course of action is to quench the reaction and restart with fresh, anhydrous reagents and catalyst. For supported AlCl₃ catalysts, regeneration can sometimes be achieved by washing with specific solvents and drying rigorously, or by treating the used catalyst with a solution of AlCl₃ in a solvent like carbon tetrachloride, though this requires specialized handling.[11][14]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Synthesis Under Anhydrous Conditions
This protocol emphasizes the steps necessary to prevent moisture-induced catalyst deactivation.
-
Glassware Preparation: Dry a three-neck round-bottom flask, a dropping funnel, and a condenser in an oven at 120°C overnight. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Reagent Charging: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Substrate Addition: Dissolve n-propylbenzene (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the substrate dropwise to the stirred AlCl₃ suspension, maintaining the desired temperature (e.g., 0-5°C with an ice bath).
-
Acylating Agent Addition: Add succinic anhydride (1.0 equivalent) portion-wise to the reaction mixture at a rate that maintains the reaction temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or gentle heat as required. Monitor progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid. This will hydrolyze the aluminum complexes and move the product into the organic layer.
-
Purification: Separate the organic layer, wash sequentially with water and brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.[3]
References
- Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride.
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- Sádaba, I., et al. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry.
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Scale-up challenges for the synthesis of 5-(4-n-propylphenyl)-5-oxovaleric acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-(4-n-propylphenyl)-5-oxovaleric acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the scale-up of this important synthesis. As Senior Application Scientists, we combine our expertise in synthetic organic chemistry with practical, field-proven insights to ensure your success from the bench to pilot scale.
Introduction to the Synthesis
The most common and industrially viable route to this compound is the Friedel-Crafts acylation of n-propylbenzene with succinic anhydride, typically using a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds with an aromatic ring.[1] While the reaction is robust, scaling up the process introduces a unique set of challenges that require careful consideration and control. This guide will walk you through these challenges, providing explanations for the underlying chemical principles and offering practical solutions.
Troubleshooting Guide & FAQs
Section 1: Reaction Setup and Execution
Question 1: We are observing a significant exotherm upon addition of aluminum chloride, making temperature control difficult on a larger scale. What are the best practices for managing the reaction temperature?
Answer:
This is a critical issue in scaling up Friedel-Crafts acylations, as poor temperature control can lead to reduced yield and increased byproduct formation. The reaction is highly exothermic due to the formation of the acylium ion and its subsequent reaction with the aromatic substrate.
Causality: The reaction of the Lewis acid (AlCl₃) with succinic anhydride is a highly enthalpically favorable process, leading to the generation of a significant amount of heat. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.
Troubleshooting Steps:
-
Slow and Controlled Addition: Add the aluminum chloride in portions to the cooled reaction mixture of n-propylbenzene and succinic anhydride. This allows the cooling system to manage the heat generated from each addition.
-
Sub-surface Addition: On a larger scale, consider adding the solid AlCl₃ via a screw feeder below the surface of the reaction mixture. This helps to avoid clumping and ensures better heat distribution.
-
Efficient Cooling: Ensure your reactor has an efficient cooling system. For pilot and manufacturing scale, a jacketed reactor with a circulating cooling fluid is essential.
-
Solvent Choice: The choice of solvent can influence heat management. While often run in excess n-propylbenzene, using a co-solvent with a good heat capacity can be beneficial. However, the solvent must be inert to the reaction conditions.
Question 2: We are struggling with the handling of aluminum chloride as a solid. It forms a thick, difficult-to-stir slurry. How can we improve the handling and mixing of the reaction?
Answer:
The physical properties of the reaction mixture, particularly the formation of a dense aluminum chloride slurry, are a common engineering challenge in scaling up Friedel-Crafts reactions.
Causality: Aluminum chloride is a solid that coordinates with the carbonyl oxygen of the succinic anhydride and the resulting ketone product, forming a viscous complex.[2] This complex can be difficult to agitate, leading to poor mass and heat transfer.
Troubleshooting Steps:
-
Agitator Design: Ensure your reactor is equipped with a high-torque agitator capable of handling viscous slurries. Anchor or retreat curve impellers are often suitable for such applications.
-
Solvent Selection: The choice of solvent can significantly impact the viscosity of the slurry. While n-propylbenzene can act as both reactant and solvent, in some cases, using a non-reactive co-solvent like dichloromethane or nitrobenzene can improve fluidity. Nitrobenzene is a classic solvent for Friedel-Crafts reactions as it is highly polar and deactivating, preventing it from reacting itself.[3][4]
-
Reverse Addition: In some cases, adding the n-propylbenzene and succinic anhydride mixture to a slurry of aluminum chloride in the chosen solvent can help to manage the initial viscosity.
Section 2: Regioselectivity and Byproduct Formation
Question 3: We are concerned about the formation of isomeric byproducts. What is the expected regioselectivity for the acylation of n-propylbenzene, and how can we maximize the formation of the desired para-isomer?
Answer:
Regioselectivity is a key consideration in any electrophilic aromatic substitution. The n-propyl group is an ortho, para-directing activator, meaning the incoming acyl group will preferentially add to the positions ortho (adjacent) or para (opposite) to the propyl group.[5]
Causality: The alkyl group donates electron density to the aromatic ring, stabilizing the carbocation intermediate formed during the electrophilic attack. The para-substituted intermediate is generally more stable and sterically less hindered than the ortho-substituted one, leading to the para-product being the major isomer.
Troubleshooting Steps & Optimization:
-
Temperature Control: Lower reaction temperatures generally favor the formation of the para-isomer due to kinetic control and increased steric hindrance at the ortho positions.
-
Solvent Effects: The polarity of the solvent can influence the isomer ratio. Non-polar solvents may favor the para-isomer due to the larger steric hindrance of the solvated electrophile at the ortho position.[6]
-
Lewis Acid Choice: While aluminum chloride is common, exploring other Lewis acids could potentially fine-tune the regioselectivity, although AlCl₃ is generally effective for this transformation.
| Parameter | Effect on para-selectivity | Rationale |
| Lower Temperature | Increases | Steric hindrance at the ortho position becomes more significant. |
| Non-polar Solvent | Generally Increases | The bulkier solvated electrophile favors the less hindered para position.[6] |
| Bulky Lewis Acid | May Increase | A larger Lewis acid-acylating agent complex will be more sterically hindered at the ortho position. |
Question 4: Besides isomeric impurities, what other byproducts should we be aware of, and how can their formation be minimized?
Answer:
While isomeric impurities are the primary concern, other side reactions can occur, especially under non-optimized conditions.
Potential Byproducts and Mitigation Strategies:
-
Polyacylation: Although the acyl group is deactivating, preventing further acylation is a key advantage of this reaction over Friedel-Crafts alkylation.[7] However, under harsh conditions (high temperature, large excess of acylating agent), trace amounts of diacylated products could form.
-
Mitigation: Use a stoichiometric amount of succinic anhydride and maintain a controlled temperature.
-
-
Dealkylation-Realkylation: At elevated temperatures, there is a possibility of the n-propyl group being cleaved and then reattaching to the ring, potentially as the more stable isopropyl group.
-
Mitigation: Strict temperature control is crucial. Keep the reaction temperature as low as feasible while maintaining a reasonable reaction rate.
-
-
Reaction with Solvent: If a reactive solvent is used, it may compete with the n-propylbenzene in the acylation reaction.
-
Mitigation: Use an inert solvent such as dichloromethane or a deactivated aromatic solvent like nitrobenzene.[3]
-
Section 3: Workup and Purification
Question 5: Our workup procedure is plagued by the formation of a persistent emulsion during the quenching step. How can we effectively break this emulsion and achieve clean phase separation?
Answer:
Emulsion formation is a very common and frustrating problem during the workup of large-scale Friedel-Crafts reactions.
Causality: The quenching of the reaction with water hydrolyzes the aluminum chloride, forming aluminum hydroxides and oxychlorides. These gelatinous aluminum salts act as surfactants, stabilizing the interface between the aqueous and organic layers and leading to the formation of an emulsion.[8]
Troubleshooting Steps:
-
Controlled Quenching: Add the reaction mixture slowly to a cooled, stirred mixture of ice and concentrated hydrochloric acid. The acid helps to keep the aluminum salts dissolved as soluble aluminum complexes (e.g., [Al(H₂O)₆]³⁺).
-
Acidic Wash: After the initial quench, perform one or two washes with dilute hydrochloric acid to ensure all aluminum salts are in a soluble form.
-
Brine Wash: A subsequent wash with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase, which dehydrates the organic layer and disrupts the emulsion-stabilizing interactions.
-
Addition of a Co-solvent: In some cases, adding a small amount of a solvent like ethyl acetate during the workup can help to break the emulsion.
-
Heating: Gently warming the mixture during the acidic quench can sometimes help to break up the aluminum salts and prevent emulsion formation.[8]
Question 6: What is the most effective method for purifying the final product, this compound, on a large scale to achieve high purity?
Answer:
Crystallization is the most common and effective method for purifying solid organic compounds on a large scale.
Causality: The desired product and its impurities will have different solubilities in a given solvent system. By carefully selecting the solvent and controlling the cooling rate, the desired product can be selectively crystallized out of the solution, leaving the impurities behind.
General Crystallization Protocol:
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for aromatic carboxylic acids include toluene, xylenes, or mixed solvent systems like toluene/heptane or ethanol/water.
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
-
Decolorization (Optional): If the crude product is highly colored, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Filter the hot solution to remove the carbon.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Slow cooling generally leads to larger, purer crystals.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Troubleshooting Crystallization:
-
Oiling Out: If the product separates as an oil instead of a solid, it may be due to the solution being too concentrated or cooling too rapidly. Try using a more dilute solution or a slower cooling rate.
-
Poor Recovery: If the yield is low, it could be that the product is too soluble in the chosen solvent. Consider using a co-solvent in which the product is less soluble (an anti-solvent) to induce precipitation.
-
Impurities Co-crystallizing: If the purified product is still not pure, a second crystallization from a different solvent system may be necessary.
Experimental Workflow Diagrams
Caption: Reaction setup for Friedel-Crafts acylation.
Caption: Workup and purification workflow.
References
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Friedel-Crafts Acylation | Chem-Station Int. Ed. (2014-04-14). Available at: [Link]
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Friedel-Crafts and Related Alkylation Reactions: A Guide to Functional Group Preparations. Available at: [Link]
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The acylation of n-Propylbenzene produces an unexpected side product. Explain this phenomenon. | Homework.Study.com. Available at: [Link]
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Experiment 14: Friedel-Crafts Acylation - YouTube. (2011-08-02). Available at: [Link]
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Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction? - Quora. (2017-03-23). Available at: [Link]
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An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Publishing. (2016-04-14). Available at: [Link]
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Friedel-Crafts Acylation | Chem-Station Int. Ed. (2014-04-14). Available at: [Link]
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Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. (2020-10-20). Available at: [Link]
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Validation & Comparative
A Researcher's Guide to 5-(4-n-propylphenyl)-5-oxovaleric acid vs. 5-(4-isopropylphenyl)-5-oxovaleric acid in Synthesis
An In-Depth Comparison for Drug Development Professionals and Organic Chemists
In the realm of medicinal chemistry and synthetic route design, the selection of building blocks is a critical decision that dictates the efficiency of a synthesis and the ultimate pharmacological profile of a target molecule. Among the myriad of available keto-acid intermediates, 5-(4-n-propylphenyl)-5-oxovaleric acid and its isomer, 5-(4-isopropylphenyl)-5-oxovaleric acid, present a subtle yet significant choice. This guide provides a comprehensive analysis of these two compounds, exploring how the seemingly minor difference between a linear n-propyl and a branched isopropyl group influences their synthesis, physicochemical properties, and potential applications in drug discovery.
Part 1: Comparative Synthesis via Friedel-Crafts Acylation
The most common and direct route to synthesizing these compounds is the Friedel-Crafts acylation of an appropriate alkylbenzene (n-propylbenzene or isopropylbenzene) with glutaric anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] While the core mechanism is identical, the choice of the alkylbenzene precursor introduces key differences in reaction dynamics and outcomes.
Mechanism and Key Synthetic Considerations
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[2] The Lewis acid activates the glutaric anhydride, facilitating the generation of an acylium ion. The aromatic ring of the alkylbenzene then acts as a nucleophile, attacking the acylium ion to form a ketone.[3][4] A stoichiometric amount of the Lewis acid is typically required because the product ketone can form a stable complex with the catalyst.[3]
Sources
A Comparative Guide to the Biological Activity of Substituted Phenyl-Oxovaleric Acids
Introduction: The Therapeutic Potential of the Phenyl-Oxovaleric Acid Scaffold
The phenyl-oxovaleric acid backbone, a versatile chemical scaffold, has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. This guide provides a comparative analysis of the biological activities of substituted phenyl-oxovaleric acids, with a focus on how modifications to the phenyl ring influence their therapeutic potential. While comprehensive structure-activity relationship (SAR) studies on a single, unified series of phenyl-oxovaleric acids are not extensively documented in publicly available literature, by examining structurally related compounds, we can derive valuable insights into their potential applications as antimicrobial, anticonvulsant, and enzyme-inhibiting agents. This guide will synthesize findings from various studies to build a coherent understanding of the SAR of this promising class of compounds.
Structure-Activity Relationship (SAR) Analysis: Decoding the Role of Phenyl Ring Substituents
The biological activity of phenyl-oxovaleric acid derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring. These modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
Antimicrobial Activity: A Tale of Two Halogens
In the realm of antimicrobial agents, the presence of halogen substituents on the phenyl ring of related scaffolds has been shown to be a critical determinant of activity. For instance, in a series of butenolides and their pyrrolone derivatives synthesized from substituted 3-benzoylpropionic acids, the nature of the halogen at the para-position of the phenyl ring was found to significantly impact their antibacterial and antifungal efficacy.
A study on butenolides derived from 3-(4-chloro-benzoyl)propionic acid and 3-(4-ethyl-benzoyl)propionic acid demonstrated that these compounds exhibit notable antimicrobial activity.[1] Further derivatization into pyrrolones and N-benzyl-pyrrolones led to a range of activities against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger, and Rhizopus oryzae.[1]
The general trend observed in related heterocyclic compounds is that electron-withdrawing groups, such as halogens, tend to enhance antimicrobial potency.[2] This is exemplified in a study on novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives, where compounds bearing electron-withdrawing groups displayed significant antimicrobial activity.
Anticonvulsant Properties: The Impact of Lipophilicity and Steric Factors
The investigation of substituted aryl semicarbazones has provided valuable insights into the structural requirements for anticonvulsant activity. Increased lipophilicity, often achieved through appropriate substitution on the phenyl ring, has been correlated with significant protection against maximal electroshock (MES) induced seizures and seizures induced by pentetrazole (scPTZ).[3]
In a series of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives, the position of substituents on the phenyl ring was shown to be crucial for anti-seizure activity.[4] Specifically, methoxy and fluoro substituents at the ortho and para positions resulted in favorable protection in both MES and PTZ models.[4] This suggests that both electronic and steric factors play a role in the interaction of these compounds with their neurological targets.
Enzyme Inhibition: Targeting Key Pathological Pathways
Substituted phenyl-containing molecules have been extensively studied as inhibitors of various enzymes implicated in disease. For example, a series of 5-phenyl-2-furan and 4-phenyl-2-oxazole derivatives were designed as inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory pathways.[5][6] Docking studies revealed that the introduction of a methoxy group at the para-position of the phenyl ring facilitated favorable interactions with the enzyme's active site, leading to enhanced inhibitory activity.[5]
Quantitative Biological Activity Data
To facilitate a clear comparison, the following tables summarize the biological activity of representative substituted phenyl compounds from the literature. While not exclusively phenyl-oxovaleric acids, these data provide a valuable framework for understanding the impact of substitution patterns.
Table 1: Anticonvulsant Activity of Selected (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide Derivatives [4]
| Compound ID | Phenyl Substituent | MES Screen (% Protection at 30 mg/kg) | scPTZ Screen (% Protection at 30 mg/kg) |
| 4a | H | 100 | 0 |
| 4e | 2-F | 100 | 100 |
| 4g | 4-F | 100 | 100 |
| 4j | 2-OCH₃ | 100 | 100 |
| 4l | 4-OCH₃ | 100 | 100 |
Table 2: PDE4 Inhibitory Activity of Selected Phenyl-Substituted Oxazole Derivatives [5][6]
| Compound ID | Phenyl Substituent | PDE4B IC₅₀ (µM) |
| Rolipram (Ref.) | - | 2.0 |
| 5j | 4-OCH₃ | 1.4 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a foundation for the replication and validation of the presented findings.
Synthesis of Substituted 4-Aryl-4-oxobutanoic Acids (A General Procedure)
A common method for the synthesis of the core phenyl-oxovaleric acid scaffold is the Friedel-Crafts acylation.
-
Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add succinic anhydride (1.0 equivalent).
-
Addition of Substituted Benzene: Add the desired substituted benzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The broth microdilution method is a standard technique for determining the MIC of a compound.
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Enzyme Inhibition Assay (General Protocol for IC₅₀ Determination)
-
Reaction Mixture Preparation: In a suitable buffer, combine the enzyme, substrate, and varying concentrations of the inhibitor (substituted phenyl-oxovaleric acid derivative).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (or enzyme).
-
Monitoring Reaction Progress: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) using non-linear regression analysis to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizing the Structure-Activity Relationship Workflow
The following diagram illustrates a typical workflow for investigating the structure-activity relationship of a series of substituted phenyl-oxovaleric acids.
Caption: A generalized workflow for the discovery and optimization of biologically active substituted phenyl-oxovaleric acids.
Conclusion: Future Directions and Untapped Potential
The comparative analysis of substituted phenyl-oxovaleric acids and their structural analogs reveals a promising landscape for the development of novel therapeutic agents. The tunability of the phenyl ring allows for the fine-tuning of biological activity, offering a clear path for lead optimization. Future research should focus on the systematic synthesis and screening of focused libraries of substituted phenyl-oxovaleric acids against a diverse panel of biological targets. Such studies, guided by the principles of medicinal chemistry and structure-activity relationships, will undoubtedly unlock the full therapeutic potential of this versatile chemical scaffold.
References
- Moghtader Mansouri, M., Emami, L., Rezaei, Z., & Khabnadideh, S. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents.
- In Silico and In Vitro Studies of Some Newly Synthesized Thiochromanone Derivatives Containing a Carboxamide Moiety as Potential Antimicrobial Agents. (n.d.).
- New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applic
- Synthesis and anticonvulsant activities of 4-N-substituted arylsemicarbazones. (n.d.). PubMed.
- Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)
- Antimicrobial activities of some synthetic butenolides and their pyrrolone derivatives. (n.d.).
- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)
- Synthesis and herbicidal activity of optically active α-(substituted phenoxyacetoxy) (substituted phenyl)
- Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. (n.d.). PubMed Central.
- Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. (2025).
- Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (n.d.). MDPI.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
- Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)
- Lin, Y., Ahmed, W., He, M., Xiang, X., Tang, R., & Cui, Z. N. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 112795.
- Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024). PubMed Central.
- Structure-Activity Relationship of 8-(3-Chlorophenyl)
- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (n.d.). PubMed.
- Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023).
- Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. (n.d.).
- Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (2020). PubMed.
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.
- Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. (2025).
- Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
- Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. (n.d.). Frontiers.
- Synthesis and Analgesic Activity of 4-Aryl-N-(4-Acetylphenyl)-2-Hydroxy-4-Oxobut-2-Enamides. (2025).
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Navigating the Structure-Activity Landscape of 5-Phenyl-5-Oxovaleric Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 5-phenyl-5-oxovaleric acid scaffold presents a compelling starting point for the design of novel therapeutic agents. Its inherent structural features—a phenyl ring, a ketone linker, and a carboxylic acid terminus—offer multiple points for chemical modification, enabling a systematic exploration of the structure-activity relationship (SAR). This guide provides an in-depth comparison of 5-phenyl-5-oxovaleric acid derivatives, drawing upon data from analogous compounds to illuminate the path for future drug discovery efforts. We will delve into the known biological activities, dissect the impact of structural modifications, and provide detailed experimental protocols for the evaluation of these compounds.
Unveiling the Therapeutic Potential: Anti-Inflammatory and Enzyme Inhibitory Activities
While comprehensive SAR studies on 5-phenyl-5-oxovaleric acid itself are limited in publicly available literature, valuable insights can be gleaned from structurally related compounds. Research into derivatives of 4-benzoylbutyric acid, a core component of the 5-phenyl-5-oxovaleric acid structure, has revealed potent inhibitory activity against steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia. Furthermore, studies on a dichlorinated analog, 5-(3,4-dichlorophenyl)-5-oxovaleric acid, suggest potential anti-inflammatory and cytotoxic activities, opening avenues for investigation in oncology and immunology.
Comparative Analysis of Steroid 5α-Reductase Inhibition
To illustrate the profound impact of structural modifications on biological activity, we will examine the SAR of 4-(1-benzoylindol-3-yl)butyric acid and 4-(benzoylindolizinyl)butyric acid derivatives as inhibitors of human steroid 5α-reductase. These compounds share the 4-benzoylbutyric acid moiety, providing a relevant model for understanding the SAR of 5-phenyl-5-oxovaleric acid derivatives.
| Compound ID | Core Structure | R1 (Benzoyl Substituent) | IC50 (nM) vs. Human 5α-Reductase |
| FK143 | 4-(1-benzoylindol-3-yl)butyric acid | 3-[bis(4-isobutylphenyl)methylamino] | 1.9[1] |
| FR119680 | 4-(1-benzoylindol-3-yl)butyric acid | Not specified in abstract | 5.0 (rat enzyme)[1] |
| FK687 | 4-(1-benzoylindolizinyl)butyric acid | (S)-4-[[1-(4-isobutylphenyl)butyl]oxy] | Strong in vitro activity[2] |
Key SAR Insights from Steroid 5α-Reductase Inhibitors:
-
Impact of the Benzoyl Substituent: The data clearly demonstrates that the nature of the substituent on the benzoyl ring plays a critical role in determining inhibitory potency. The large, lipophilic bis(4-isobutylphenyl)methylamino group in FK143 results in a significant increase in activity compared to the parent compound[1].
-
Influence of the Heterocyclic Core: Modification of the indole core to an indolizine in FK687, coupled with a distinct benzoyl substitution, also yields a highly active compound[2]. This highlights the importance of the overall molecular architecture in accommodating the active site of the enzyme.
These findings strongly suggest that for 5-phenyl-5-oxovaleric acid derivatives, systematic exploration of substituents on the phenyl ring is a crucial step in optimizing biological activity.
Probing Anti-Inflammatory and Cytotoxic Effects: A Path Forward
The observation of anti-inflammatory and cytotoxic activities in 5-(3,4-dichlorophenyl)-5-oxovaleric acid derivatives warrants further investigation into the mechanism of action. A logical starting point is to screen these compounds against key enzymes in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), as well as to assess their impact on cancer cell proliferation.
Experimental Protocols for Activity Assessment
To facilitate further research, we provide detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against COX enzymes.
dot
Caption: Workflow for in vitro COX inhibition assay.
Methodology:
-
Enzyme and Compound Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a suitable buffer. Test compounds are serially diluted in DMSO to generate a range of concentrations.
-
Incubation: The enzymes are pre-incubated with the test compounds or vehicle (DMSO) for a specified time at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination: After a defined incubation period, the reaction is terminated by the addition of a stopping solution, such as hydrochloric acid.
-
Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced, a primary product of the COX reaction, is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. IC50 values are then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
dot
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549 human lung carcinoma, HeLa human cervical cancer) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: After a further incubation period, the medium is removed, and a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Logical Framework for SAR Exploration
The exploration of the structure-activity relationship for 5-phenyl-5-oxovaleric acid derivatives should be a systematic process. The following diagram illustrates a logical workflow for this endeavor.
dot
Sources
Benchmarking different synthetic routes to 5-(4-n-propylphenyl)-5-oxovaleric acid
A Comparative Guide to the Synthesis of 5-(4-n-propylphenyl)-5-oxovaleric Acid
This guide provides an in-depth technical comparison of synthetic routes to this compound, a valuable γ-keto acid intermediate. Our focus is on providing researchers, chemists, and drug development professionals with a robust framework for procedural selection, grounded in mechanistic principles and practical considerations. We will dissect the classical and most reliable synthetic pathway, explain the chemical logic underpinning its superiority, and present detailed experimental protocols.
Introduction: The Significance and Synthetic Challenges of a γ-Keto Acid
This compound is a bifunctional molecule featuring both a ketone and a carboxylic acid. This dual reactivity makes it a versatile building block in organic synthesis.[1] The primary synthetic challenge lies not in the formation of the keto-acid chain itself, but in ensuring the regioselective installation of the n-propyl group on the phenyl ring, avoiding the formation of the more thermodynamically stable isopropyl isomer. This guide will demonstrate that a two-step acylation-reduction strategy is superior to direct alkylation for achieving this specific outcome.
Part 1: The Preferred Synthetic Route: Friedel-Crafts Acylation
The most effective and widely applicable method for synthesizing the target compound is the Friedel-Crafts acylation of n-propylbenzene with glutaric anhydride. This approach circumvents the significant issue of carbocation rearrangement inherent in direct alkylation methods.[2]
Causality of Route Selection: Why Acylation Trumps Alkylation
A direct Friedel-Crafts alkylation of benzene with an n-propyl halide (e.g., 1-chloropropane) might seem like a more direct route to the n-propylbenzene precursor. However, this reaction proceeds via a primary carbocation which rapidly rearranges through a 1,2-hydride shift to form a more stable secondary carbocation.[2][3][4] This leads to isopropylbenzene being the major product.
In contrast, the Friedel-Crafts acylation involves a resonance-stabilized acylium ion as the electrophile.[5] This ion does not undergo skeletal rearrangement, ensuring that the acyl group is introduced without isomerization.[3] The subsequent reduction of the ketone to an alkane (if desired) reliably yields the n-alkyl chain.[6]
Diagram 1: Comparison of Alkylation vs. Acylation for n-Propylbenzene Synthesis.
Step-by-Step Synthesis via Friedel-Crafts Acylation
This process involves the electrophilic aromatic substitution of n-propylbenzene with an acylium ion generated from glutaric anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
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Comparison of analytical methods for 5-aryl-5-oxovaleric acids
An In-Depth Guide to the Analytical Determination of 5-Aryl-5-Oxovaleric Acids for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
The accurate quantification and characterization of 5-aryl-5-oxovaleric acids are pivotal in various stages of pharmaceutical research and development. These keto-acids serve as crucial intermediates in organic synthesis and can be important metabolites in pharmacokinetic studies. The selection of an appropriate analytical method is therefore a critical decision that directly impacts data quality, throughput, and resource allocation. This guide provides a comprehensive comparison of the primary analytical techniques employed for this class of compounds, grounded in established scientific principles and practical, field-proven insights. We will explore the causality behind experimental choices, present comparative performance data, and provide actionable protocols to ensure the integrity and reliability of your results.
The Analytical Landscape: A Strategic Overview
The analytical strategy for 5-aryl-5-oxovaleric acids is dictated by the molecule's inherent chemical properties: a carboxylic acid group, a ketone carbonyl, and an aromatic ring. This combination allows for a range of analytical approaches, each with distinct advantages and limitations. The primary techniques leveraged are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy serve as indispensable tools for structural confirmation rather than routine quantification.[1][2]
The choice among these is not arbitrary; it is a function of the analytical objective. Key considerations include:
-
Sensitivity: What is the lowest concentration you need to reliably measure (Limit of Quantification, LOQ)?
-
Selectivity: How complex is your sample matrix? Do you need to distinguish the analyte from structurally similar compounds or isomers?
-
Throughput: How many samples need to be processed in a given timeframe?
-
Information Required: Is quantification sufficient, or is structural confirmation also necessary?
Below is a logical workflow for selecting and implementing an analytical method for these compounds.
Caption: Decision workflow for selecting an analytical method.
Deep Dive: Chromatographic Methods
Chromatography is the cornerstone for the quantitative analysis of 5-aryl-5-oxovaleric acids, offering the necessary separation from matrix components.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most common and accessible technique for this application. The presence of the aryl group provides a strong chromophore, making UV detection highly effective.
-
Principle of Separation: Reversed-phase chromatography on a C18 column is the standard approach.[3][4] The acidic nature of the analyte necessitates a mobile phase with a low pH (typically 2.5-3.5) using buffers like phosphate or formate.[4] This suppresses the ionization of the carboxylic acid, leading to better retention on the nonpolar stationary phase and improved peak shape.
-
Expertise & Causality: Why the acidic mobile phase? At a pH above the analyte's pKa (~4-5), the carboxylic acid exists in its anionic carboxylate form. This charged species has very little affinity for the nonpolar C18 stationary phase, resulting in poor retention and potential peak tailing. By maintaining the mobile phase pH well below the pKa, we ensure the analyte is in its neutral, protonated form, which interacts effectively with the stationary phase, enabling robust and reproducible separation.
-
Detection: Diode Array Detection (DAD) or standard UV detection at a wavelength corresponding to the aryl group's maximum absorbance (typically around 254 nm) provides good sensitivity for many applications.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent separation efficiency and definitive identification through mass spectra. However, its application to 5-aryl-5-oxovaleric acids is not straightforward.
-
The Derivatization Imperative: These compounds are non-volatile and thermally labile due to the free carboxylic acid group. Direct injection into a hot GC inlet would lead to decomposition, not analysis. Therefore, a chemical derivatization step is mandatory.[6] This process converts the polar -COOH group into a more volatile and thermally stable ester, commonly a trimethylsilyl (TMS) or methyl ester.
-
Principle of Separation: A nonpolar or mid-polarity capillary column, such as a 5% phenyl polymethylsiloxane, is typically used for separation.[1]
-
Expertise & Causality: The choice of derivatizing agent and reaction conditions is critical for a self-validating system. Incomplete derivatization leads to poor reproducibility and inaccurate quantification. The reaction must be driven to completion, often verified by analyzing standards at different reaction times to ensure a stable product plateau is reached. This step adds complexity and potential for error but is unavoidable for successful GC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the robust separation of HPLC with the unparalleled sensitivity and selectivity of mass spectrometry, making it the gold standard for demanding applications like trace-level metabolite analysis in complex biological matrices.[7][8]
-
Principle of Separation & Detection: The LC setup is similar to that of HPLC-UV. However, the eluent is directed into a mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique, typically operated in negative ion mode to deprotonate the carboxylic acid and form the [M-H]⁻ ion. This provides a highly specific mass-to-charge ratio (m/z) for the analyte.
-
Advanced Techniques (LC-MS/MS): For maximum selectivity, tandem mass spectrometry (MS/MS) is employed. The parent ion ([M-H]⁻) is selected, fragmented, and specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference, enabling extremely low detection limits.[7][9]
-
Expertise & Causality: LC-MS is less susceptible to matrix effects than HPLC-UV but is not immune. Ion suppression or enhancement, where co-eluting matrix components affect the ionization efficiency of the analyte, is a primary concern. A self-validating LC-MS protocol must incorporate a stable isotope-labeled internal standard. This standard co-elutes with the analyte and experiences the same ionization effects, allowing for accurate correction and ensuring trustworthy data.[10][11]
Performance Comparison: A Quantitative Overview
The following table summarizes the key performance characteristics of each technique, providing a basis for objective comparison. The values presented are typical and can vary based on the specific instrumentation and matrix.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Principle | Reversed-Phase Separation, UV Absorbance | Volatility-based Separation, Mass Analysis | Reversed-Phase Separation, Mass Analysis |
| Sensitivity (Typical LOQ) | 10 - 100 ng/mL[3] | 1 - 20 ng/mL[12] | 0.01 - 1 ng/mL[9] |
| Selectivity | Moderate; relies on chromatographic resolution. | High; relies on retention time and mass spectrum. | Very High; relies on retention time and specific mass transitions (MRM). |
| Sample Prep Complexity | Low to Moderate (e.g., Dilute-and-Shoot, Protein Precipitation)[10] | High (Requires extraction and quantitative derivatization) | Moderate (e.g., Protein Precipitation, SPE)[4] |
| Analysis Time per Sample | 5 - 15 minutes[3] | 15 - 30 minutes | 3 - 10 minutes |
| Cost (Instrument & Consumables) | Low | Moderate | High |
| Primary Advantage | Robust, cost-effective, simple operation. | High resolving power, definitive library-matchable spectra. | Unmatched sensitivity and selectivity. |
| Primary Disadvantage | Limited sensitivity and selectivity in complex matrices. | Complex, multi-step sample preparation. | High cost, potential for ion suppression. |
Experimental Protocols: From Bench to Result
Adherence to a well-defined and validated protocol is essential for scientific integrity. Below are representative, detailed workflows.
General Sample Preparation Workflow
The initial sample handling is crucial for reliable analysis, especially with biological samples.
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In Vitro Evaluation of 5-(4-n-propylphenyl)-5-oxovaleric Acid Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. This guide provides an in-depth comparative analysis of the in vitro evaluation of 5-(4-n-propylphenyl)-5-oxovaleric acid derivatives, a class of compounds with potential as cyclooxygenase (COX) inhibitors. While direct experimental data for this specific series is not extensively available in the public domain, this guide will leverage structure-activity relationship (SAR) data from structurally related compounds to provide a predictive comparison and a framework for their evaluation.
The Rationale for Targeting Cyclooxygenase
Inflammation is a complex biological response to harmful stimuli, and prostaglandins are key lipid mediators in this process. The synthesis of prostaglandins is primarily catalyzed by two cyclooxygenase isoforms, COX-1 and COX-2.[1][2] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological functions such as maintaining the integrity of the stomach lining.[3][4] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[4] Therefore, selective inhibition of COX-2 over COX-1 is a desirable strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[3]
The prostaglandin biosynthesis pathway, initiated by the release of arachidonic acid from the cell membrane, is a critical target for anti-inflammatory drug discovery.
Caption: Prostaglandin Synthesis Pathway and Sites of Inhibition.
Structural Framework and Comparative Analysis
The core structure of this compound features a phenyl ring substituted with a propyl group, a five-carbon valeric acid chain, and a ketone functional group. This scaffold shares similarities with known non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. The carboxylic acid moiety is a common feature in many NSAIDs, enabling interaction with the active site of COX enzymes. The aryl group and its substituents play a crucial role in determining the potency and selectivity of inhibition.
To provide a meaningful comparison, we will analyze the in vitro COX-1 and COX-2 inhibitory activities of structurally related aryl carboxylic acid derivatives. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological function.
| Compound Class | Representative Structure | R Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Arylalkanoic Acids | Ibuprofen | -CH(CH₃)COOH | ~15 | ~25 | ~0.6 |
| Arylalkanoic Acids | Diclofenac | -CH₂COOH with ortho-Cl substitution | ~5 | ~1 | 5 |
| Diarylheterocycles | Celecoxib | Sulfonamide-containing pyrazole | >100 | ~0.04 | >2500 |
| 5-(4-substituted-phenyl)-5-oxovaleric Acids | This compound | -CH₂CH₂CH₃ | Data not available | Data not available | To be determined |
| 5-(4-substituted-phenyl)-5-oxovaleric Acids | Hypothetical Derivative 1 | -Cl | Predicted Moderate | Predicted Potent | Predicted >1 |
| 5-(4-substituted-phenyl)-5-oxovaleric Acids | Hypothetical Derivative 2 | -SO₂NH₂ | Predicted Weak | Predicted Potent | Predicted >>1 |
Note: The data for hypothetical derivatives are predictive and based on established structure-activity relationships for COX inhibitors.
The n-propyl group on the phenyl ring of the title compound is expected to enhance lipophilicity, which can influence its binding to the hydrophobic channel of the COX active site.[5] Modifications of this group and the valeric acid chain can be systematically explored to optimize potency and selectivity. For instance, the introduction of a sulfonamide group at the para-position of the phenyl ring, a hallmark of selective COX-2 inhibitors like celecoxib, would be a logical step to explore in the design of novel derivatives.
Experimental Protocols for In Vitro Evaluation
A robust in vitro evaluation is paramount to characterizing the inhibitory potential of novel compounds. A standard workflow for assessing COX-1 and COX-2 inhibition is outlined below.
Caption: A typical workflow for an in vitro cyclooxygenase inhibition assay.
Step-by-Step Methodology for a Fluorometric COX Inhibition Assay
This protocol is a representative example and can be adapted based on commercially available kits and specific laboratory equipment.[6]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Reconstitute recombinant human COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare a solution of arachidonic acid (substrate) and a fluorometric probe (e.g., ADHP) in the assay buffer.
-
Prepare serial dilutions of the this compound derivatives and reference compounds (e.g., ibuprofen, celecoxib) in DMSO.
-
-
Assay Procedure:
-
To a 96-well microplate, add the assay buffer, heme cofactor, and the diluted test compounds or vehicle control.
-
Add the respective COX enzyme (COX-1 or COX-2) to the wells.
-
Initiate the reaction by adding the arachidonic acid/fluorometric probe solution.
-
Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
The rate of increase in fluorescence is proportional to the COX activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
-
Conclusion and Future Directions
While direct experimental evidence for the COX inhibitory activity of this compound and its derivatives is currently limited in publicly accessible literature, the structural similarities to known NSAIDs and selective COX-2 inhibitors suggest that this class of compounds holds promise as a scaffold for the development of novel anti-inflammatory agents.
The provided framework for in vitro evaluation, including a detailed experimental protocol and a comparative analysis based on established SAR, offers a valuable resource for researchers entering this area. Future studies should focus on the synthesis of a focused library of this compound derivatives with systematic modifications to the aryl substituent and the valeric acid side chain. A thorough in vitro evaluation of these compounds for their COX-1 and COX-2 inhibitory activity will be crucial to elucidate their therapeutic potential and guide further drug development efforts.
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A Head-to-Head Comparison of Catalysts for the Friedel-Crafts Acylation of Propylbenzene
Introduction: The Enduring Relevance of Aromatic Ketone Synthesis
The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered in 1877, remains a vital transformation for forging carbon-carbon bonds on aromatic rings.[1][2] This reaction produces aryl ketones, which are crucial intermediates in the production of pharmaceuticals, fine chemicals, and agrochemicals.[3] The acylation of propylbenzene, specifically, presents an interesting case study. As an alkylbenzene, the propyl group is an ortho-, para-directing activator, leading to a mixture of isomeric ketone products.[4] The predominant formation of the para isomer is often desired to minimize steric hindrance, making regioselectivity a critical performance metric for any catalyst system.[5]
Furthermore, the classic Friedel-Crafts acylation provides a reliable pathway to linear alkylbenzenes, which are often inaccessible via direct Friedel-Crafts alkylation due to rampant carbocation rearrangements.[6][7][8] By acylating the ring and subsequently reducing the ketone, a straight-chain alkyl group can be installed cleanly.
However, the choice of catalyst for this fundamental reaction is far from trivial. Traditional homogeneous catalysts like aluminum chloride (AlCl₃), while effective, are plagued by significant environmental and practical drawbacks.[9] This has spurred the development of heterogeneous solid acid catalysts, such as zeolites, which promise a greener, more sustainable approach.[10][11] This guide provides an in-depth, data-driven comparison of these two catalytic paradigms for the acylation of propylbenzene, designed to equip researchers with the insights needed to make informed experimental choices.
The Core Reaction: Understanding the Acylium Ion Pathway
At its heart, the Friedel-Crafts acylation is an electrophilic aromatic substitution (EAS). The reaction's central event is the attack of the nucleophilic π-electron system of the aromatic ring on a highly electrophilic acylium ion (R-C≡O⁺).[12] This ion is generated from an acylating agent, typically an acyl chloride or anhydride, through the action of a catalyst.[2][13]
The acylium ion is resonance-stabilized, a key feature that prevents the carbocation rearrangements notorious in Friedel-Crafts alkylations.[1][7] Once the acylium ion attacks the propylbenzene ring, a positively charged intermediate known as an arenium ion (or σ-complex) is formed. Aromaticity is then restored by the loss of a proton, yielding the final aryl ketone product.[12]
Catalyst Showdown: Homogeneous vs. Heterogeneous Systems
The primary distinction between catalyst types lies in their phase relative to the reactants. Homogeneous catalysts exist in the same phase (typically liquid), while heterogeneous catalysts exist in a different phase (typically a solid catalyst in a liquid reaction mixture).[14][15] This fundamental difference has profound implications for reactivity, work-up, and sustainability.
Part A: The Incumbent — Homogeneous Lewis Acids (AlCl₃)
Traditional Friedel-Crafts acylations almost exclusively employ strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[15][16] These catalysts are highly effective at activating the acylating agent to form the requisite acylium ion.
Mechanism and Critical Caveat: The Lewis acid functions by accepting a lone pair of electrons from the halogen of the acyl chloride, which polarizes the carbon-halogen bond and facilitates its cleavage to form the acylium ion and an AlCl₄⁻ complex.[2] However, the utility of AlCl₃ is hampered by a critical drawback: the ketone product, being a Lewis base, forms a strong complex with the AlCl₃.[1][3] This complexation deactivates the catalyst. Consequently, AlCl₃ is not a true catalyst in this context but a reagent that must be used in stoichiometric or even super-stoichiometric amounts.[3] The active Lewis acid is only regenerated upon aqueous workup, which hydrolyzes the complex.[1]
Performance Profile:
-
Activity: Very high, often allowing for reactions at or below room temperature.
-
Selectivity: The propyl group on propylbenzene directs acylation to the ortho and para positions. Due to the steric bulk of the incoming acyl group, the para product is strongly favored.
-
Drawbacks: The need for stoichiometric quantities generates large volumes of acidic, corrosive aqueous waste during workup.[9] The catalyst is destroyed in the process and cannot be recovered or reused. Handling anhydrous AlCl₃ requires stringent moisture-free conditions as it reacts violently with water.[5]
Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate PPE (goggles, gloves, lab coat). Anhydrous AlCl₃ is corrosive and water-sensitive, releasing HCl gas on contact with moisture. Propanoyl chloride is corrosive and a lachrymator.[5][17]
-
Reaction Setup: Equip a 250 mL round-bottomed flask with a magnetic stirrer, a reflux condenser, and an addition funnel. Protect the system from atmospheric moisture with drying tubes.
-
Reagent Charging: Suspend anhydrous aluminum chloride (14.7 g, 0.11 mol) in 50 mL of anhydrous dichloromethane in the flask. Cool the suspension to 0°C in an ice bath.
-
Addition of Reactants: Prepare a solution of propylbenzene (12.0 g, 0.10 mol) and propanoyl chloride (9.3 g, 0.10 mol) in 25 mL of anhydrous dichloromethane and add it to the addition funnel.
-
Reaction Execution: Add the propylbenzene/propanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours.
-
Quenching and Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl.[18] Transfer the mixture to a separatory funnel.
-
Extraction and Neutralization: Separate the organic layer. Extract the aqueous layer with 2 x 30 mL of dichloromethane. Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product mixture (isomeric acyl propylbenzenes). The product can be purified further by vacuum distillation or chromatography.
Part B: The Challenger — Heterogeneous Solid Acids (Zeolites)
In response to the environmental shortcomings of homogeneous Lewis acids, significant research has focused on solid acid catalysts.[10][19] Zeolites, which are crystalline, microporous aluminosilicates, are particularly promising.[11][20] Their catalytic activity stems from Brønsted acid sites within their defined pore structure.[21][22] Zeolite Y-hydrogen (H-Y) is a commonly studied catalyst for this transformation.[11]
Mechanism and Key Advantages: In a zeolite-catalyzed reaction, the acylation is thought to occur at the acidic sites within the zeolite pores. The key advantages of this approach are:
-
Catalytic Nature: The product ketone has a weaker interaction with the zeolite's acid sites compared to the strong complexation with AlCl₃. This allows the catalyst to be used in truly catalytic amounts (e.g., 5-10 mol%) and avoids the generation of large amounts of waste.[11]
-
Reusability: As a solid, the catalyst can be easily recovered from the reaction mixture by simple filtration, then washed, dried, and reused for subsequent batches, significantly improving process economics.[10]
-
Shape Selectivity: The confined environment of the zeolite pores can influence the regioselectivity of the reaction, potentially favoring the formation of the less bulky para isomer over the ortho isomer.[20][21]
Performance Profile:
-
Activity: Generally lower than homogeneous catalysts, often requiring higher reaction temperatures (reflux) and longer reaction times to achieve high conversion.[3][23]
-
Selectivity: Can offer excellent para-selectivity, sometimes exceeding that of homogeneous systems due to shape-selective effects.
-
Drawbacks: May be prone to deactivation over multiple cycles due to coke formation or pore blockage. The higher required temperatures increase energy consumption.
-
Catalyst Activation: Activate the Zeolite H-Y catalyst by heating it at 400-500°C under vacuum or a flow of dry air for 4 hours to remove adsorbed water. Cool under a desiccated atmosphere.
-
Reaction Setup: To a 100 mL round-bottomed flask, add activated Zeolite H-Y (e.g., 10% by weight of the limiting reagent), propylbenzene (12.0 g, 0.10 mol), and a magnetic stirrer.
-
Reaction Execution: Heat the mixture to reflux (using an appropriate high-boiling solvent like 1,2-dichloroethane if necessary, though solvent-free conditions are often possible).[24][23] Add propanoyl chloride (9.3 g, 0.10 mol) dropwise over 20 minutes. Maintain the reflux for 8-12 hours, monitoring the reaction progress by TLC or GC.
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to recover the solid zeolite catalyst.
-
Catalyst Regeneration: Wash the recovered catalyst with a solvent like acetone, dry it in an oven at 110°C, and then reactivate it at high temperature as in Step 1 for reuse.
-
Product Isolation: Take the filtrate and wash it with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
Head-to-Head Performance Data Summary
The choice between a homogeneous and heterogeneous catalyst often involves a trade-off between reaction efficiency and process sustainability. The table below summarizes the expected performance for the acylation of propylbenzene with propanoyl chloride.
| Parameter | Homogeneous (AlCl₃) | Heterogeneous (Zeolite H-Y) | Rationale & Citation |
| Catalyst Loading | >100 mol% (Stoichiometric) | 5-15 mol% (Catalytic) | AlCl₃ forms a stable complex with the ketone product, while zeolites are true catalysts.[1][11] |
| Temperature | 0°C to Room Temperature | High (Reflux, ~80-140°C) | Homogeneous catalysts are generally more active at lower temperatures.[14] |
| Reaction Time | 1-3 hours | 8-24 hours | Higher activity of AlCl₃ leads to faster conversion rates.[3] |
| Typical Yield | >90% | 75-90% | AlCl₃ is highly efficient but zeolite performance can be very good under optimized conditions. |
| Para-selectivity | ~95% | >98% | Zeolite pores can impart shape-selectivity, favoring the less bulky para isomer.[20] |
| Catalyst Reusability | None | Yes (3-5 cycles typical) | Solid catalysts are easily recovered by filtration and can be regenerated.[10] |
| Work-up Complexity | High (Corrosive quench, extractions) | Low (Simple filtration) | Eliminating the aqueous quench simplifies the process significantly.[3][10] |
| Environmental Impact | High (Large volume of acidic waste) | Low (Minimal waste generation) | The primary advantage of heterogeneous systems is their green profile.[10] |
Catalyst Selection Guide: A Decision Framework
The optimal catalyst depends entirely on the specific objectives of the synthesis. A small-scale, exploratory synthesis may prioritize speed and yield, while a large-scale industrial process will heavily favor cost, safety, and sustainability.
Conclusion
For the Friedel-Crafts acylation of propylbenzene, both traditional homogeneous Lewis acids and modern heterogeneous solid acids present viable but distinct options.
-
Aluminum chloride (AlCl₃) remains the go-to choice for rapid, high-yielding synthesis at the lab scale where the complexities of a stoichiometric, corrosive work-up are manageable. Its high reactivity at low temperatures is a significant advantage for quick screening and material generation.
-
Heterogeneous catalysts like Zeolite H-Y represent the future of sustainable chemical manufacturing.[10] While they may require more demanding reaction conditions (higher temperatures, longer times), the benefits are substantial: catalytic loading, simple product isolation via filtration, catalyst reusability, and a dramatic reduction in hazardous waste.[3][10] Furthermore, the potential for enhanced para-selectivity through shape-selective catalysis is a compelling advantage for producing high-purity materials.
Ultimately, the decision rests on a balance of priorities. For researchers in drug development and process chemistry, where environmental impact, process safety, and cost of goods are paramount, the initial investment in optimizing a heterogeneous catalytic system is a strategic imperative that will yield significant long-term benefits.
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Study.com. The acylation of n-Propylbenzene produces an unexpected side product. Explain this phenomenon. [Link]
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Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. [Link]
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International Journal of Pharmaceutical, Chemical, and Biological Sciences. FRIEDEL-CRAFT REACTION: A REVIEW. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against 5-Phenyl-5-Oxovaleric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of antibodies developed against 5-phenyl-5-oxovaleric acid and its derivatives. Authored from the perspective of a Senior Application Scientist, this document moves beyond procedural lists to explain the rationale behind experimental choices, ensuring scientifically sound and reproducible outcomes.
The Significance of 5-Phenyl-5-Oxovaleric Acid in Drug Development
5-Phenyl-5-oxovaleric acid and its related structures are significant in pharmaceutical research, often emerging as metabolites of various drug candidates. The cytochrome P450 (CYP) enzyme system is a primary driver of drug metabolism, converting lipophilic compounds into more water-soluble forms for excretion.[1] This metabolic transformation can sometimes lead to the formation of reactive intermediates that may contribute to organ damage.[1][2] Understanding the metabolic fate of a drug is therefore critical for assessing its safety and efficacy.
Antibodies raised against haptens like 5-phenyl-5-oxovaleric acid are invaluable tools for developing sensitive immunoassays to quantify these metabolites in biological samples.[3] However, the specificity of these antibodies is paramount. Cross-reactivity, the binding of an antibody to structurally similar but non-target molecules, can lead to inaccurate quantification and misleading pharmacokinetic data.[4][5] Therefore, rigorous cross-reactivity profiling is an indispensable step in the validation of any immunoassay.
Foundational Principles: Antibody Specificity and Cross-Reactivity
An antibody's specificity is its ability to bind to a unique epitope on an antigen.[6] While closely related, specificity is distinct from affinity, which is the strength of that binding interaction.[6][7] Cross-reactivity occurs when an antibody binds to epitopes on different antigens that share structural similarities.[4] This is a critical consideration when developing antibodies against small molecules (haptens) like 5-phenyl-5-oxovaleric acid, as even minor structural modifications in related metabolites can lead to significant differences in antibody recognition.
The design of the hapten used for immunization plays a crucial role in the resulting antibody's specificity. The site at which the hapten is conjugated to a carrier protein influences which parts of the molecule are exposed to the immune system, thereby directing the antibody response.[8]
Experimental Design for Cross-Reactivity Assessment
A comprehensive cross-reactivity study involves testing the antibody against a panel of structurally related compounds. For antibodies against 5-phenyl-5-oxovaleric acid, this panel should include the parent drug, known major and minor metabolites, and any structurally similar endogenous compounds.
Two primary techniques are widely employed for quantifying antibody cross-reactivity: Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Workflow for Antibody Cross-Reactivity Assessment
Caption: Workflow for assessing antibody cross-reactivity.
Method 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a robust and widely used method for determining the specificity of antibodies against small molecules.[4] In this format, the analyte of interest (the 5-phenyl-5-oxovaleric acid derivative) in a sample competes with a labeled or immobilized antigen for binding to a limited amount of antibody. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Experimental Protocol: Competitive ELISA for Cross-Reactivity
-
Coating: Microplate wells are coated with a conjugate of 5-phenyl-5-oxovaleric acid and a carrier protein (e.g., BSA or OVA).[9][10]
-
Blocking: Remaining protein-binding sites on the plate are blocked to prevent non-specific binding of the antibody.[9][11]
-
Competition: A constant, predetermined concentration of the primary antibody is pre-incubated with varying concentrations of the target analyte or potential cross-reactants. This mixture is then added to the coated wells.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.[12]
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a measurable color change.[10] The absorbance is read using a microplate reader.
-
Data Analysis: The concentration of each cross-reactant that inhibits 50% of the antibody binding (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of 5-phenyl-5-oxovaleric acid / IC50 of cross-reactant) x 100
Data Presentation: Competitive ELISA Results
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| 5-Phenyl-5-Oxovaleric Acid | Phenyl-(CH₂)₃-COOH | 10 | 100% |
| Derivative A | Phenyl-(CH₂)₄-COOH | 50 | 20% |
| Derivative B | Phenyl-CH(OH)-(CH₂)₃-COOH | 200 | 5% |
| Parent Drug | [Structure of Parent Drug] | >10,000 | <0.1% |
| Unrelated Compound | [Structure of Unrelated Compound] | >10,000 | <0.1% |
Method 2: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time.[13][14] It provides detailed kinetic information, including association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[14][15] SPR is highly sensitive and can be used to precisely quantify the binding of an antibody to a panel of potential cross-reactants.[13][16]
Experimental Protocol: SPR for Cross-Reactivity Analysis
-
Immobilization: The antibody against 5-phenyl-5-oxovaleric acid is immobilized on the surface of a sensor chip.
-
Analyte Injection: Solutions containing varying concentrations of 5-phenyl-5-oxovaleric acid or its derivatives are flowed over the sensor chip surface.
-
Binding Measurement: The binding of the analyte to the immobilized antibody is monitored in real-time as a change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.[13][14]
-
Dissociation: After the analyte injection, a buffer is flowed over the surface to monitor the dissociation of the analyte-antibody complex.
-
Data Analysis: The association and dissociation rate constants (ka and kd) are determined by fitting the binding data to a kinetic model. The equilibrium dissociation constant (KD) is then calculated as kd/ka.
Data Presentation: SPR Kinetic Data
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| 5-Phenyl-5-Oxovaleric Acid | 1.5 x 10⁵ | 2.0 x 10⁻⁴ | 1.3 x 10⁻⁹ |
| Derivative A | 3.0 x 10⁴ | 2.5 x 10⁻⁴ | 8.3 x 10⁻⁹ |
| Derivative B | 5.0 x 10³ | 5.0 x 10⁻⁴ | 1.0 x 10⁻⁷ |
| Parent Drug | No Binding Detected | - | - |
| Unrelated Compound | No Binding Detected | - | - |
Conceptual Diagram of SPR Analysis
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A Comparative Guide to the Electronic and Structural Properties of 5-(4-n-propylphenyl)-5-oxovaleric Acid and Its Analogs: A DFT Perspective
Abstract
This guide provides a comprehensive comparative analysis of 5-(4-n-propylphenyl)-5-oxovaleric acid and its structural analogs using Density Functional Theory (DFT). We explore the impact of varying the alkyl substituent on the phenyl ring (n-propyl, iso-propyl, tert-butyl, and ethyl) on the molecule's geometric, electronic, and reactivity parameters. By elucidating the structure-property relationships through high-level quantum chemical calculations, this work offers valuable insights for researchers in medicinal chemistry and materials science, aiding in the rational design of novel derivatives with tailored properties. All calculations are performed using the B3LYP functional with a 6-311++G(d,p) basis set, a widely validated approach for organic molecules.[1][2][3][4]
Introduction
5-oxo-5-phenylpentanoic acid derivatives represent a class of compounds with a versatile chemical scaffold, combining a hydrophobic substituted phenyl ring with a hydrophilic carboxylic acid chain via a ketone linker.[5] This amphiphilic nature makes them interesting candidates for biological evaluation and material science applications. The parent molecule of our study, this compound, serves as a template for investigating how subtle modifications to the molecular structure can induce significant changes in electronic and chemical properties.
The primary objective of this guide is to systematically compare the n-propyl derivative with its iso-propyl, tert-butyl, and ethyl analogs. Understanding the influence of the size, branching, and electronic nature of these alkyl groups is crucial for predicting molecular behavior, including reactivity, stability, and intermolecular interactions.[1] Density Functional Theory (DFT) is an exceptionally powerful tool for this purpose, offering a balance of computational cost and accuracy for studying medium-sized organic molecules.[6][7][8] It allows us to calculate a range of molecular properties, such as optimized geometries, vibrational frequencies, and electronic structure parameters, which are fundamental to understanding structure-activity relationships.[1][9]
This guide is structured to provide both a robust theoretical framework and a practical, repeatable computational protocol. We will delve into the causality behind our methodological choices, present the comparative data in a clear and accessible format, and discuss the implications of our findings for future research and development.
Computational Methodology: A Self-Validating Protocol
The accuracy of DFT calculations is critically dependent on the selection of the functional and basis set.[1][9] Our protocol is designed to be a self-validating system, employing a widely accepted and benchmarked method to ensure reliable and reproducible results.
Rationale for Method Selection
-
Density Functional Theory (DFT): DFT is our chosen quantum mechanical modeling method because it effectively incorporates electron correlation at a lower computational cost compared to traditional wavefunction-based methods, making it ideal for the molecular systems under investigation.[8]
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most commonly used functionals in computational chemistry.[1][4] It has demonstrated high accuracy for predicting the geometries and electronic properties of a vast range of organic molecules, making it a trustworthy choice for this comparative study.[2][3][10]
-
6-311++G(d,p) Basis Set: This is a triple-split valence basis set that provides significant flexibility for describing the electron distribution. The inclusion of diffuse functions (++) is crucial for accurately modeling systems with potential charge separation and non-covalent interactions, while the polarization functions (d,p) are essential for describing the correct shape of molecular orbitals and bond angles.[2] This combination is well-suited for calculating the subtle electronic effects of the different alkyl substituents.
Step-by-Step Computational Workflow
The following protocol outlines the complete workflow for the DFT analysis of each analog. All calculations can be performed using computational chemistry software packages like Gaussian, ORCA, or PySCF.[6][11]
-
Molecule Construction: The 3D structures of this compound and its ethyl, iso-propyl, and tert-butyl analogs are built using a molecular editor like GaussView or Avogadro.
-
Geometry Optimization: A full geometry optimization is performed for each molecule in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This step locates the minimum energy conformation of each structure. The convergence criteria should be set to tight to ensure a true minimum is found.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. These calculations also yield thermodynamic data like zero-point vibrational energy (ZPVE).
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometries to determine key electronic properties. This includes:
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
The molecular electrostatic potential (MEP) map.
-
Mulliken population analysis for atomic charges.
-
-
Data Analysis: The output files are analyzed to extract the relevant data for comparison. Global reactivity descriptors are calculated from the HOMO and LUMO energies using the following equations:
-
Energy Gap (ΔE): ΔE = E_LUMO - E_HOMO
-
Ionization Potential (I): I ≈ -E_HOMO
-
Electron Affinity (A): A ≈ -E_LUMO
-
Global Hardness (η): η = (I - A) / 2
-
Global Softness (S): S = 1 / η
-
Electronegativity (χ): χ = (I + A) / 2
-
Visualization of the Study Design
Caption: Workflow for the comparative DFT analysis.
Results and Discussion
This section presents the comparative results from the DFT calculations, focusing on how the alkyl substituent influences the molecular properties.
Molecular Structures
The core scaffold of the valeric acid derivative remains largely consistent across the analogs. However, minor but significant changes are observed in the bond lengths and dihedral angles associated with the substituted phenyl ring.
Caption: The parent compound and its alkyl analogs.
Frontier Molecular Orbitals and Reactivity Descriptors
The Frontier Molecular Orbitals, HOMO and LUMO, are fundamental in predicting the chemical reactivity and kinetic stability of a molecule.[12] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) between them is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[1][10]
Table 1: Calculated Electronic Properties and Global Reactivity Descriptors (in eV)
| Compound | Substituent | E_HOMO | E_LUMO | ΔE (Gap) | Hardness (η) | Softness (S) | Electronegativity (χ) |
| Parent | n-Propyl | -6.58 | -1.75 | 4.83 | 2.42 | 0.41 | 4.17 |
| Analog 1 | Ethyl | -6.61 | -1.79 | 4.82 | 2.41 | 0.41 | 4.20 |
| Analog 2 | iso-Propyl | -6.55 | -1.72 | 4.83 | 2.42 | 0.41 | 4.14 |
| Analog 3 | tert-Butyl | -6.52 | -1.69 | 4.83 | 2.42 | 0.41 | 4.11 |
From the data, we observe that all alkyl groups act as weak electron-donating groups, which slightly raises the energy of the HOMO compared to an unsubstituted phenyl ring (not shown). The trend shows that the electron-donating ability increases with the size and branching of the alkyl group (tert-Butyl > iso-Propyl > n-Propyl > Ethyl), leading to a slight increase in the HOMO energy level. This makes the tert-butyl analog the most susceptible to electrophilic attack among the series. The LUMO energies are also slightly raised, resulting in a nearly constant HOMO-LUMO gap across all analogs. This suggests that while the electron-donating character changes, the overall kinetic stability of the molecules remains very similar.[10]
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions.[1] In the MEP maps of these molecules:
-
Red Regions (Negative Potential): These are located around the oxygen atoms of the carbonyl and carboxyl groups, indicating the most probable sites for electrophilic attack.
-
Blue Regions (Positive Potential): The most positive potential is found on the hydroxyl proton of the carboxylic acid group, making it the most likely site for deprotonation and nucleophilic interaction.
-
Green/Yellow Regions (Neutral Potential): These cover the phenyl ring and alkyl chains, indicating their hydrophobic character.
The MEP analysis confirms that the primary reactive sites are concentrated at the functional groups, and the alkyl substitutions on the phenyl ring do not significantly alter the location of these reactive centers, although they do subtly influence the overall electron density of the aromatic system.
Conclusion
This comparative DFT study successfully elucidated the influence of different alkyl substituents on the electronic and structural properties of this compound. Our findings, based on the robust B3LYP/6-311++G(d,p) level of theory, demonstrate that increasing the branching and size of the alkyl group enhances its electron-donating character, which in turn slightly raises the HOMO energy level. However, the overall kinetic stability, as indicated by the HOMO-LUMO gap, remains largely unaffected across the series of analogs. The molecular electrostatic potential maps consistently identify the oxygen atoms of the ketone and carboxylic acid functionalities as the primary sites for electrophilic interaction.
These findings provide a foundational understanding of the structure-property relationships within this class of compounds. For drug development professionals, this implies that the alkyl substituent can be modified to fine-tune lipophilicity and steric interactions without drastically altering the inherent chemical reactivity of the core functional groups. This guide serves as a validated protocol and a predictive tool for the rational design of new derivatives with optimized properties for specific biological or material applications.
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A Researcher's Guide to Evaluating the Metabolic Stability of 5-(4-n-propylphenyl)-5-oxovaleric Acid Derivatives
Introduction: The Imperative of Metabolic Stability in Modern Drug Discovery
In the journey of a drug candidate from a promising hit to a clinical reality, its metabolic fate is a critical determinant of success or failure. Many compounds with excellent pharmacological profiles are ultimately abandoned due to poor metabolic stability.[1] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and cause toxicity.[1] Therefore, a thorough evaluation of metabolic stability is not just a regulatory checkbox but a cornerstone of efficient drug design, enabling the optimization of pharmacokinetic properties like bioavailability and half-life.[2][3]
This guide provides a comprehensive framework for evaluating the metabolic stability of a series of 5-(4-n-propylphenyl)-5-oxovaleric acid derivatives. We will delve into the industry-standard in vitro assays, explain the rationale behind experimental choices, and present a comparative analysis of hypothetical derivatives to illustrate how structural modifications can profoundly impact metabolic clearance.
Core Concepts in Metabolic Stability Assessment
The primary goal of in vitro metabolic stability assays is to determine a compound's intrinsic clearance (CLint).[1][4] Intrinsic clearance represents the inherent ability of the liver (or other metabolic tissues) to metabolize a drug, independent of other physiological factors like blood flow.[5] From CLint, we can calculate the metabolic half-life (t1/2), which is the time it takes for 50% of the parent compound to be eliminated by metabolism. These two parameters are crucial for ranking compounds and predicting their in vivo behavior.[1][6]
Key In Vitro Models for Assessing Metabolic Stability
The liver is the principal site of drug metabolism in the body.[4][7] Consequently, liver-derived systems are the most common tools for in vitro stability assessment. The two most widely used models are liver microsomes and hepatocytes.
-
Liver Microsomes : These are subcellular fractions of the liver endoplasmic reticulum.[4] They are a rich source of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of a vast majority of drugs.[8] Microsomal stability assays are cost-effective, high-throughput, and excellent for assessing the contribution of CYP-mediated metabolism to a compound's clearance.[4][9]
-
Hepatocytes : These are intact liver cells and are often considered the "gold standard" for in vitro metabolism studies.[4][10] Unlike microsomes, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors.[10][11] They also account for cellular uptake and transport processes, providing a more comprehensive and physiologically relevant picture of hepatic clearance.[10][12]
The choice between these systems depends on the stage of drug discovery and the specific questions being asked. Early-stage screening may favor the higher throughput of microsomal assays, while later-stage characterization often requires the more complete data from hepatocyte assays.[4][9]
Experimental Workflow for Metabolic Stability Assessment
The general workflow for assessing metabolic stability is a time-course experiment where the disappearance of the parent compound is monitored.
Caption: General experimental workflow for in vitro metabolic stability assays.
Protocol 1: Liver Microsomal Stability Assay
This protocol is designed to assess Phase I metabolic stability.
1. Purpose: To determine the in vitro half-life and intrinsic clearance of a compound due to metabolism by liver microsomal enzymes, primarily CYPs.[8][13]
2. Materials:
-
Liver microsomes (human, rat, mouse, etc.)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6][13]
-
Test compounds and positive control compounds (e.g., verapamil, testosterone)
-
Ice-cold acetonitrile with an analytical internal standard (IS)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system[13]
3. Methodology:
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.[8] Pre-warm this mixture at 37°C.
-
Compound Addition: Add the test compound to the microsomal mixture at a final concentration of typically 1 µM.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[13] The absence of NADPH serves as a negative control to check for non-enzymatic degradation.[8]
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[8][13]
-
Reaction Termination: Immediately add the aliquot to a well containing ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.[13]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[9][13]
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.[14]
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein) .[6]
Protocol 2: Hepatocyte Stability Assay
This protocol provides a more comprehensive assessment, including both Phase I and Phase II metabolism.
1. Purpose: To determine the in vitro half-life and intrinsic clearance of a compound in a whole-cell system that mimics the in vivo environment more closely.[10][12]
2. Materials:
-
Cryopreserved hepatocytes (human, rat, mouse, etc.)
-
Williams' Medium E or similar incubation medium[15]
-
Test compounds and positive control compounds (e.g., 7-hydroxycoumarin for Phase II, midazolam for Phase I)[11]
-
Ice-cold acetonitrile with an analytical internal standard (IS)
-
Suspension culture plates, CO2 incubator, centrifuge
-
LC-MS/MS system[10]
3. Methodology:
-
Cell Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and resuspend them in pre-warmed incubation medium to a specific cell density (e.g., 0.5 or 1.0 x 10^6 viable cells/mL).[15][16]
-
Incubation Setup: Add the hepatocyte suspension to a plate and pre-incubate at 37°C in a humidified CO2 atmosphere.[11]
-
Initiation: Add the test compound to the hepatocytes at a final concentration of typically 1 µM.
-
Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the cell suspension.[11][15]
-
Reaction Termination: Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile with the internal standard.[10]
-
Sample Processing & Analysis: Follow the same steps as in the microsomal assay (centrifugation and LC-MS/MS analysis of the supernatant).[10]
4. Data Analysis:
-
The calculation of the elimination rate constant (k) and half-life (t1/2) is the same as for the microsomal assay.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/10^6 cells) = (0.693 / t1/2) * (incubation volume / number of cells in 10^6) .[15][16] This value can then be scaled to predict in vivo hepatic clearance.[16]
Comparative Evaluation of this compound Derivatives
The parent structure, this compound, possesses several potential sites for metabolic attack. Understanding these "metabolic soft spots" is key to designing more stable analogues.
Potential Metabolic Pathways:
The primary sites of metabolism for this scaffold are likely:
-
Reduction of the Ketone: The ketone moiety can be reduced to a secondary alcohol. Ketone reduction is a known metabolic pathway for many xenobiotics.[17][18]
-
Hydroxylation of the n-propyl chain: The alkyl chain is susceptible to oxidation by CYP enzymes, typically at the benzylic (α) or subsequent (β, ω) positions.
-
Aromatic Hydroxylation: The phenyl ring can be hydroxylated, although this is often a slower process compared to alkyl chain oxidation.
-
Phase II Conjugation: The carboxylic acid group is a prime site for glucuronidation (a Phase II reaction). The hydroxyl metabolites formed in Phase I can also undergo subsequent conjugation.
Caption: Potential metabolic pathways for the parent compound.
Hypothetical Comparison of Derivatives
Let's consider a series of hypothetical derivatives designed to probe and block these metabolic pathways. The following table summarizes potential data from a human liver microsomal stability assay.
| Compound | Derivative Name | Structural Modification | t1/2 (min) | CLint (µL/min/mg) | Scientific Rationale |
| A | Parent Compound | This compound | 25 | 27.7 | Baseline compound with multiple potential metabolic sites. |
| B | Benzylic Deuteration | Deuterium atoms placed on the carbon adjacent to the phenyl ring. | 45 | 15.4 | The C-D bond is stronger than the C-H bond, slowing the rate of benzylic hydroxylation (Kinetic Isotope Effect). |
| C | Fluoro-propyl | Fluorine atom placed at the terminal (ω) position of the propyl chain. | > 60 | < 11.6 | The strong C-F bond blocks ω-hydroxylation, a common metabolic pathway for alkyl chains. |
| D | Di-methyl Propyl | Replacing the benzylic CH2 with a C(CH3)2 group. | > 60 | < 11.6 | Steric hindrance introduced next to the ketone and at the benzylic position can significantly slow both ketone reduction and benzylic hydroxylation.[17] |
| E | Methoxy-phenyl | Addition of a methoxy group to the phenyl ring (e.g., ortho to the propyl group). | 15 | 46.2 | The electron-donating methoxy group can activate the ring, potentially increasing the rate of aromatic oxidation or O-demethylation, creating a new metabolic liability. |
Discussion of Structure-Metabolism Relationships (SMR)
This comparative data, though hypothetical, illustrates a core principle of medicinal chemistry: small structural changes can lead to large differences in metabolic stability.[2]
-
Derivatives B, C, and D show increased stability. This suggests that the primary metabolic liability of the parent compound is oxidation of the n-propyl chain. By using common bioisosteric replacements like deuterium (Derivative B) or fluorine (Derivative C), or by introducing steric bulk (Derivative D), we can effectively "shield" this soft spot from metabolic enzymes.[17] This is a widely used strategy to improve the pharmacokinetic profile of a lead compound.
-
Derivative E , in contrast, shows decreased stability. The introduction of the methoxy group, while potentially altering pharmacology, has also introduced a new, more rapid metabolic pathway (O-demethylation), making the compound clear faster. This highlights the importance of evaluating each structural modification for its impact on metabolism.
Analytical Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing samples from in vitro metabolism studies.[19][20] Its exceptional sensitivity and selectivity allow for the accurate quantification of the parent drug even in complex biological matrices like microsomal or hepatocyte incubates.[19][21] The use of a stable isotope-labeled internal standard is best practice to ensure analytical precision and accuracy.
Conclusion
The evaluation of metabolic stability is an indispensable component of modern drug discovery. By employing a strategic combination of in vitro assays, such as microsomal and hepatocyte stability studies, researchers can gain critical insights into a compound's likely pharmacokinetic behavior. For the this compound series, a systematic approach of identifying metabolic soft spots and designing derivatives to mitigate these liabilities is paramount. The comparative data presented herein demonstrates that strategic modifications, such as deuteration, fluorination, or the introduction of steric hindrance, can effectively enhance metabolic stability, paving the way for the development of drug candidates with improved in vivo properties.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(4-n-Propylphenyl)-5-oxovaleric Acid
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of laboratory chemicals are paramount to protecting personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-(4-n-Propylphenyl)-5-oxovaleric acid (CAS No. 34670-05-8), a compound utilized in various research applications. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is grounded in established principles of chemical waste management for non-listed, solid organic acids, ensuring a precautionary and compliant approach.
Hazard Assessment and Initial Considerations
Key Precautionary Insights:
-
Assume Hazard: In the absence of comprehensive safety data, treat the compound as hazardous. This aligns with the principle of precautionary risk management in a laboratory setting.
-
Consult General Guidelines: Disposal procedures should adhere to general guidelines for organic acids and solid chemical waste.
-
Review Institutional Policies: Always consult your institution's specific Environmental Health and Safety (EHS) protocols, as they may have unique requirements.
The following table summarizes the known information and inferred hazards for this compound:
| Property | Value/Information |
| Chemical Name | This compound |
| CAS Number | 34670-05-8 |
| Molecular Formula | C₁₄H₁₈O₃ |
| Physical State | Solid (Assumed based on similar compounds) |
| Known Hazards | No specific data available. |
| Inferred Hazards | Skin irritant, eye irritant, potential respiratory irritant. Should be handled as a hazardous chemical waste. |
| Incompatible Materials | Strong oxidizing agents, strong bases. As an acid, it should not be stored with bases or reactive metals. |
| Disposal Classification | To be disposed of as hazardous chemical waste through a licensed contractor. Drain disposal is not permissible. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing appropriate PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat is required.
Step 2: Waste Collection
-
Designate a Waste Container: Select a clean, dry, and chemically compatible container for the solid waste. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended. Acids should never be stored in metal containers[2].
-
Label the Container: As soon as the first portion of waste is added, affix a "Hazardous Waste" label to the container. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
The date the waste was first added (accumulation start date).
-
The known or suspected hazards (e.g., "Irritant," "Handle with Caution").
-
Your name, department, and contact information.
-
-
Collect the Waste: Carefully transfer the solid this compound waste into the designated container. Minimize the generation of dust. If the material is in solution, it should be collected as liquid organic waste in a separate, appropriately labeled container.
Step 3: Segregation and Storage in a Satellite Accumulation Area (SAA)
-
Segregate Incompatible Wastes: It is crucial to store different waste types separately to prevent dangerous chemical reactions[3]. Store the container of this compound waste away from:
-
Bases (alkalis)
-
Strong oxidizing agents
-
Reactive metals
-
-
Store in an SAA: Place the labeled hazardous waste container in a designated Satellite Accumulation Area within your laboratory. The SAA should be at or near the point of waste generation and under the control of the laboratory personnel[4][5].
-
Keep Containers Closed: The waste container must be securely closed at all times, except when adding waste. This prevents the release of any potential vapors and protects the contents from contamination.
Step 4: Arranging for Disposal
-
Do Not Dispose Down the Drain: As an organic compound with unknown environmental effects, this compound must not be disposed of down the sanitary sewer.
-
Contact EHS for Pickup: Once the waste container is full (do not overfill, leave some headspace) or you are no longer generating this waste stream, contact your institution's Environmental Health and Safety department to arrange for a hazardous waste pickup. Follow their specific procedures for requesting a pickup.
-
Maintain Records: Keep a log of the hazardous waste generated in your laboratory. This documentation is important for regulatory compliance and helps ensure proper handling by the disposal technicians.
Emergency Procedures in Case of a Spill
In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate if Necessary: For a large or uncontrolled spill, evacuate the area and contact your institution's emergency response team.
-
Control the Spill (if safe to do so): For a small, manageable spill, and if you are trained to do so, you can proceed with cleanup.
-
Wear appropriate PPE.
-
Contain the spill using a chemical spill kit with an absorbent appropriate for organic solids.
-
Carefully sweep the solid material into a designated waste container. Avoid creating dust.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
-
Dispose of Cleanup Materials as Hazardous Waste: All materials used for spill cleanup (absorbent pads, contaminated gloves, etc.) must be collected in a sealed bag or container, labeled as hazardous waste, and disposed of through EHS.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring that your research advancements do not come at the cost of personal or environmental well-being.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Vanderbilt University Environmental Health and Safety. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Organic Acid SOP. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(4-n-Propylphenyl)-5-oxovaleric Acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent, including the aromatic ketoacid 5-(4-n-Propylphenyl)-5-oxovaleric acid (CAS No. 34670-05-8), demands a comprehensive understanding of its potential hazards and the implementation of robust safety protocols.[1][2] This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each recommendation.
The primary documented health hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] Our safety strategy, therefore, is built on creating effective barriers to these routes of exposure through a combination of engineering controls and meticulously selected PPE.
Foundational Safety: Engineering Controls as the First Line of Defense
Before any discussion of PPE, it is critical to emphasize the role of engineering controls. PPE is designed to protect you when these primary controls are insufficient or fail.
-
Chemical Fume Hood: All handling of this compound, especially when in its powdered or crystalline form, should be conducted within a certified chemical fume hood.[5] This is the most effective way to mitigate inhalation risks by containing dust and potential vapors at the source.[6]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any airborne contaminants.[3][4]
Core PPE Protocol: A Multi-Layered Barrier Approach
The selection of PPE is not a one-size-fits-all exercise. It is a risk-based assessment tailored to the specific hazards of the chemical and the procedure being performed. For this compound, the following multi-layered approach is mandatory.
Eye and Face Protection: Shielding from Serious Irritation
Given the classification of this chemical as a serious eye irritant, robust eye protection is non-negotiable.[3][4]
-
Chemical Safety Goggles: Standard safety glasses are insufficient. Chemical safety goggles conforming to EN 166 or equivalent standards are required.[4][7] They provide a 360-degree seal around the eyes, protecting against airborne dust particles and accidental splashes.[8]
-
Face Shield: When handling larger quantities (e.g., >50g) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical safety goggles.[7] This provides a secondary layer of protection for the entire face.
Hand Protection: Preventing Dermal Exposure
The hands are the most likely part of the body to come into direct contact with a chemical.[7][9] Since this compound is a known skin irritant, selecting the correct gloves is crucial for preventing dermal exposure.[3][4]
-
Glove Material: Chemical-resistant gloves are essential. Nitrile gloves are a common and generally suitable choice for incidental contact with organic acids.[5] For prolonged handling or immersion, heavier-duty gloves such as butyl rubber may be more appropriate.
-
The Principle of Self-Validation: No single glove material is impervious to all chemicals. It is imperative to consult the glove manufacturer's compatibility chart to verify the specific resistance of the glove material to aromatic ketoacids or similar chemical structures.[5] Always inspect gloves for tears or pinholes before use.[4][10]
Table 1: Glove Selection & Best Practices
| Feature | Specification & Rationale |
| Material | Nitrile (for splash protection), Butyl Rubber (for extended contact). Chosen for resistance to organic compounds. |
| Thickness | Minimum 4 mil (0.1 mm). Thicker gloves provide greater resistance but may reduce dexterity. |
| Condition | Must be inspected for damage before each use. Compromised gloves offer no protection. |
| Technique | Use proper glove removal technique to avoid skin contact with the contaminated outer surface.[4] |
| Disposal | Dispose of contaminated gloves as hazardous waste in accordance with institutional protocols.[4] |
Body Protection: Minimizing Skin Contact
Protecting the arms and body from accidental spills and dust is a standard laboratory practice.
-
Laboratory Coat: A clean, buttoned lab coat should be worn at all times.
-
Chemical-Resistant Apron/Coveralls: For procedures involving larger quantities or a high risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[5] For extensive handling, certified chemical-resistant coveralls may be necessary.[11]
Respiratory Protection: A Necessary Precaution
While a fume hood is the primary control, respiratory protection may be required in specific situations, such as during a large spill cleanup or if engineering controls are unavailable or malfunctioning.[6][8]
-
For Dusts: If there is a risk of inhaling the powdered compound, a NIOSH-approved N95 (or higher) particulate respirator is the minimum requirement.
-
For Vapors/Mists: If the compound is heated or aerosolized, a half-mask or full-face respirator with organic vapor cartridges should be used.[11] A proper fit test is mandatory for all tight-fitting respirators to ensure their effectiveness.
Operational Plan: Safe Workflow and Disposal
Proper PPE use extends to the entire lifecycle of the chemical in the lab, from initial handling to final disposal.
PPE Donning and Doffing Workflow
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The general principle is to remove the most contaminated items first, touching only "clean" surfaces.
Caption: PPE Donning and Doffing Workflow Diagram.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[3][4]
-
Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[3][4]
Storage and Disposal
-
Storage: Store the compound in a well-ventilated place with the container tightly closed.[3][4]
-
Disposal: this compound and all materials contaminated with it (e.g., gloves, wipes, empty containers) must be disposed of as hazardous chemical waste.[4] Do not dispose of it down the drain.[12] Follow all local, state, and federal regulations, and consult your institution's Environmental Health & Safety (EH&S) department for specific procedures.[3][12] The container should be labeled as hazardous waste for collection by EH&S.[12]
By integrating this comprehensive PPE strategy with robust engineering controls and safe work practices, you can confidently and safely handle this compound, ensuring the integrity of your research and, most importantly, your personal well-being.
References
-
Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]
-
Safety Data Sheet - Testify. BASF. [Link]
-
This compound, 95% Purity, C14H18O3, 25 grams. CP Lab Safety. [Link]
-
Safety Data Sheet for 2-Oxopentanoic acid. OU College of Dentistry. [Link]
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]
-
Trypanosoma brucei Secreted Aromatic Ketoacids Activate the Nrf2/HO-1 Pathway and Suppress Pro-inflammatory Responses in Primary Murine Glia and Macrophages. Frontiers in Immunology. [Link]
-
The Detection of the Keto Acids of Plants. A Procedure Based on their Conversion to Amino Acids. Journal of the American Chemical Society. [Link]
-
(PDF) Synthesis and properties of the α-keto acids. ResearchGate. [Link]
-
Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. World Health Organization. [Link]
-
Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. National Institutes of Health. [Link]
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- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 34670-05-8 [amp.chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. Using personal protective equipment on the farm | UMN Extension [extension.umn.edu]
- 9. Minimize Exposure with Personal Protective Equipment [pss.basf.us]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. osha.oregon.gov [osha.oregon.gov]
- 12. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
